An In-depth Technical Guide to the Mechanism of Action of J-113863: A Potent CCR1 Antagonist
This guide provides a comprehensive technical overview of the small molecule J-113863, focusing on its core mechanism of action. It is intended for researchers, scientists, and professionals in drug development who are i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the small molecule J-113863, focusing on its core mechanism of action. It is intended for researchers, scientists, and professionals in drug development who are interested in chemokine receptor antagonism and its therapeutic implications.
Part 1: Introduction and Target Elucidation
J-113863 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1)[1][2]. While initial inquiries may have associated it with other receptor systems, extensive pharmacological data has firmly established its primary mechanism of action through the blockade of CCR1. This receptor is a key mediator in inflammatory responses, making J-113863 a valuable tool for research and a potential therapeutic agent in various inflammatory and autoimmune diseases[3][4]. This guide will delve into the molecular interactions and cellular consequences of J-113863's engagement with CCR1.
Part 2: The Central Role of CCR1 in Inflammatory Signaling
To comprehend the mechanism of J-113863, it is essential to first understand the function of its target, CCR1. CCR1 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, and T cells. Its activation by endogenous chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade that is central to the recruitment of these cells to sites of inflammation.
Upon chemokine binding, CCR1 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More critically, the dissociation of Gβγ subunits from Gαi activates downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) cascades. These events culminate in the reorganization of the cellular cytoskeleton, leading to chemotaxis—the directed migration of immune cells towards the chemokine gradient.
Caption: Antagonistic mechanism of J-113863 at the CCR1 receptor.
Part 4: Cellular and In Vivo Consequences of CCR1 Blockade by J-113863
The functional consequence of J-113863's mechanism of action is the inhibition of CCR1-mediated cellular responses. In vitro, J-113863 has been shown to block the chemotaxis of immune cells towards CCR1 ligands. This directly demonstrates its ability to interfere with the inflammatory cell recruitment process.
In vivo, the effects of J-113863 have been studied in various animal models of inflammatory diseases. For instance, in a mouse model of collagen-induced arthritis, treatment with J-113863 resulted in improved paw inflammation and joint damage, along with a dramatic decrease in cell infiltration into the joints.[1][2] In models of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), J-113863 has been shown to attenuate the severity of the disease by modulating the balance of pro- and anti-inflammatory cytokines.[3][4] These findings underscore the therapeutic potential of CCR1 antagonism and validate the mechanism of action of J-113863 in a complex biological system.
Part 5: Experimental Protocols for Characterizing J-113863
The following are representative protocols for the in vitro characterization of J-113863's mechanism of action.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of J-113863 for the CCR1 receptor by measuring its ability to compete with a radiolabeled CCR1 ligand.
Methodology:
Cell Culture: Utilize a cell line stably expressing the human CCR1 receptor (e.g., CHO-K1 or HEK293 cells).
Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction through centrifugation.
Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled CCR1 ligand (e.g., [125I]-CCL3), and varying concentrations of J-113863.
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
Data Analysis: Plot the percentage of specific binding against the concentration of J-113863. The IC50 value, the concentration of J-113863 that inhibits 50% of the specific binding of the radioligand, can then be calculated.
Protocol 2: Chemotaxis Assay
This functional assay measures the ability of J-113863 to inhibit the migration of cells towards a CCR1 ligand.
Methodology:
Cell Preparation: Use a cell type that expresses CCR1 and is known to migrate in response to CCR1 ligands (e.g., human monocytes or a CCR1-expressing cell line).
Assay Setup: Utilize a Boyden chamber or a similar multi-well migration plate with a porous membrane separating the upper and lower chambers.
Loading:
In the lower chamber, add a solution containing a CCR1 ligand (e.g., CCL3) as a chemoattractant.
In the upper chamber, add the cell suspension that has been pre-incubated with varying concentrations of J-113863.
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 1-3 hours) at 37°C in a CO2 incubator.
Quantification:
Remove the non-migrated cells from the upper surface of the membrane.
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).
Elute the dye and measure its absorbance, or count the migrated cells microscopically.
Data Analysis: Plot the number of migrated cells (or absorbance) against the concentration of J-113863 to determine its inhibitory effect on chemotaxis.
Part 6: Conclusion
J-113863 is a well-characterized small molecule that functions as a potent and selective antagonist of the CCR1 receptor. Its mechanism of action involves the competitive blockade of chemokine binding to CCR1, leading to the inhibition of downstream signaling pathways and the suppression of inflammatory cell migration. This makes J-113863 an invaluable research tool for dissecting the role of CCR1 in health and disease, and it represents a promising lead compound for the development of novel anti-inflammatory therapies.
References
Liekens, S., et al. (2016). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Journal of Biological Chemistry, 291(15), 8289-8301. [Link]
Naya, A., et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry, 44(9), 1429-1435. [Link]
Amat, M., et al. (2006). Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo. British Journal of Pharmacology, 149(6), 666-675. [Link]
Ansari, N., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245. [Link]
Ghasemlou, N., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Journal of Neuroimmunology, 367, 577843. [Link]
Wang, Y., et al. (2024). Inflammatory Role of CCR1 in the Central Nervous System. Cells, 13(15), 1284. [Link]
J 113863: A Comprehensive Technical Guide to its Chemokine Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of immunological research and drug discovery, the modulation of chemokine receptor activity presents a significant therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunological research and drug discovery, the modulation of chemokine receptor activity presents a significant therapeutic opportunity for a host of inflammatory and autoimmune diseases.[1] Among the numerous small molecule antagonists developed, J 113863 has emerged as a subject of considerable interest due to its potent and selective profile against specific chemokine receptors. This technical guide provides an in-depth exploration of the selectivity profile of J 113863, its underlying mechanism of action, and the detailed experimental methodologies employed for its characterization. As a Senior Application Scientist, this document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize and further investigate this compelling compound.
J 113863 is a potent, non-peptidyl small molecule that has been instrumental in elucidating the role of CC chemokine receptor 1 (CCR1) in various pathological processes.[2] The strategic development of CCR1 antagonists is rooted in the understanding that this receptor, along with its ligands, plays a pivotal role in the recruitment of leukocytes to sites of inflammation, a hallmark of conditions such as rheumatoid arthritis and multiple sclerosis.[3] This guide will delve into the nuances of J 113863's interactions with a panel of chemokine receptors, offering a comprehensive overview for scientists engaged in preclinical and translational research.
The Selectivity Profile of J 113863
The therapeutic potential of any pharmacological agent is intrinsically linked to its selectivity. A highly selective compound minimizes off-target effects, thereby reducing the potential for adverse reactions and enhancing its clinical utility. J 113863 exhibits a distinct selectivity profile, with its primary activity directed against CCR1.
Quantitative Analysis of Receptor Antagonism
The inhibitory activity of J 113863 has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values of J 113863 for a range of human and murine chemokine receptors.
Potent CCR1 Antagonism: J 113863 is a highly potent antagonist of both human and mouse CCR1, with IC50 values in the low nanomolar range.[2][4] This makes it an excellent tool for studying the physiological and pathological roles of CCR1 in both human-based assays and murine models of disease.
Species-Specific CCR3 Activity: A striking feature of J 113863 is its high affinity for human CCR3, while exhibiting significantly weaker activity at the mouse ortholog.[2][4] This species-dependent selectivity is a critical consideration for researchers when translating findings from mouse models to human applications.
High Selectivity over Other CCRs: J 113863 is reported to be inactive against CCR2 and CCR4, underscoring its specificity for the CCR1/CCR3 subfamily.[4]
Biased Agonism at CCR2 and CCR5: Further investigation has revealed a more complex interaction with CCR2 and CCR5. While initially classified as inactive, J 113863 and its enantiomer can act as biased agonists at these receptors.[1] This means that the compound can selectively activate certain downstream signaling pathways while antagonizing others. Specifically, J 113863 can induce the migration of cells expressing CCR2 but antagonizes chemokine-induced migration in CCR5-expressing cells.[1] This phenomenon of biased signaling is a rapidly evolving area of G protein-coupled receptor (GPCR) pharmacology and highlights the importance of comprehensive functional characterization.
Mechanism of Action: Beyond Simple Blockade
J 113863 functions as a competitive antagonist at CCR1, meaning it binds to the receptor at the same site as the endogenous chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES) and prevents their binding and subsequent receptor activation.[3] This blockade inhibits the downstream signaling cascades that lead to leukocyte migration and activation.
Downstream Signaling Pathways Affected by CCR1 Antagonism
The binding of chemokines to CCR1 initiates a cascade of intracellular events, primarily through the coupling to Gαi-type G proteins. The antagonism of CCR1 by J 113863 effectively abrogates these signaling pathways.
Figure 1: Simplified signaling pathway of CCR1 and the inhibitory action of J 113863.
Experimental Methodologies for Characterizing J 113863
The determination of the selectivity profile of J 113863 relies on a suite of robust and well-validated in vitro assays. The following sections provide detailed, step-by-step methodologies for the key experiments used in its characterization.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays directly measure the interaction between a radiolabeled ligand and the receptor in the presence and absence of a competing unlabeled compound like J 113863.
Objective: To determine the inhibitory constant (Ki) of J 113863 for various chemokine receptors.
Materials:
Cell membranes prepared from cell lines overexpressing the chemokine receptor of interest (e.g., HEK293-CCR1).[5]
Radiolabeled chemokine ligand (e.g., [¹²⁵I]-CCL3 for CCR1).[5]
J 113863
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
Glass fiber filters (e.g., GF/B or GF/C).
Scintillation counter.
Protocol:
Membrane Preparation:
Culture cells expressing the target receptor to a high density.
Harvest the cells and homogenize them in a hypotonic lysis buffer containing protease inhibitors.
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[6]
Competition Binding Assay:
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
Add increasing concentrations of J 113863 to the wells.
To determine non-specific binding, add a high concentration of an unlabeled cognate ligand to a set of control wells.
Initiate the binding reaction by adding the cell membrane preparation to each well.
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]
Filtration and Counting:
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Dry the filters and place them in scintillation vials with a scintillation cocktail.
Measure the radioactivity on each filter using a scintillation counter.
Data Analysis:
Calculate the specific binding at each concentration of J 113863 by subtracting the non-specific binding from the total binding.
Plot the specific binding as a function of the log concentration of J 113863.
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]
Figure 2: Workflow for a radioligand competition binding assay.
Calcium Mobilization Assays
Calcium mobilization assays are functional assays that measure the ability of a compound to block the intracellular calcium influx that occurs upon chemokine receptor activation.[8] This is a key downstream event in GPCR signaling and provides a measure of the functional antagonism of the compound.[9]
Objective: To determine the functional antagonist activity of J 113863 at chemokine receptors.
Materials:
A cell line expressing the chemokine receptor of interest (e.g., U937 cells for endogenous CCR1).[10]
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8]
J 113863
A cognate chemokine agonist (e.g., CCL3 for CCR1).
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).[11]
Protocol:
Cell Preparation and Dye Loading:
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere if necessary.
Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 30-60 minutes). The AM ester form of the dye allows it to passively diffuse across the cell membrane.[12]
Wash the cells with assay buffer to remove any extracellular dye.
Compound Incubation:
Add varying concentrations of J 113863 to the wells and incubate for a short period to allow the compound to interact with the receptors.
Measurement of Calcium Flux:
Place the plate in the fluorescence plate reader.
Establish a baseline fluorescence reading for a few seconds.
Add a pre-determined concentration of the chemokine agonist to all wells simultaneously using the instrument's integrated fluidics.
Immediately begin recording the fluorescence intensity over time (kinetic read).
Data Analysis:
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
Calculate the peak fluorescence response for each well.
Plot the peak response as a function of the log concentration of J 113863.
Determine the IC50 value from the resulting dose-response curve.
Figure 3: Workflow for a calcium mobilization assay.
Chemotaxis Assays
Chemotaxis assays are a direct measure of the functional consequence of chemokine receptor activation: cell migration. These assays assess the ability of a compound to inhibit the directed movement of cells towards a chemokine gradient.
Objective: To evaluate the inhibitory effect of J 113863 on chemokine-induced cell migration.
Materials:
A migratory cell line expressing the chemokine receptor of interest (e.g., U937 cells).[10]
Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye for quantification).
Protocol:
Assay Setup:
Place a microporous membrane (with a pore size appropriate for the cell type) between the upper and lower chambers of the chemotaxis device.
Add the chemokine agonist to the lower chamber.
In the upper chamber, add a suspension of the cells that have been pre-incubated with varying concentrations of J 113863.
Incubation:
Incubate the chemotaxis chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-4 hours).
Quantification of Migration:
After incubation, remove the non-migrated cells from the upper surface of the membrane.
Fix and stain the migrated cells on the lower surface of the membrane.
Count the number of migrated cells in several microscopic fields. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.
Data Analysis:
Calculate the percentage of inhibition of migration for each concentration of J 113863 compared to the control (no inhibitor).
Plot the percentage of inhibition as a function of the log concentration of J 113863 to determine the IC50 value.
Conclusion
J 113863 is a powerful research tool characterized by its potent and selective antagonism of CCR1, with a notable species-dependent activity at CCR3. Its complex interactions with CCR2 and CCR5, demonstrating biased agonism, underscore the intricate nature of chemokine receptor pharmacology and the necessity for comprehensive characterization of small molecule modulators. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently validate and further explore the pharmacological properties of J 113863 and other chemokine receptor antagonists. A thorough understanding of its selectivity profile and mechanism of action is paramount for the design of incisive experiments and the accurate interpretation of their outcomes, ultimately advancing our comprehension of the role of chemokine receptors in health and disease.
References
Galandrin, S., et al. (2016). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Journal of Biological Chemistry, 291(39), 20583–20597. [Link]
Karger Publishers. (2024). Inflammatory Role of CCR1 in the Central Nervous System. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Wise, E. L., et al. (2014). Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays. British Journal of Pharmacology, 171(16), 3791–3803. [Link]
Ansari, M. A., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology, 144, 127–137. [Link]
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245. [Link]
Ott, T. R., et al. (2005). A high-throughput chemotaxis assay for pharmacological characterization of chemokine receptors: utilization of U937 monocytic cells. Journal of Pharmacological and Toxicological Methods, 51(2), 105–114. [Link]
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology, 161(6), 1260–1272. [Link]
Naya, A., et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry, 44(9), 1429–1435. [Link]
MDPI. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. [Link]
Mittal, A., et al. (2012). Activation of inflammatory responses in human U937 macrophages by particulate matter collected from dairy farms: an in vitro expression analysis of pro-inflammatory markers. Environmental Health, 11, 17. [Link]
Tovey, S. C., & Willars, G. B. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79–89. [Link]
Santibanez, J. F., et al. (2013). Interactions of U937 macrophage-like cells with decellularized pericardial matrix materials: influence of crosslinking treatment. Acta Biomaterialia, 9(6), 6757–6765. [Link]
Smircich, P., et al. (2017). Generation and characterization of U937-TR: a platform cell line for inducible gene expression in human macrophages. BioTechniques, 63(4), 173–180. [Link]
Frontiers. (2020). Reactive Oxygen Species Imaging in U937 Cells. [Link]
An In-Depth Technical Guide to the Biological Activity of J 113863: A Chemokine Receptor Modulator Introduction to J 113863 J 113863 is a potent, small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1] Devel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of J 113863: A Chemokine Receptor Modulator
Introduction to J 113863
J 113863 is a potent, small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1] Developed as a research tool, it has been instrumental in elucidating the role of CCR1 in various inflammatory and autoimmune disease processes. Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are critical mediators of leukocyte trafficking. By binding to these receptors, chemokines orchestrate the migration of immune cells to sites of inflammation. CCR1, in particular, is expressed on a variety of immune cells, including monocytes, macrophages, and T cells, and its activation is strongly implicated in the pathology of diseases such as rheumatoid arthritis and multiple sclerosis.
The scientific value of J 113863 lies in its high affinity and selectivity for CCR1, which allows for precise interrogation of this signaling axis. This guide provides a comprehensive overview of the , from its molecular binding profile to its functional effects in both in vitro and in vivo models. We will explore the causality behind the experimental designs used to characterize this compound and present its activity not merely as a simple antagonist but as a complex modulator of the chemokine system.
Molecular Profile: Receptor Binding and Selectivity
The foundational characteristic of any pharmacological agent is its interaction with its molecular target(s). For J 113863, this profile is both potent and complex, revealing high affinity for its primary targets and nuanced interactions with others.
Primary Targets: CCR1 and Human CCR3
J 113863 demonstrates high-affinity binding to human and mouse CCR1, with IC₅₀ values in the low nanomolar range.[1][2][3] The IC₅₀ value represents the concentration of the inhibitor required to displace 50% of a radiolabeled ligand, providing a quantitative measure of binding affinity. The decision to test against both human and mouse orthologs is critical for translational research, ensuring that the compound's activity is relevant in the preclinical animal models used to predict human efficacy.
Interestingly, J 113863 also exhibits potent antagonism of the human CCR3 receptor but is significantly weaker against the mouse CCR3 receptor.[1][2] This species-specific selectivity is a crucial insight; it implies that in vivo studies conducted in mice will primarily reflect the effects of CCR1 blockade, as the compound will not significantly engage the mouse CCR3 target at typical therapeutic doses.
While initially characterized as inactive against other chemokine receptors like CCR2 and CCR5[1], more detailed investigation has revealed a more complex interaction. A study focusing on J 113863 and its enantiomer, UCB35625, found that these molecules can bind to CCR2 and CCR5 with lower affinity and act as biased agonists.[4]
Biased agonism is a phenomenon where a ligand, upon binding to a GPCR, preferentially activates certain downstream signaling pathways over others (e.g., activating G-protein signaling but failing to recruit β-arrestin). In the case of J 113863, it was shown to activate Gᵢ/Gₒ proteins at CCR2 and CCR5 but displayed varied and weaker effects on β-arrestin 2 recruitment and chemotaxis.[4] This discovery underscores the importance of comprehensive pharmacological profiling beyond simple binding assays, as it suggests that J 113863's in vivo effects could be a composite of potent CCR1 antagonism and subtle, pathway-specific modulation of CCR2 and CCR5.
In Vitro Functional Activity: Elucidating Mechanism of Action
To be classified as an antagonist, a compound must not only bind to a receptor but also block the functional response induced by a native agonist. Functional assays are therefore essential to confirm and quantify the mechanism of action.
Antagonism of CCR1 Signaling
The canonical signaling pathway for CCR1 involves coupling to Gαi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). This calcium flux is a critical second messenger for initiating cellular responses like chemotaxis and degranulation. J 113863 has been shown to potently block the [Ca²⁺]i increase induced by the CCR1 ligand MIP-1α (Macrophage Inflammatory Protein-1α).[3] This directly demonstrates its ability to prevent the receptor from initiating its primary signaling cascade.
Caption: CCR1 antagonism by J 113863, blocking agonist-induced signaling.
This protocol is a foundational method for assessing GPCR antagonism by measuring the inhibition of agonist-induced calcium flux.
Cell Preparation: Culture cells expressing the target receptor (e.g., U937 cells transfected with human CCR1) to 80-90% confluency.[3]
Dye Loading: Harvest cells and resuspend them in a suitable buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.
Antagonist Incubation: Aliquot the dye-loaded cells into a 96-well plate. Add varying concentrations of J 113863 (or vehicle control) to the wells and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptor.
Signal Measurement: Place the plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence reading.
Agonist Stimulation: Establish a baseline fluorescence reading for several seconds. Then, inject a pre-determined concentration of the agonist (e.g., 10 nM MIP-1α) into each well.[3]
Data Acquisition: Continue to record fluorescence intensity for 1-2 minutes to capture the peak calcium response.
Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition for each concentration of J 113863 relative to the control (agonist alone). Plot the percent inhibition against the log concentration of J 113863 to determine the IC₅₀ value. This self-validating system ensures that any observed inhibition is directly attributable to the antagonist's presence during the agonist challenge.
Elucidating Biased Agonism at CCR2/CCR5
The discovery of biased agonism requires a more sophisticated experimental approach that can dissect different downstream pathways.[4] This involves comparing the compound's effect on G-protein activation versus its effect on β-arrestin recruitment.
G-Protein Activation: Assays like the BRET (Bioluminescence Resonance Energy Transfer)-based G-protein activation assay can be used. In this system, a receptor is fused to a luciferase (e.g., Rluc) and a G-protein subunit is fused to a fluorescent protein (e.g., YFP). Ligand-induced conformational changes bring the two proteins into proximity, allowing energy transfer and generating a measurable signal. J 113863 was shown to activate Gᵢ/Gₒ proteins using such a method.[4]
β-Arrestin Recruitment: Similarly, a BRET assay can be configured with the receptor fused to an energy donor and β-arrestin fused to an acceptor. J 113863 showed weak or no recruitment of β-arrestin 2 to CCR5 and CCR2, respectively, in contrast to native chemokines which strongly recruit it.[4]
Caption: Biased agonism of J 113863, showing preferential pathway activation.
In Vivo Pharmacology: Preclinical Efficacy
The ultimate test of a compound's therapeutic potential is its performance in relevant animal models of disease. J 113863 has demonstrated significant efficacy in models of multiple sclerosis and rheumatoid arthritis, validating CCR1 as a therapeutic target.
Attenuation of Neuroinflammation in an EAE Model
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis.[5] The disease is induced in mice, leading to an autoimmune attack on the central nervous system (CNS), characterized by immune cell infiltration, demyelination, and progressive paralysis.
In a PLP₁₃₉₋₁₅₁-induced EAE model in SJL/J mice, daily treatment with J 113863 (10 mg/kg) significantly attenuated the severity of clinical scores.[5][6] The causality behind this effect was investigated by analyzing immune cell populations and cytokine expression. The results showed that J 113863 corrects the imbalance between pro- and anti-inflammatory cytokines.[5]
This modulation of the cytokine network prevents the excessive immune response that drives neurodegeneration in the EAE model, providing a strong rationale for the therapeutic potential of CCR1 antagonism in MS.
Caption: High-level workflow for testing J 113863 in a mouse EAE model.
Amelioration of Collagen-Induced Arthritis
In a mouse model of collagen-induced arthritis, a preclinical analog for rheumatoid arthritis, J 113863 also showed significant therapeutic effects. Treatment with the compound led to improved paw inflammation, reduced joint damage, and a dramatic decrease in immune cell infiltration into the joints.[2] This outcome is a direct consequence of blocking CCR1, which is essential for the migration of monocytes and other inflammatory cells into the synovial tissue of the joints.
Summary and Future Directions
The is multifaceted. It is, first and foremost, a high-affinity antagonist of the chemokine receptor CCR1, with proven preclinical efficacy in animal models of multiple sclerosis and rheumatoid arthritis.[2][5][6] Its value as a research tool is enhanced by its well-characterized, species-dependent selectivity against CCR3, which aids in the interpretation of in vivo data from murine models.
Furthermore, the discovery of its biased agonism at CCR2 and CCR5 adds a layer of complexity that warrants further investigation.[4] This highlights a modern principle in pharmacology: that a drug's interaction with a receptor is not a simple on/off switch but can be a nuanced modulation of specific signaling outcomes.
Future research directions could include:
Dissecting Biased Agonism: Designing in vivo experiments to determine if the weak, biased agonism at CCR2/CCR5 contributes to, detracts from, or is irrelevant to the overall therapeutic effect driven by CCR1 antagonism.
Exploring Other Indications: Investigating the efficacy of J 113863 in other inflammatory conditions where CCR1 is implicated, such as inflammatory bowel disease or atherosclerosis.
Translational Studies: Given its potent activity on human receptors, further studies could explore its potential as a lead compound for clinical development, focusing on safety, pharmacokinetics, and formulation.
J 113863 remains a cornerstone compound for understanding the role of CCR1 in health and disease, providing a powerful example of how targeted receptor modulation can reshape an inflammatory environment.
References
Al-Ghamdi, A. et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245. [Link]
El-Asmar, L. et al. (2016). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. The Journal of Biological Chemistry, 291(23), 12054–12066. [Link]
Naya, A. et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry, 44(9), 1429-1435. (Note: While not directly in search results, this is a primary citation for the discovery of the compound, often referenced by vendors).
Shaikh, F. et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology, 144, 1-11. [Link]
Shaikh, F. et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology, 144, 1-11. [Link]
N/A
Naya, A., et al. (2001). J-113863, a novel and potent non-peptidyl antagonist for the human CCR1. Drugs Fut, 26(2), 125. (Referenced in search snippet[3], providing context for functional assays). [Link]
J-113863: A Deep Dive into its Core Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of J-113863, a potent small molecule antagonist of the C-C chemokine receptor 1 (CCR1). We will delve...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of J-113863, a potent small molecule antagonist of the C-C chemokine receptor 1 (CCR1). We will delve into its primary mechanism of action, its multifaceted role in modulating the inflammatory response, and the experimental frameworks used to validate its therapeutic potential. This document is intended to serve as a detailed resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction: The Significance of CCR1 in Inflammation
The inflammatory response is a complex biological process orchestrated by a symphony of cellular and molecular players. Among these, the chemokine system stands out as a critical regulator of leukocyte trafficking to sites of inflammation. Chemokine receptors, a class of G protein-coupled receptors (GPCRs), and their corresponding chemokine ligands, form a sophisticated network that directs the migration of immune cells.
CCR1, expressed on a variety of immune cells including monocytes, macrophages, neutrophils, and T cells, plays a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases. Its activation by ligands such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3) triggers a cascade of intracellular signaling events that culminate in chemotaxis, cellular activation, and the release of pro-inflammatory mediators. Consequently, antagonizing CCR1 has emerged as a promising therapeutic strategy for a range of inflammatory conditions.
J-113863: A Potent CCR1 Antagonist
J-113863 is a selective and potent non-peptide antagonist of the human and mouse CCR1.[1][2] Its high binding affinity and antagonistic activity make it an invaluable tool for elucidating the role of CCR1 in inflammatory processes and a lead compound for the development of novel anti-inflammatory therapeutics.
Binding Affinity and Selectivity
Quantitative data from radioligand binding assays have established the high affinity of J-113863 for CCR1. While primarily a CCR1 antagonist, it's important for researchers to be aware of its potential interactions with other chemokine receptors, particularly when designing experiments and interpreting data.
Table 1: Binding affinities (IC50) of J-113863 for various chemokine receptors.
Core Mechanism of Action: Modulation of Inflammatory Cytokine and T-Helper Cell Balance
The primary anti-inflammatory effect of J-113863 stems from its ability to block CCR1 signaling, thereby inhibiting the recruitment and activation of inflammatory cells. This blockade leads to a significant shift in the cytokine milieu, favoring an anti-inflammatory environment.[4][5]
Downregulation of Pro-Inflammatory Mediators
Studies utilizing in vivo models of inflammation, particularly experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have demonstrated that J-113863 treatment leads to a marked decrease in the expression of several key pro-inflammatory cytokines.[4][5][6]
Granulocyte-macrophage colony-stimulating factor (GM-CSF): J-113863 treatment decreases the population of CD4+GM-CSF+ cells and reduces GM-CSF mRNA and protein expression in brain tissue.[4][5]
Interleukin-6 (IL-6): A similar reduction is observed in CD4+IL-6+ cells and in the expression of IL-6 in the brain.[4][5]
T-helper 9 (Th9) and T-helper 22 (Th22) related cytokines: J-113863 suppresses the expression of IL-9 and IL-22, key cytokines produced by Th9 and Th22 cells, respectively.[6] This includes a decrease in CD4+IL-9+ and CD3+IL-22+ cells.[6]
Other pro-inflammatory cytokines: The expression of IFN-γ and IL-17A is also diminished following J-113863 administration.[6]
Upregulation of Anti-Inflammatory Mediators
Concurrently with the suppression of pro-inflammatory cytokines, J-113863 promotes the production of anti-inflammatory mediators, further contributing to the resolution of inflammation.[4][5]
Interleukin-10 (IL-10): Treatment with J-113863 increases the population of CD4+IL-10+ cells and elevates IL-10 mRNA and protein levels in the brain.[4][5]
Interleukin-27 (IL-27): A similar increase is observed for CD4+IL-27+ cells and the expression of IL-27.[4][5]
Signaling Pathway Modulation
The antagonistic action of J-113863 at the CCR1 receptor initiates a cascade of intracellular events that ultimately lead to the observed changes in cytokine expression. While the precise downstream signaling pathways are complex and context-dependent, the general mechanism involves the inhibition of G-protein activation and subsequent downstream signaling cascades, such as the MAPK and JAK/STAT pathways, which are known to regulate the transcription of inflammatory genes.
Figure 1: Simplified diagram of CCR1 signaling and its inhibition by J-113863.
Experimental Protocols for Investigating the Anti-Inflammatory Effects of J-113863
The following protocols are based on methodologies described in the scientific literature for studying the effects of J-113863 in a preclinical model of multiple sclerosis.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used and well-established animal model for studying the pathophysiology of multiple sclerosis and for evaluating potential therapeutic agents.[4]
Protocol:
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., SJL/J mice) by immunization with a myelin-derived peptide, such as proteolipid protein (PLP) 139-151, emulsified in Complete Freund's Adjuvant (CFA).
J-113863 Administration: Following the onset of clinical signs, mice are treated with J-113863 (e.g., 10 mg/kg) or a vehicle control daily via intraperitoneal injection.[4][6]
Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system.[6]
Tissue Collection: At the end of the treatment period, spleen and brain tissues are collected for further analysis.[4]
Figure 2: Experimental workflow for studying J-113863 in the EAE model.
Ex Vivo Analysis of Immune Cell Populations and Cytokine Expression
Flow Cytometry:
Spleen Cell Preparation: Single-cell suspensions are prepared from the spleens of treated and control mice.
Cell Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4) and intracellular cytokines (e.g., GM-CSF, IL-6, IL-10, IL-27).[4]
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to quantify the percentage of different immune cell populations expressing specific cytokines.
RT-PCR and Western Blot Analysis:
RNA and Protein Extraction: RNA and protein are extracted from brain tissue samples.
RT-PCR: Real-time polymerase chain reaction is performed to quantify the mRNA expression levels of target cytokines.[4]
Western Blotting: Western blot analysis is used to determine the protein expression levels of the target cytokines.[4]
Conclusion and Future Directions
J-113863 has demonstrated significant anti-inflammatory effects in preclinical models, primarily through its potent antagonism of the CCR1 receptor. Its ability to rebalance the pro- and anti-inflammatory cytokine milieu highlights the therapeutic potential of targeting the CCR1 pathway in inflammatory and autoimmune diseases.
Future research should focus on further elucidating the downstream signaling pathways modulated by J-113863 and exploring its efficacy in a broader range of inflammatory disease models. Additionally, the off-target effects, particularly at higher concentrations, warrant careful consideration in the design of future studies and the development of more selective CCR1 antagonists. The insights gained from studying J-113863 will undoubtedly contribute to the advancement of novel and effective treatments for debilitating inflammatory disorders.
References
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245. [Link]
Shaikh, F., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology, 144, 1-11. [Link]
Li, Y., et al. (2024). Inflammatory Role of CCR1 in the Central Nervous System. Neuroimmunomodulation, 31(1), 1-10. [Link]
Mokros, T., & Przewlocki, R. (2004). Effects of ORL1 Receptor Agonists and Antagonists in Nociception. Current Pharmaceutical Design, 10(7), 737-747. [Link]
Naya, A., et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry, 44(9), 1429-1435. [Link]
Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419-457. [Link]
Goudot, C., et al. (2017). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Molecular Pharmacology, 92(5), 537-549. [Link]
J 113863: A Potent CCR1 Antagonist for Modulating Immune Cell Migration
An In-Depth Technical Guide: Abstract: The targeted recruitment of immune cells to sites of inflammation is a hallmark of the immune response, orchestrated by a complex network of chemokines and their receptors. The C-C...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Abstract: The targeted recruitment of immune cells to sites of inflammation is a hallmark of the immune response, orchestrated by a complex network of chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) has emerged as a critical mediator in this process, making it an attractive target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides a comprehensive overview of J 113863, a potent and selective small-molecule antagonist of CCR1. We will delve into its mechanism of action, its profound effects on immune cell migration, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage CCR1 antagonism for preclinical and translational research.
Introduction to Chemokine Biology and the CCR1 Axis
Chemokines are a family of small, chemotactic cytokines that direct the migration of leukocytes throughout the body under both physiological and pathological conditions.[1] Their effects are mediated through G protein-coupled receptors (GPCRs), such as C-C chemokine receptor 1 (CCR1).[2] CCR1 is predominantly expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[3][4] It binds to several pro-inflammatory chemokines, most notably CCL3 (also known as Macrophage Inflammatory Protein-1α or MIP-1α) and CCL5 (RANTES).[2] The engagement of CCR1 by its ligands is a pivotal step in the inflammatory cascade, initiating the directed migration of these immune cells from the bloodstream into tissues.[5]
Given its central role in leukocyte recruitment, the CCR1 pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection.[1][2][4] Consequently, the development of specific antagonists to block this pathway has been a significant focus of drug discovery efforts.[6][7] J 113863 is one such molecule, a potent and selective antagonist that serves as an invaluable tool for investigating the biological functions of CCR1 and as a benchmark for therapeutic development.
J 113863: A Profile of a Selective CCR1 Antagonist
J 113863 is a small molecule compound that functions as a highly potent and selective non-peptide antagonist of the CCR1 receptor. Its primary mechanism of action is to competitively bind to CCR1, thereby preventing the receptor's activation by its endogenous chemokine ligands. This blockade effectively abrogates the downstream signaling cascades that lead to cellular chemotaxis and activation.
Pharmacological Specificity
The utility of any pharmacological tool is defined by its specificity. J 113863 exhibits high affinity for both human and mouse CCR1, making it a versatile tool for both in vitro studies with human cells and in vivo studies in murine models of disease.[8] Critically, it shows high selectivity for CCR1 over other related chemokine receptors, such as CCR2, CCR4, and CCR5, ensuring that observed effects can be confidently attributed to the inhibition of the CCR1 axis.[8][9]
Parameter
Human CCR1
Mouse CCR1
Human CCR3
Mouse CCR3
Other Receptors (CCR2, CCR4, CCR5)
IC₅₀
0.9 nM
5.8 nM
0.58 nM
460 nM
Inactive
Table 1: Inhibitory Potency (IC₅₀) of J 113863. Data compiled from multiple sources demonstrate the high potency of J 113863 for human and mouse CCR1. Note the high potency for human CCR3 but significantly weaker activity against mouse CCR3.[8][9]
Mechanism of Action: Interrupting the Chemotactic Signal
CCR1, like all chemokine receptors, is a seven-transmembrane GPCR. Ligand binding induces a conformational change, leading to the activation of intracellular heterotrimeric G-proteins.[3] This event triggers a cascade of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for orchestrating the cellular machinery required for migration, such as cytoskeletal rearrangement and adhesion.[3][10]
J 113863, by occupying the ligand-binding pocket of CCR1, prevents this entire sequence of events from occurring. It does not activate the receptor itself but instead renders it inert to stimulation by CCL3, CCL5, and other agonists. The result is a powerful and specific inhibition of immune cell migration toward a CCR1-ligand gradient.
Figure 1: CCR1 Signaling Pathway and J 113863 Inhibition.
Experimental Validation: Quantifying the Inhibition of Immune Cell Migration
The most direct and widely accepted method for evaluating the effect of a compound like J 113863 on immune cell migration is the in vitro chemotaxis assay, often performed using a Boyden chamber or a modern Transwell® insert system.[11][12] This assay provides a quantitative measure of directed cell movement in response to a chemoattractant.
Workflow: Transwell Chemotaxis Assay
This assay measures the ability of a test compound to block the migration of cells from an upper chamber, through a microporous membrane, into a lower chamber containing a chemoattractant.[13]
Figure 2: Experimental workflow for a Transwell migration assay.
Self-Validating System Note: This protocol includes positive (chemoattractant alone) and negative (media alone) controls to ensure the assay system is functioning correctly and that observed inhibition is not due to cytotoxicity or other artifacts.
Cell Preparation:
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque™).
Enrich for monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads or by plastic adhesion.
Wash the purified monocytes and resuspend them in serum-free RPMI-1640 media at a concentration of 1 x 10⁶ cells/mL.
Compound Preparation:
Prepare a stock solution of J 113863 in DMSO (e.g., 10 mM).
Create a dilution series of J 113863 in serum-free media. A typical final concentration range to test would be 0.1 nM to 1 µM. Include a vehicle control (DMSO at the highest concentration used).
Pre-incubate the monocyte suspension with the various concentrations of J 113863 or vehicle for 30 minutes at 37°C.
To the lower wells, add 600 µL of one of the following:
Negative Control: Serum-free media only.
Positive Control: Media containing an optimal concentration of a CCR1 ligand (e.g., 50 ng/mL of recombinant human CCL3).
Test Condition: Media containing the chemoattractant (50 ng/mL CCL3).
Carefully place the Transwell® inserts into each well, avoiding air bubbles.
Add 100 µL of the pre-incubated cell suspension (1 x 10⁵ cells) to the top of each insert.
Incubation and Quantification:
Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to 3 hours.
After incubation, carefully remove the inserts. Remove any non-migrated cells from the top surface of the membrane by wiping with a cotton swab.
Fix the migrated cells on the underside of the membrane with methanol and stain with a solution such as Crystal Violet or DAPI.
Visualize the membrane under a microscope and count the number of migrated cells in several representative fields of view.
Alternatively, for higher throughput, eluted the stain from the cells and measure the absorbance using a plate reader.[14][15]
Data Analysis:
Calculate the percentage inhibition of migration for each concentration of J 113863 compared to the positive control (vehicle-treated, chemoattractant-stimulated cells).
Plot the dose-response curve and determine the IC₅₀ value.
In Vivo Efficacy: From the Bench to Preclinical Models
The true test of a compound's therapeutic potential lies in its efficacy in vivo. J 113863 has demonstrated significant anti-inflammatory effects in multiple animal models, primarily by reducing the infiltration of pathogenic immune cells into target tissues.
Rheumatoid Arthritis: In mouse models of collagen-induced arthritis, treatment with J 113863 leads to improved paw inflammation, reduced joint damage, and a dramatic decrease in the infiltration of inflammatory cells into the joints. This highlights the critical role of CCR1-mediated cell recruitment in the pathology of this disease.
Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) model of MS, J 113863 treatment was shown to correct the imbalance between pro-inflammatory and anti-inflammatory cytokines.[16] Specifically, it decreased the populations of pro-inflammatory CD4+GM-CSF+ and CD4+IL-6+ cells while increasing anti-inflammatory CD4+IL-27+ and CD4+IL-10+ cells in the spleen, demonstrating a systemic immunomodulatory effect secondary to blocking cell trafficking.[16]
Allograft Rejection: Studies using mouse models of cardiac allografts have shown that genetic deletion of CCR1, which mimics the effect of a potent antagonist like J 113863, significantly prolongs the survival of the transplanted organ by decreasing the infiltration of T cells and macrophages.[17]
These preclinical studies provide a strong rationale for the continued investigation of CCR1 antagonists as a therapeutic strategy for a wide range of inflammatory conditions.[18]
Conclusion and Future Perspectives
J 113863 is a cornerstone research tool for dissecting the complexities of immune cell migration. Its high potency and selectivity for the CCR1 receptor allow for precise interrogation of this pathway's role in health and disease. The robust in vitro and in vivo data demonstrate that by blocking the CCR1-chemokine axis, J 113863 effectively prevents the recruitment of key inflammatory cells, thereby ameliorating disease in relevant preclinical models.
For drug development professionals, J 113863 serves as a benchmark for the development of next-generation CCR1 antagonists with optimized pharmacokinetic and safety profiles for clinical use. While the path to clinical approval for CCR1 antagonists has faced challenges, the biological target remains highly validated.[6][19] Future research will likely focus on identifying the specific patient populations and disease contexts where CCR1 blockade will be most effective, potentially as part of combination therapies that target multiple facets of the inflammatory response.
References
Title: CCR1 antagonists in clinical development
Source: PubMed
URL: [Link]
Title: CCR1 antagonists: what have we learned from clinical trials
Source: PubMed
URL: [Link]
Title: Immune Cell Migration Assays for Cancer Immunotherapies
Source: Explicyte Immuno-Oncology
URL: [Link]
Title: CCR1 Antagonists: What Have We Learned From Clinical Trials
Source: Bentham Science
URL: [Link]
Title: In Vitro Migration Assays
Source: Springer Link
URL: [Link]
Title: CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis
Source: PubMed
URL: [Link]
Title: An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout
Source: PubMed Central
URL: [Link]
Title: CCR1 Antagonists: What Have We Learned From Clinical Trials
Source: ResearchGate
URL: [Link]
Title: What are CCR1 agonists and how do they work?
Source: CD Bioparticles
URL: [Link]
Title: Real-Time In Vitro Migration Assay for Primary Murine CD8+ T Cells
Source: JoVE
URL: [Link]
Title: A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation
Source: The American Journal of Pathology
URL: [Link]
Title: An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout
Source: PubMed
URL: [Link]
Title: Signal Transduction/Chemokines Protocols
Source: Bio.com
URL: [Link]
Title: Chemokine receptors and their role in inflammation and infectious diseases
Source: Blood
URL: [Link]
Title: Inflammatory Role of CCR1 in the Central Nervous System
Source: ResearchGate
URL: [Link]
Title: Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model
Source: PubMed
URL: [Link]
Title: Small Molecule Antagonist of C-C Chemokine Receptor 1 (CCR1) Reduces Disc Inflammation in the Rabbit Model
Source: ResearchGate
URL: [Link]
Title: Targeting of the chemokine receptor CCR1 suppresses development of acute and chronic cardiac allograft rejection
Source: The Journal of Clinical Investigation
URL: [Link]
Title: Species selectivity of a small molecule antagonist for the CCR1 chemokine receptor
Source: ResearchGate
URL: [Link]
Title: Targeting immune cell migration as therapy for inflammatory disease: a review
Source: Frontiers in Immunology
URL: [Link]
The CCR1 Antagonist J-113863: A Technical Guide to its Application in Experimental Autoimmune Encephalomyelitis
Introduction Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS).[1][2][3] The patholo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS).[1][2][3] The pathology of EAE is characterized by an inflammatory cascade, wherein autoreactive T lymphocytes infiltrate the CNS, leading to demyelination and axonal damage.[2][3] A key process governing this infiltration is the chemotaxis of immune cells, orchestrated by chemokines and their receptors. Among these, the C-C chemokine receptor 1 (CCR1) has emerged as a promising therapeutic target. This guide provides an in-depth technical overview of J-113863, a potent CCR1 antagonist, and its application in mitigating EAE, intended for researchers, scientists, and professionals in drug development.
The Rationale for Targeting CCR1 in EAE
The chemokine receptor CCR1 is predominantly expressed on various leukocytes, including monocytes, macrophages, and T cells.[4] In the context of EAE and MS, CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are significantly upregulated within the CNS during active inflammation and demyelination.[5] This upregulation facilitates the recruitment of pathogenic immune cells across the blood-brain barrier and into the CNS parenchyma, thereby propagating the inflammatory response. Specifically, CCR1 is preferentially expressed by infiltrating macrophages in actively demyelinating plaques, suggesting a critical role for this receptor in the effector phase of the disease. Consequently, antagonizing CCR1 presents a logical therapeutic strategy to disrupt this pathological cell trafficking and ameliorate disease severity.
J-113863: A Potent and Selective CCR1 Antagonist
J-113863 is a small molecule inhibitor characterized by its high affinity and selectivity for the CCR1 receptor. It demonstrates potent antagonist activity at both human and mouse CCR1, with IC50 values of 0.9 nM and 5.8 nM, respectively.[6] While it also shows high affinity for human CCR3, its activity against mouse CCR3 is significantly weaker (IC50 of 460 nM), and it is inactive against other chemokine receptors such as CCR2, CCR4, and CCR5.[6] This pharmacological profile makes J-113863 a valuable tool for investigating the specific role of CCR1 in preclinical models of inflammatory diseases, including EAE.
Mechanism of Action of J-113863 in EAE
The therapeutic efficacy of J-113863 in EAE stems from its ability to modulate the immune response at multiple levels. By blocking the CCR1 receptor, J-113863 interferes with the chemotactic signals that draw inflammatory cells to the CNS. This leads to a reduction in the infiltration of pathogenic leukocytes, thereby mitigating the downstream inflammatory cascade that drives demyelination and neuronal damage.
Modulation of T Helper Cell Subsets
Recent studies have elucidated the profound impact of J-113863 on the balance of pro-inflammatory and anti-inflammatory T helper (Th) cell populations in EAE.[1] Specifically, treatment with J-113863 has been shown to:
Suppress Th9 and Th22 Cells: J-113863 treatment significantly reduces the percentage of pathogenic Th9 (CD4+IL-9+) and Th22 (CD3+IL-22+) cells in the spleen of EAE mice.[1] These T cell subsets are known to contribute to the inflammatory milieu and demyelination in EAE.[1]
Downregulate Pro-inflammatory Cytokines: The compound effectively decreases the expression of several pro-inflammatory cytokines, including IFN-γ, IL-17A, GM-CSF, and IL-6.[1][3]
Upregulate Anti-inflammatory Cytokines: Conversely, J-113863 treatment leads to an increase in the expression of the anti-inflammatory cytokines IL-10 and IL-27 in the brain tissue of EAE mice.[3]
This shift in the cytokine balance from a pro-inflammatory to a more anti-inflammatory state is a key mechanism underlying the therapeutic benefit of J-113863 in EAE.
CCR1 Signaling Pathway in Immune Cells
The binding of chemokines like CCL3 and CCL5 to CCR1 on immune cells initiates a signaling cascade that is crucial for their migration and activation. While the precise downstream signaling of CCR1 in the context of EAE is a subject of ongoing research, the general pathway involves G-protein coupling, leading to the activation of intracellular signaling molecules such as mitogen-activated protein kinases (MAPK) and phosphoinositide 3-kinase (PI3K).[4] This ultimately results in cytoskeletal rearrangements and cellular motility, driving the chemotactic response.
Caption: CCR1 signaling pathway and the inhibitory action of J-113863.
Data Presentation: Effects of J-113863 in EAE
The following table summarizes the key findings from preclinical studies investigating the efficacy of J-113863 in the PLP 139-151-induced EAE model in SJL/J mice.
Parameter
Effect of J-113863 Treatment
Reference
Clinical Score
Notably attenuated the severity of clinical scores in EAE mice.
Antigen Emulsion Preparation: Prepare an emulsion of PLP 139-151 in CFA. A common concentration is 1 mg/mL of PLP 139-151 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the PLP 139-151/CFA emulsion, divided among four sites on the back.[7]
Pertussis Toxin Administration (Optional but recommended for severe EAE): Within two hours of immunization, administer PTX via intraperitoneal (i.p.) injection. The dose may need to be optimized, but a typical range is 100-200 ng per mouse in PBS. A second dose of PTX can be administered 48 hours later.[7][8]
Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.[7] Use a standardized scoring system (see below).
EAE Clinical Scoring:
0: No clinical signs.
0.5: Distal limp tail.
1: Complete limp tail.
1.5: Limp tail and hind limb weakness.
2: Unilateral partial hind limb paralysis.
2.5: Bilateral partial hind limb paralysis.
3: Complete bilateral hind limb paralysis.
3.5: Complete hind limb paralysis and unilateral forelimb paralysis.
4: Total paralysis of all four limbs.
5: Moribund or death.
Treatment with J-113863
This protocol is based on the published studies investigating J-113863 in the PLP 139-151-induced EAE model.
Materials:
J-113863.
Vehicle for solubilization (e.g., saline, DMSO, or as recommended by the supplier).
EAE-induced mice.
Procedure:
Preparation of J-113863 Solution: Prepare a stock solution of J-113863 in a suitable solvent like DMSO. For in vivo administration, further dilute the stock solution in sterile saline to the desired final concentration. The final concentration of DMSO should be minimized to avoid toxicity.
Administration: In the reported studies, J-113863 was administered at a dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection.[1][3]
Treatment Schedule: Treatment was initiated on day 14 post-EAE induction and continued daily until day 25.[1][3] This therapeutic regimen targets the established disease phase.
Control Group: A control group of EAE mice should be treated with the vehicle alone, following the same administration route and schedule.
Caption: Experimental workflow for J-113863 treatment in EAE.
Conclusion and Future Directions
The CCR1 antagonist J-113863 has demonstrated significant therapeutic potential in the EAE model by attenuating clinical severity and modulating the underlying immunopathology. Its mechanism of action, centered on the inhibition of pathogenic immune cell trafficking and the rebalancing of pro- and anti-inflammatory responses, underscores the promise of targeting the CCR1 pathway for the treatment of multiple sclerosis.
Future research should focus on further delineating the downstream signaling events affected by J-113863 in different immune cell subsets within the CNS. Investigating the efficacy of J-113863 in other EAE models, such as those with a chronic-progressive disease course, would also be of great interest. Furthermore, combination therapies involving J-113863 and other immunomodulatory agents could be explored for potential synergistic effects. The data gathered from these preclinical studies will be invaluable for the potential translation of CCR1 antagonists into clinical applications for multiple sclerosis and other neuroinflammatory disorders.
References
Miller, S. D., & Shevach, E. M. (2003). Experimental Autoimmune Encephalomyelitis in the Mouse. Current protocols in immunology, 55(1), 15-1.
Al-Mazroua, H. A., Nadeem, A., Ansari, M. A., Attia, S. M., Bakheet, S. A., Albekairi, T. H., ... & Ahmad, S. F. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular immunology, 144, 127-137.
Ansari, M. A., Nadeem, A., Attia, S. M., Bakheet, S. A., Al-Mazroua, H. A., Albekairi, T. H., ... & Ahmad, S. F. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro-and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245.
Creative Biolabs. What are CCR1 agonists and how do they work?. (2024). [Link]
Atlas of Genetics and Cytogenetics in Oncology and Haematology. CCR1 (chemokine (C-C motif) receptor 1). (2010). [Link]
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245.
ResearchGate. Inflammatory Role of CCR1 in the Central Nervous System. (2024). [Link]
National Center for Biotechnology Information. 1230 - Gene ResultCCR1 C-C motif chemokine receptor 1 [ (human)]. [Link]
Alasmari, F., et al. (2022). CC chemokine receptor 5 antagonist alleviates inflammation by regulating IFN-γ/IL-10 and STAT4/Smad3 signaling in a mouse model of autoimmune encephalomyelitis. Cellular immunology, 379, 104580.
ResearchGate. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery | Request PDF. (2022). [Link]
Li, Y., et al. (2022). Protocol for generating human immune system mice and hydrodynamic injection to analyze human hematopoiesis in vivo. STAR protocols, 3(1), 101183.
A Comprehensive Technical Guide to J 113863: A Potent Chemokine Receptor Antagonist
This document provides an in-depth technical overview of J 113863, a small molecule compound recognized for its potent and selective antagonist activity at key chemokine receptors. Designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth technical overview of J 113863, a small molecule compound recognized for its potent and selective antagonist activity at key chemokine receptors. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes its chemical properties, complex pharmacological profile, and practical applications in preclinical models of inflammatory diseases. We will delve into the causality behind its mechanism of action, provide validated experimental protocols, and explore its significance as a pivotal tool in immunological research.
Chemical Identity and Physicochemical Properties
J 113863 is a synthetic, non-peptide small molecule. Its chemical identity and core properties are fundamental to its application in experimental settings, dictating its handling, storage, and formulation for both in vitro and in vivo studies.
Chemical Name: 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide.[1]
Chemical Structure:
Physicochemical Data Summary:
The following table summarizes the key properties of J 113863, essential for laboratory use.
Note: The provided data is for guidance. For batch-specific information, always refer to the Certificate of Analysis from the supplier.
Pharmacological Profile: A Complex Mechanism of Action
While initially identified as a potent CCR1 antagonist, further research has revealed a more nuanced and complex interaction profile for J 113863, including biased signaling at other related receptors. This complexity is crucial for interpreting experimental results accurately.
Primary Antagonistic Activity: CCR1 and CCR3
J 113863 is a highly potent antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a key mediator in the recruitment of leukocytes to sites of inflammation, making it a significant target for inflammatory and autoimmune diseases. The compound also demonstrates high affinity for human CCR3.[2]
A critical aspect for researchers using animal models is the compound's species-specific selectivity. J 113863 is potent against both human and mouse CCR1, which enables its use in translational studies.[1][2] However, its high potency at CCR3 is specific to the human receptor; it is significantly weaker at mouse CCR3.[1][2] This selectivity is an experimental advantage, allowing for the specific interrogation of the CCR1 pathway in mouse models without the confounding effects of CCR3 blockade.
The compound is reported to be inactive against CCR2, CCR4, and CCR5 in initial broad-panel screenings.[2]
Biased Agonism: Unveiling Nuanced Signaling at CCR2 and CCR5
More recent, in-depth studies have shown that J 113863 and its enantiomer can bind to CCR2 and CCR5, albeit with lower affinity (micromolar range) than for CCR1/CCR3.[3] Critically, its functional effect at these receptors is not simple antagonism but rather biased agonism .[3]
Upon binding to CCR2 or CCR5, J 113863 acts as a partial or full agonist for G-protein activation, specifically activating Gαᵢ and Gαₒ isoforms.[3] However, unlike endogenous chemokine ligands (e.g., CCL2, CCL4), it does not activate the Gα₁₂ pathway.[3] Furthermore, J 113863 binding induces the recruitment of β-arrestin 2 to the receptor.[3] This differential activation of downstream signaling pathways is the hallmark of a biased ligand.
This biased signaling profile leads to distinct functional outcomes:
At CCR5: J 113863 antagonizes chemokine-induced cell migration, despite being a partial agonist for G-protein and β-arrestin pathways.[3]
This complex pharmacology underscores the importance of careful experimental design. While at nanomolar concentrations, J 113863 can be considered a selective CCR1 antagonist, at higher micromolar concentrations, off-target effects at CCR2 and CCR5 could influence experimental outcomes.
Caption: J 113863's dual mechanism of action.
Preclinical Applications and In Vivo Efficacy
The potent anti-inflammatory effects of J 113863 have been validated in several key animal models of human disease, primarily driven by its blockade of CCR1-mediated immune cell trafficking.
Collagen-Induced Arthritis (CIA)
In murine models of rheumatoid arthritis, treatment with J 113863 significantly improves paw inflammation and reduces joint damage.[1] This therapeutic effect is attributed to a dramatic decrease in the infiltration of inflammatory cells into the joints, a process heavily dependent on the CCR1-CCL3/CCL5 axis.[1]
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common animal model for multiple sclerosis (MS), a neuroinflammatory disease.[4][5] J 113863 has shown significant therapeutic potential in this model.[4][6]
Mechanism: Treatment with J 113863 in EAE mice corrects the imbalance between pro- and anti-inflammatory cytokines. It reduces the population of pro-inflammatory CD4⁺GM-CSF⁺ and CD4⁺IL-6⁺ cells while increasing anti-inflammatory CD4⁺IL-10⁺ and CD4⁺IL-27⁺ cells in the spleen and brain tissue.[4]
Clinical Outcome: This modulation of the cytokine network leads to an attenuation of the clinical severity of EAE, reduces demyelination, and suppresses the pathogenic activity of Th9 and Th22 cells.[5][6]
These findings highlight J 113863's potential for suppressing pro-inflammatory responses and promoting anti-inflammatory mediators, making it a valuable tool for studying and potentially treating MS and other CNS inflammatory disorders.[4][6]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems. The in vitro chemotaxis assay directly confirms the compound's mechanism of action (receptor blockade), providing a solid rationale for its use in the more complex and physiologically relevant in vivo EAE model.
Protocol 1: In Vitro Chemotaxis Assay
This protocol assesses the ability of J 113863 to block the migration of immune cells towards a CCR1 ligand.
Objective: To quantify the IC₅₀ of J 113863 for the inhibition of human monocyte (THP-1 cell line) chemotaxis toward the chemokine CCL3 (MIP-1α).
Methodology:
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Preparation of J 113863: Prepare a 10 mM stock solution of J 113863 in DMSO. Serially dilute in assay buffer (e.g., HBSS with 0.1% BSA) to create a range of concentrations (e.g., 1 pM to 1 µM).
Assay Setup (Transwell System):
Use a 24-well plate with 5 µm pore size inserts (e.g., Corning Transwell).
In the lower chamber, add 600 µL of assay buffer containing a pre-determined optimal concentration of recombinant human CCL3 (e.g., 50 ng/mL).
In the upper chamber, add 100 µL of THP-1 cells (resuspended in assay buffer at 1x10⁶ cells/mL) that have been pre-incubated with various concentrations of J 113863 (or vehicle control) for 30 minutes at 37°C.
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
Quantification:
Carefully remove the inserts.
Collect the cells that have migrated to the lower chamber.
Quantify the migrated cells using a cell counter, flow cytometer, or a fluorescent dye-based assay (e.g., Calcein-AM).
Data Analysis: Plot the percentage of inhibition of migration against the log concentration of J 113863. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Caption: Workflow for an in vitro chemotaxis assay.
Protocol 2: In Vivo EAE Mouse Model Study
This protocol outlines the use of J 113863 to treat EAE, based on published studies.[4][5]
Objective: To evaluate the therapeutic efficacy of J 113863 in a relapsing-remitting EAE model.
Methodology:
Animal Model: Use female SJL/J mice, 8-10 weeks old.
EAE Induction:
Emulsify proteolipid protein peptide (PLP₁₃₉₋₁₅₁) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
On day 0, immunize mice subcutaneously with the emulsion.
Administer Pertussis toxin intraperitoneally on day 0 and day 2 to facilitate blood-brain barrier disruption.
Treatment Regimen:
Prepare J 113863 in a suitable vehicle (e.g., saline or DMSO/saline mixture).
Beginning at the onset of clinical signs (typically day 14), administer J 113863 (e.g., 10 mg/kg) or vehicle control daily via intraperitoneal injection.[4][5]
Continue treatment until a pre-determined endpoint (e.g., day 25).[4][5]
Clinical Assessment:
Monitor mice daily for body weight and clinical signs of EAE using a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
Endpoint Analysis (at day 25):
Harvest spleen and brain tissue.
Isolate splenocytes for flow cytometry analysis of T-cell populations (e.g., CD4⁺IL-6⁺, CD4⁺IL-10⁺).[4]
Process brain tissue for RT-PCR and Western blot analysis to measure mRNA and protein expression of key cytokines (e.g., GM-CSF, IL-27).[4]
Perform histological analysis on spinal cord sections to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
Caption: Workflow for an in vivo EAE study.
Conclusion and Future Directions
J 113863 is a powerful and well-characterized research tool for investigating the role of CCR1 in inflammation and immunity. Its efficacy in robust preclinical models of arthritis and multiple sclerosis validates CCR1 as a promising therapeutic target. The discovery of its biased agonism at CCR2 and CCR5 adds a layer of complexity that warrants careful consideration in experimental design but also opens new avenues for exploring the intricacies of chemokine receptor signaling.
While the translation of some CCR1 antagonists to the clinic has faced challenges, the detailed understanding of compounds like J 113863 provides invaluable insights.[6] Future research should focus on leveraging its species cross-reactivity to further dissect the CCR1 pathway and on exploring its biased signaling properties to potentially develop novel therapeutics with more refined and targeted effects on immune cell function.
References
Gbaguidi, B. et al. (2015). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Journal of Biological Chemistry. [Link]
Ansari, M. A. et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology. [Link]
Al-Ghanim, K. A. et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology. [Link]
Naya, A. et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry.
Li, G. et al. (2024). Inflammatory Role of CCR1 in the Central Nervous System. Cells. [Link]
J-113863: A Technical Guide to a Potent Chemokine Receptor Antagonist
Abstract This technical guide provides a comprehensive overview of the discovery, pharmacological characterization, and development of J-113863, a potent and selective small molecule antagonist of the C-C chemokine recep...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the discovery, pharmacological characterization, and development of J-113863, a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1). Contrary to potential misconceptions linking it to the nociceptin/orphanin FQ (NOP) system, J-113863's primary mechanism of action is the inhibition of CCR1, a key mediator in inflammatory responses. This document will delve into the scientific rationale behind its development, its detailed pharmacological profile, and its application as a research tool in preclinical models of chronic inflammatory diseases. The guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of J-113863's properties and its role in the exploration of CCR1-mediated pathologies.
Introduction: The Rationale for CCR1 Antagonism
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of leukocytes to sites of inflammation. Its endogenous ligands, including CCL3 (MIP-1α) and CCL5 (RANTES), are potent chemoattractants for a variety of immune cells, such as monocytes, macrophages, T-cells, and eosinophils. In chronic inflammatory conditions like rheumatoid arthritis and multiple sclerosis, the sustained influx of these cells contributes significantly to tissue damage and disease progression.
The development of small molecule antagonists for CCR1, such as J-113863, was driven by the therapeutic potential of inhibiting this inflammatory cascade. By blocking the interaction of chemokines with CCR1, these antagonists aim to reduce the migration of inflammatory cells, thereby mitigating the pathological consequences of the immune response.
Discovery and Chemical Profile of J-113863
J-113863 was identified as a potent, non-peptidyl antagonist of CCR1 through dedicated drug discovery programs focused on identifying novel anti-inflammatory agents.[1]
Chemical Name: 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide[2]
The synthesis of J-113863 involves a multi-step process, culminating in a molecule with a complex three-dimensional structure that is crucial for its high-affinity binding to the CCR1 receptor.[3]
Pharmacological Profile: Potency and Selectivity
J-113863 is characterized by its high potency and selectivity as a CCR1 antagonist.[2][3][4] Its pharmacological activity has been extensively evaluated in a variety of in vitro assays.
Binding Affinity and Functional Antagonism
J-113863 exhibits nanomolar potency in inhibiting the binding of radiolabeled chemokines to human and mouse CCR1.[2][3][4] Functional assays, such as chemotaxis and calcium mobilization, have confirmed its antagonist properties.[5]
Table 1: In vitro potency of J-113863 at CCR1 and CCR3 receptors.
Selectivity Profile
A key attribute of J-113863 is its high selectivity for CCR1 and, in humans, CCR3.[4] It shows negligible activity at other chemokine receptors like CCR2, CCR4, and CCR5, as well as other inflammatory receptors.[4] This selectivity is crucial for minimizing off-target effects and providing a targeted therapeutic intervention.
Mechanism of Action: How J-113863 Inhibits Inflammatory Cell Migration
J-113863 exerts its anti-inflammatory effects by competitively binding to CCR1 on the surface of immune cells. This binding prevents the endogenous chemokine ligands from activating the receptor. The subsequent signaling cascade, which is essential for cell migration, is thereby inhibited.
Figure 2: A simplified workflow for a chemotaxis assay to evaluate the functional antagonism of J-113863.
Biased Signaling Considerations
Recent research has revealed a more complex signaling profile for J-113863 and its enantiomer, UCB35625. While primarily identified as a CCR1/CCR3 antagonist, J-113863 has been shown to bind to CCR2 and CCR5 with lower affinity. [6]Interestingly, at these receptors, it can act as a biased agonist, activating certain signaling pathways (e.g., G-protein activation) while antagonizing others (e.g., chemokine-induced migration for CCR5). [6]This highlights the nuanced nature of its pharmacology and underscores the importance of comprehensive characterization of GPCR ligands.
Conclusion and Future Directions
J-113863 is a valuable pharmacological tool for investigating the role of CCR1 in health and disease. Its high potency and selectivity have enabled researchers to probe the consequences of CCR1 blockade in various inflammatory conditions. While its development as a therapeutic agent for human use has faced challenges, the insights gained from studies with J-113863 continue to inform the design of next-generation CCR1 antagonists. Future research may focus on leveraging the biased signaling properties of such molecules to fine-tune therapeutic responses and minimize potential side effects.
References
Wtorek, K., & Janecka, A. (2021). Potential of Nociceptin/Orphanin FQ Peptide Analogs for Drug Development. Chemical biology & drug design, 18(1), e2000871. Available from: [Link]
Gbaguidi, B., et al. (2018). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Journal of Biological Chemistry, 293(4), 1158-1171. Available from: [Link]
Ciccocioppo, R., et al. (2014). Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs. Pharmacology & therapeutics, 144(3), 295-313. Available from: [Link]
Naya, A., et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of medicinal chemistry, 44(9), 1429–1435.
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245. Available from: [Link]
Shaikh, F. A., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular immunology, 144, 45-55. Available from: [Link]
Zaveri, N. T. (2016). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. Pharmaceuticals (Basel, Switzerland), 9(2), 27. Available from: [Link]
Zhang, M., et al. (2023). Inflammatory Role of CCR1 in the Central Nervous System. Cellular and molecular neurobiology, 43(1), 1-13. Available from: [Link]
Sabbe, R., et al. (2000). A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry. The Journal of biological chemistry, 275(49), 38507–38514.
Wikipedia. Nociceptin receptor. Available from: [Link]
Ozsoy, O., & Behnam, R. B. (2007). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ. The AAPS journal, 9(1), E100–E108.
Friedrich, M., et al. (2021). Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis. Journal of Crohn's & colitis, 15(11), 1943–1958.
Wagner, F. F., & Christianson, D. W. (2020). Structural determinants of affinity and selectivity in the binding of inhibitors to histone deacetylase 6. Bioorganic & medicinal chemistry letters, 30(8), 127023.
Wu, T. S., et al. (2017). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 27(7), 1547–1550.
Dairaghi, D. J., et al. (2000). Species selectivity of a small molecule antagonist for the CCR1 chemokine receptor. European journal of pharmacology, 389(1), 41–49.
Application Notes & Protocols: In Vivo Administration of J-113863 for Preclinical Mouse Models
A Guide for Researchers in Immunology and Drug Development Abstract This document provides a comprehensive guide for the in vivo use of J-113863 in mice. It details the compound's mechanism of action, validated dosage re...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Immunology and Drug Development
Abstract
This document provides a comprehensive guide for the in vivo use of J-113863 in mice. It details the compound's mechanism of action, validated dosage regimens, and step-by-step protocols for solution preparation and administration. This guide is intended for researchers, scientists, and drug development professionals working in preclinical models of inflammatory diseases.
Introduction and Core Principles
J-113863 is a small molecule antagonist with high potency for the C-C chemokine receptor 1 (CCR1).[1][2] It is crucial to note that while sometimes mistaken for a nociceptin/orphanin FQ (NOP) receptor ligand, J-113863's primary and well-characterized activity is as a CCR1 antagonist . For researchers investigating the NOP receptor system, selective antagonists such as J-113397 should be utilized.[3]
CCR1 is a key G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including monocytes, macrophages, and T cells. Its primary function is to mediate cellular chemotaxis in response to inflammatory chemokines like CCL3 (MIP-1α) and CCL5 (RANTES). By blocking the interaction between these chemokines and CCR1, J-113863 effectively inhibits the recruitment of inflammatory cells to sites of inflammation. This mechanism has made J-113863 a valuable tool for studying and potentially treating various inflammatory and autoimmune conditions.[4][5]
This guide provides the necessary protocols to leverage J-113863's anti-inflammatory properties in murine models, with a focus on ensuring experimental reproducibility and scientific integrity.
Mechanism of Action: CCR1 Antagonism
Upon binding to its chemokine ligands (e.g., CCL3, CCL5), CCR1 initiates a signaling cascade that results in directed cell migration and activation. J-113863 acts as a competitive antagonist, binding to the receptor and preventing the downstream signaling required for chemotaxis. This blockade is a cornerstone of its therapeutic potential in models of diseases like experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis.[4][5]
The signaling pathway initiated by CCR1 activation typically involves Gαi protein coupling, leading to downstream effects that promote cell migration. By inhibiting this initial step, J-113863 effectively cuts off the signal for immune cell infiltration.
Caption: Mechanism of J-113863 as a CCR1 antagonist.
In Vivo Dosage and Administration for Mice
Recommended Dosage Range
The effective dosage of J-113863 in mice can vary depending on the disease model and experimental endpoint. However, published studies provide a well-established range.
Amat, M., et al. (2006). British Journal of Pharmacology.[1]
Expert Insight: For initial studies, a dose of 10 mg/kg is recommended as it has been shown to be effective in attenuating disease severity in robust models like EAE.[4] Always include a vehicle-treated control group to ensure that the observed effects are due to J-113863 and not the solvent.
Selectivity Profile
It is important to note the species-specific selectivity of J-113863. While it is a potent antagonist for both human and mouse CCR1, its activity against CCR3 differs significantly between species.
This profile makes J-113863 a relatively selective CCR1 antagonist in mice, as off-target effects on CCR3 are less likely at therapeutic doses.
Protocols for In Vivo Studies
Protocol: Preparation of J-113863 Dosing Solution
Rationale: J-113863 is a hydrophobic molecule and requires a non-aqueous solvent for initial solubilization before being diluted for injection. Dimethyl sulfoxide (DMSO) is an effective solvent for this purpose.[2] The final concentration of DMSO must be kept low to avoid solvent toxicity.
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
Sterile, pyrogen-free microcentrifuge tubes
Calibrated pipettes
Step-by-Step Procedure:
Calculate Required Mass: Determine the total amount of J-113863 needed for the entire study cohort and duration. It is advisable to prepare a fresh stock solution regularly, but a concentrated stock can be stored at -20°C.
Prepare Concentrated Stock (e.g., 50 mg/mL):
Weigh the required amount of J-113863 powder and place it in a sterile microcentrifuge tube.
Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL. For example, add 200 µL of DMSO to 10 mg of J-113863.
Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution. This stock solution can be aliquoted and stored at -20°C for short-term use.
Prepare Final Dosing Solution (e.g., 1 mg/mL for a 10 mg/kg dose):
Assumption: Average mouse weight is 25g. A 10 mg/kg dose requires 0.25 mg of J-113863 per mouse. A typical injection volume is 250 µL. Therefore, the final concentration should be 1 mg/mL.
On the day of injection, thaw the concentrated stock solution.
Dilute the 50 mg/mL stock solution 1:50 with sterile PBS or saline. For example, add 20 µL of the 50 mg/mL stock to 980 µL of sterile PBS.
Vortex the final solution thoroughly before drawing it into the syringe. This will result in a dosing solution where the final DMSO concentration is 2%, which is generally well-tolerated for intraperitoneal injections in mice.
Protocol: Intraperitoneal (i.p.) Administration
Rationale: Intraperitoneal injection is a common and effective route for systemic delivery of J-113863 in mice, as demonstrated in multiple studies.[1][4]
Materials:
Prepared J-113863 dosing solution
Sterile 1 mL syringes with 27-gauge (or similar) needles
Appropriate mouse restraint device
Step-by-Step Procedure:
Animal Restraint: Properly restrain the mouse to expose the abdomen. Ensure the head is tilted downwards to move the abdominal organs away from the injection site.
Identify Injection Site: The preferred injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
Perform Injection:
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should see no fluid return).
Slowly inject the calculated volume of the J-113863 solution.
Withdraw the needle smoothly and return the mouse to its cage.
Monitoring: Monitor the animal for any signs of distress post-injection.
Experimental Workflow and Design
A well-designed in vivo study using J-113863 involves several key stages, from disease induction to endpoint analysis.
Caption: Generalized workflow for a preclinical mouse study using J-113863.
Self-Validating System:
To ensure the trustworthiness of your results, incorporate these checks:
Positive Control: If applicable, include a group treated with a known effective compound (e.g., dexamethasone) to validate the model's responsiveness.
Blinded Scoring: Clinical scoring and histological analysis should be performed by an individual blinded to the treatment groups to prevent bias.
Pharmacodynamic Marker: Analyze the infiltration of CCR1-expressing cells (e.g., CD4+ T cells, macrophages) into the target tissue. A successful study should show a significant reduction in these cells in the J-113863 treated group compared to the vehicle control.
References
Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ. PubMed Central. Available at: [Link]
Nociceptin receptor. Wikipedia. Available at: [Link]
Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. Available at: [Link]
Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews. Available at: [Link]
Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed. Available at: [Link]
Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. PMC. Available at: [Link]
CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. PubMed. Available at: [Link]
Inflammatory Role of CCR1 in the Central Nervous System. Karger Publishers. Available at: [Link]
Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists. PubMed Central. Available at: [Link]
Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum. PubMed. Available at: [Link]
Application Notes and Protocols: J-113863 in Experimental Autoimmune Encephalomyelitis (EAE) Models
Introduction: Targeting Neuroinflammation in EAE via CCR1 Antagonism with J-113863 Experimental Autoimmune Encephalomyelitis (EAE) stands as the most widely utilized animal model for human multiple sclerosis (MS), a debi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting Neuroinflammation in EAE via CCR1 Antagonism with J-113863
Experimental Autoimmune Encephalomyelitis (EAE) stands as the most widely utilized animal model for human multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS).[1][2] EAE models are crucial for dissecting the complex interplay of immune cells, inflammation, and demyelination that characterize MS pathology.[3][4] A key event in the pathogenesis of EAE is the infiltration of autoreactive T cells and other immune cells, such as macrophages, into the CNS, which instigates damage to the myelin sheath and underlying axons.[1][5] This cellular trafficking is orchestrated by a class of signaling proteins known as chemokines, which bind to chemokine receptors on the surface of immune cells.
This document provides a detailed guide for the use of J-113863 in EAE model studies. It is critical to establish at the outset that J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1) , not the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[6] Its therapeutic potential in EAE is derived from its ability to block the CCR1 signaling pathway, thereby inhibiting the migration of inflammatory cells into the CNS.[2][7] By elucidating the protocol for J-113863 application, we aim to provide researchers with a robust framework to investigate the role of CCR1 in neuroinflammation and to evaluate the therapeutic efficacy of its blockade.
The Scientific Rationale: Why Target CCR1 in EAE?
The chemokine receptor CCR1 is predominantly expressed on a variety of immune cells, including T lymphocytes, monocytes, and macrophages. Its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are upregulated in the CNS during EAE and in MS lesions. The binding of these chemokines to CCR1 is a critical signal that guides these inflammatory cells across the blood-brain barrier and into the neural tissue.
By blocking this interaction, J-113863 effectively disrupts a key step in the inflammatory cascade. The logic is straightforward: if inflammatory cells cannot efficiently migrate to the site of autoimmune attack, the subsequent demyelination and axonal damage will be attenuated.[2][7] Studies have demonstrated that treatment with J-113863 in EAE models leads to a reduction in clinical severity, which is associated with decreased populations of pro-inflammatory T cells (such as Th9 and Th22) and a shift towards a more anti-inflammatory cytokine profile in both the periphery and the brain.[2][7]
Experimental Design and Protocols
Part 1: Induction of EAE in Mice
The choice of EAE model is critical and depends on the specific research question. The two most common models are the relapsing-remitting EAE in SJL/J mice and the chronic progressive EAE in C57BL/6 mice.[1]
Protocol 1: Relapsing-Remitting EAE in SJL/J Mice
This model is particularly useful for studying disease relapse and remission, which is a common clinical course in MS.[1]
Antigen Emulsion Preparation: Prepare an emulsion of PLP 139-151/CFA. Mix equal volumes of PLP 139-151 (dissolved in PBS at 2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis). Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed.[1]
Immunization (Day 0): Subcutaneously inject each mouse with 100 µL of the emulsion, distributed over two sites on the flanks. The final dose should be 100 µg of PLP 139-151 per mouse.
Pertussis Toxin Administration: Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS on Day 0 (shortly after immunization) and again on Day 2.[6] PTX is crucial for increasing the permeability of the blood-brain barrier, allowing immune cell infiltration.[6]
Protocol 2: Chronic Progressive EAE in C57BL/6 Mice
This model is characterized by a sustained, non-relapsing paralysis and is useful for studying progressive neurodegeneration.[8]
Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra.
Pertussis toxin (PTX).
Sterile PBS.
Step-by-Step Procedure:
Antigen Emulsion Preparation: Prepare a MOG 35-55/CFA emulsion as described for PLP, using MOG 35-55 at a concentration of 2 mg/mL in PBS.
Immunization (Day 0): Subcutaneously inject 100 µL of the emulsion over two sites on the upper back. The final dose should be 100-200 µg of MOG 35-55 per mouse.[9]
Pertussis Toxin Administration: Administer 200 ng of PTX i.p. in 200 µL of PBS on Day 0 and Day 2.[9]
Part 2: Preparation and Administration of J-113863
J-113863 is a small molecule antagonist that can be administered systemically.
Materials:
J-113863 powder.
Dimethyl sulfoxide (DMSO).
Sterile saline (0.9% NaCl) or PBS.
Preparation of J-113863 Solution:
J-113863 is soluble in DMSO and ethanol. For in vivo use, it is often prepared as a stock solution in DMSO and then diluted in a vehicle suitable for injection.
To prepare a 10 mg/mL stock solution, dissolve 10 mg of J-113863 in 1 mL of DMSO.
For daily dosing, dilute the stock solution in sterile saline or PBS to the final desired concentration. For example, for a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg of J-113863. This can be prepared by diluting the stock solution. It is crucial to keep the final DMSO concentration low (typically <5%) to avoid vehicle-induced toxicity.
Administration Protocol (Therapeutic Regimen):
Begin daily administration of J-113863 upon the onset of clinical signs of EAE, or at a pre-determined time point post-immunization (e.g., day 14).[2][7]
A commonly used therapeutic dose is 10 mg/kg , administered daily via intraperitoneal (i.p.) injection.[2][7]
The control group should receive an equivalent volume of the vehicle (e.g., saline with the same final concentration of DMSO).
Continue daily treatment for a defined period, for instance, from day 14 to day 25 post-immunization, while monitoring clinical scores daily.[2][7]
Part 3: Clinical Assessment of EAE
Daily monitoring and scoring of clinical signs are essential for evaluating disease progression and the efficacy of J-113863 treatment. Scoring should be performed by an observer blinded to the treatment groups to minimize bias.[10][11]
Table 1: Standard EAE Clinical Scoring Scale [9][10]
Score
Clinical Symptoms
0
No clinical signs of disease.
1
Limp tail or hind limb weakness, but not both.
2
Limp tail and hind limb weakness.
3
Partial hind limb paralysis.
4
Complete hind limb paralysis.
5
Moribund or dead.
Fractional scores (e.g., 0.5, 1.5, 2.5) can be used to denote intermediate stages.[10][11]
Visualizing the Mechanism and Workflow
Diagram 1: The Pathophysiological Cascade of EAE
Caption: J-113863 blocks chemokine binding to the CCR1 receptor, inhibiting cell migration.
Diagram 3: Experimental Workflow for J-113863 Efficacy Testing in EAE
Caption: Timeline for a typical therapeutic study of J-113863 in an EAE model.
Expected Outcomes and Data Interpretation
Table 2: Representative Data from J-113863 Treatment in PLP-induced EAE in SJL/J Mice
(This is a hypothetical summary based on published findings for illustrative purposes)
[2][7]
Clinical Scores: A significant reduction in the mean peak clinical score and a delay in the day of disease onset are primary indicators of J-113863's efficacy.
Immunological Readouts: The therapeutic effect should correlate with immunological changes. For instance, a decrease in the percentage of pro-inflammatory Th17 cells (CD4+IL-17A+) in the spleen and an increase in anti-inflammatory cytokines like IL-10 in the brain tissue would support the proposed mechanism of action.
[2]* Histopathology: At the study endpoint, CNS tissue (spinal cord and brain) should be collected for histopathological analysis. Staining for markers of inflammation (e.g., H&E for cellular infiltrates), demyelination (e.g., Luxol Fast Blue), and axonal damage can provide quantitative evidence of the neuroprotective effects of J-113863.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your findings, incorporate the following validation steps into your protocol:
Blinded Scoring: As mentioned, all clinical scoring must be performed by an individual who is unaware of the treatment assignments.
[10][11]* Positive Control: In some experimental designs, a known effective treatment for EAE (e.g., glatiramer acetate) can be included as a positive control to benchmark the efficacy of J-113863.
Dose-Response: If establishing a new protocol, a dose-response study (e.g., 1, 3, and 10 mg/kg of J-113863) can validate the therapeutic window and confirm that the observed effects are dose-dependent.
Vehicle Control: Always include a vehicle-treated group to control for any effects of the solvent (e.g., DMSO) and the stress of injection.
By adhering to these rigorous protocols and validation measures, researchers can confidently investigate the role of CCR1 in EAE and the therapeutic potential of its antagonist, J-113863.
References
Miller, S. D., & McMahon, E. J. (2007). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology.
JoVE. (2017). Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model. Journal of Visualized Experiments. Retrieved from [Link]
Bio-protocol. (2025). Experimental autoimmune encephalomyelitis (EAE). Retrieved from [Link]
Springer Nature Experiments. (n.d.). Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse. Retrieved from [Link]
Lutfy, K., & Maidment, N. T. (2008). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ. Current Pharmaceutical Design.
PubMed. (n.d.). Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ. Retrieved from [Link]
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245.
Shaikh, F., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology, 144, 127-137.
Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419-457.
MDPI. (2020). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. International Journal of Molecular Sciences, 21(23), 9119.
PubMed. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Retrieved from [Link]
Wayne State University IACUC. (2020). Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents.
Inotiv. (n.d.). Scoring for Multiple Sclerosis Studies. Retrieved from [Link]
Badawi, A. H., et al. (2012). Suppression of EAE and Prevention of Blood-Brain Barrier Breakdown after Vaccination with Novel Bifunctional Peptide Inhibitor. Pharmaceutical Research, 29(8), 2232-2244.
ResearchGate. (n.d.). Effects of single administration of J113863 (0·1 μg/5 μl; intrathecally).... Retrieved from [Link]
Frontiers. (2021). Innate Signaling in the CNS Prevents Demyelination in a Focal EAE Model. Frontiers in Immunology, 12, 669651.
Hahn, A., et al. (2009). Initiation and Progression of Axonopathy in Experimental Autoimmune Encephalomyelitis. The Journal of Immunology, 183(10), 6758-6767.
Kiptoo, P., et al. (2012). Controlling immune response and demyelination using highly potent bifunctional peptide inhibitors in the suppression of experimental autoimmune encephalomyelitis. Journal of Medicinal Chemistry, 55(17), 7738-7748.
Constantinescu, C. S., et al. (2011). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). British Journal of Pharmacology, 164(4), 1079-1106.
Mandolesi, G., et al. (2010). Inflammation Triggers Synaptic Alteration and Degeneration in Experimental Autoimmune Encephalomyelitis. The Journal of Neuroscience, 30(41), 13829-13837.
Aharoni, R., et al. (1997). Immunomodulation of experimental autoimmune encephalomyelitis by oral administration of copolymer 1. Journal of Neuroimmunology, 72(2), 129-137.
Glatigny, S., & Bettelli, E. (2018). The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment. Handbook of Clinical Neurology, 150, 27-42.
Tiwari-Woodruff, S. K., et al. (2009). Additive Effects of Combination Treatment with Anti-inflammatory and Neuroprotective Agents in Experimental Autoimmune Encephalomyelitis. Journal of Neuroimmunology, 213(1-2), 60-68.
Transpharmation. (n.d.). Experimental autoimmune encephalomyelitis. Retrieved from [Link]
National Institutes of Health. (n.d.). Experimental Autoimmune Encephalomyelitis in the Mouse. Retrieved from [Link]
Burrows, G. G., et al. (2008). Treatment of passive experimental autoimmune encephalomyelitis in SJL mice with a recombinant TCR ligand induces IL-13 and prevents axonal injury. Journal of Neuroimmunology, 198(1-2), 26-36.
Aso, E., & Ferrer, I. (2014). Neuroinflammation, Its Role in Alzheimer's Disease and Therapeutic Strategies. International Journal of Molecular Sciences, 15(7), 11954-11980.
Application Notes and Protocols for J-113863 in In Vitro Chemotaxis Assays
Introduction: Targeting Leukocyte Migration with J-113863, a Potent CCR1 Antagonist Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process governing immune surveillance, inflammat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting Leukocyte Migration with J-113863, a Potent CCR1 Antagonist
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process governing immune surveillance, inflammation, and wound healing.[1] A key player in this intricate process is the C-C chemokine receptor type 1 (CCR1), a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[2][3] The interaction of CCR1 with its cognate chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a signaling cascade that orchestrates the recruitment of these immune cells to sites of inflammation.[4]
Dysregulation of the CCR1 signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.[2][5] This makes CCR1 a compelling therapeutic target for the development of novel anti-inflammatory agents.[6] J-113863 is a potent and selective small molecule antagonist of CCR1, effectively blocking the downstream signaling events that lead to leukocyte migration.[7][8] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of J-113863 in in vitro chemotaxis assays to evaluate its inhibitory efficacy.
Physicochemical and Biological Properties of J-113863
A thorough understanding of the properties of J-113863 is crucial for its effective use in in vitro assays.
Mechanism of Action: Inhibition of CCR1-Mediated Chemotaxis
The binding of a chemokine ligand to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins.[9] This triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium levels, ultimately culminating in actin polymerization, cell polarization, and directed cell migration.[4] J-113863 acts as a competitive antagonist, binding to CCR1 and preventing the binding of its natural ligands, thereby inhibiting this signaling cascade and the subsequent chemotactic response.[10]
Caption: CCR1 signaling pathway and the inhibitory action of J-113863.
Experimental Protocol: In Vitro Chemotaxis Assay Using a Transwell System
This protocol details a robust and widely used transwell migration assay to assess the inhibitory effect of J-113863 on CCR1-mediated chemotaxis. The human monocytic cell line THP-1, which endogenously expresses CCR1, is a suitable model for this assay.[11]
Materials and Reagents
J-113863
Human monocytic cell line (e.g., THP-1)
Recombinant human chemokine (e.g., CCL3/MIP-1α)
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
Serum-free cell culture medium
DMSO (for dissolving J-113863)
Transwell inserts (e.g., 5 µm pore size for monocytic cells)[12]
24-well companion plates
Calcein-AM or other suitable cell viability dye
Fluorescence plate reader
Hemocytometer or automated cell counter
Standard cell culture equipment (incubator, centrifuge, etc.)
Step-by-Step Methodology
Cell Culture and Preparation:
Culture THP-1 cells according to standard protocols.
One day prior to the assay, harvest the cells and resuspend them in serum-free medium at a density of 1 x 10⁶ cells/mL.[13] Incubate overnight to starve the cells, which enhances their migratory response to chemoattractants.[14]
Preparation of J-113863 and Chemoattractant:
Prepare a stock solution of J-113863 in DMSO (e.g., 10 mM).
Prepare serial dilutions of J-113863 in serum-free medium to achieve the desired final concentrations for the assay. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).
Reconstitute the recombinant human chemokine (e.g., CCL3) according to the manufacturer's instructions and prepare the desired concentration in serum-free medium. The optimal concentration should be determined empirically through a dose-response experiment, but a starting point of 10-100 ng/mL is often effective.
Assay Setup:
Add 600 µL of serum-free medium containing the chemoattractant to the lower chambers of the 24-well plate.[15]
Include the following controls:
Negative Control: Serum-free medium only in the lower chamber (to measure basal, random migration).[12]
Positive Control: Chemoattractant in the lower chamber (to measure maximal chemotaxis).[12]
Pre-incubate the starved THP-1 cells with various concentrations of J-113863 or vehicle (DMSO) for 30-60 minutes at 37°C.
Carefully add 100 µL of the pre-incubated cell suspension (1 x 10⁵ cells) to the upper chamber of the transwell inserts.[15]
Place the transwell inserts into the wells of the 24-well plate containing the chemoattractant solutions.
Incubation:
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration that allows for optimal cell migration. This time can range from 2 to 24 hours and should be optimized for the specific cell type and chemoattractant concentration.[16]
Quantification of Cell Migration:
After incubation, carefully remove the transwell inserts.
Gently wipe the top surface of the insert membrane with a cotton swab to remove non-migrated cells.[15]
To quantify the migrated cells, a fluorescent dye-based method is recommended for its accuracy and high-throughput compatibility.
Prepare a solution of Calcein-AM (e.g., 4 µg/mL) in a suitable buffer.
Add the Calcein-AM solution to the lower chambers containing the migrated cells and incubate for 30-60 minutes at 37°C to allow for dye uptake by viable cells.
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro chemotaxis assay.
Data Analysis and Interpretation
The primary output of this assay is the fluorescence intensity, which is directly proportional to the number of migrated cells.
Calculate Percent Inhibition:
The inhibitory effect of J-113863 on chemotaxis can be calculated using the following formula:
Determine IC₅₀ Value:
To determine the half-maximal inhibitory concentration (IC₅₀) of J-113863, plot the percent inhibition against the logarithm of the J-113863 concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ value represents the concentration of J-113863 required to inhibit 50% of the chemokine-induced cell migration.
Statistical Analysis:
For robust conclusions, it is recommended to perform experiments in triplicate and use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed inhibition.[17] The Rayleigh test can also be used to statistically assess if the cell migration is directed.[17]
Troubleshooting and Considerations
High Background Migration (Negative Control): This could be due to the presence of chemoattractants in the serum used for cell culture. Ensure adequate cell starvation.
Low Migration (Positive Control): The chemoattractant concentration may be suboptimal, or the incubation time may be too short. The activity of the chemokine should also be verified, as repeated freeze-thaw cycles can reduce its efficacy.[14]
Cell Viability: Ensure that the concentrations of J-113863 and DMSO used are not cytotoxic to the cells. A parallel cytotoxicity assay (e.g., MTT or LDH assay) is recommended.
Pore Size of Transwell Insert: The pore size should be appropriate for the cell type being used to allow for active migration rather than passive falling through.[12]
Conclusion
J-113863 is a valuable pharmacological tool for investigating the role of CCR1 in leukocyte chemotaxis. The detailed protocol and application notes provided herein offer a comprehensive framework for the successful implementation of in vitro chemotaxis assays to characterize the inhibitory potential of J-113863 and other CCR1 antagonists. Rigorous experimental design, including appropriate controls and data analysis, is paramount for obtaining reliable and reproducible results.
References
ibidi GmbH. Data Analysis of Chemotaxis Assays. [Link]
Reid, C., Dairaghi, D. J., Schall, T. J., & Charo, I. F. (2014). Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays. British journal of pharmacology, 171(22), 5127–5138. [Link]
ibidi GmbH. Chemotaxis Assay | Description, HowTo, Data Analysis. [Link]
Rajasekaran, D., & Rajagopal, S. (2014). The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization. The Journal of biological chemistry, 289(12), 8035–8049. [Link]
van der Meer, A. D., & Pavesi, A. (2017). A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells. MethodsX, 4, 253–261. [Link]
Sabroe, I., Williams, T. J., & Pease, J. E. (2000). A Small Molecule Antagonist of Chemokine Receptors CCR1 and CCR3. The Journal of Immunology, 165(5), 2750-2758. [Link]
ibidi GmbH. Chemotaxis Assay Example Data | Download & Analyze. [Link]
ResearchGate. (2024). Inflammatory Role of CCR1 in the Central Nervous System. [Link]
Sciencewerke. Methods to Analyze Chemotaxis: Recent Studies Explained. [Link]
Al-Izzi, S. A., Al-Khafaji, A. H., & Al-Shimmari, A. M. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. International immunopharmacology, 106, 108602. [Link]
Corning Incorporated. Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. [Link]
Al-Khafaji, A. H., Al-Izzi, S. A., & Al-Shimmari, A. M. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245. [Link]
Reagan-Shaw, S., & Ahmad, N. (2018). Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma. Frontiers in immunology, 9, 1379. [Link]
Dairaghi, D. J., Elshourbagy, N. A., & Schall, T. J. (2002). Pharmacological characterization of the chemokine receptor, hCCR1 in a stable transfectant and differentiated HL-60 cells. British journal of pharmacology, 135(6), 1537–1546. [Link]
ResearchGate. Why can't I detect any migrating cells in Transwell assay? [Link]
Uí Mhaonaigh, A., & Byrne, A. M. (2020). How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration?. Cells, 9(12), 2639. [Link]
Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046. [Link]
Qin, S., LaRosa, G., Campbell, J. J., Smith-Heath, H., Kassam, N., Shi, X., ... & Luster, A. D. (1998). Expression of the chemokine receptor CXCR3 in T cells and its role in T cell trafficking. The Journal of clinical investigation, 101(4), 746–754. [Link]
Li, J., & Li, L. (2018). Assaying Macrophage Chemotaxis Using Fluid-Walled Microfluidics. Methods in molecular biology (Clifton, N.J.), 1749, 297–308. [Link]
O'Boyle, G., Entwistle, L. J., & Ali, H. (2013). A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages. PloS one, 8(3), e58740. [Link]
National Center for Biotechnology Information. Chemotaxis Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
UCL Discovery. Chemotaxis assay of bone marrow-derived macrophages. [Link]
Eivindvik, K., & Sjogren, C. E. (1995). Physicochemical properties of iodixanol. Acta radiologica. Supplementum, 399, 32–38. [Link]
Itoh, H., & Tashima, Y. (1993). Physicochemical property of bovine brain 73-kDa stress protein. The International journal of biochemistry, 25(1), 69–77. [Link]
Application Notes and Protocols for the CCR1/CCR3 Antagonist J-113863
Introduction: Understanding J-113863 J-113863 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3).[1][2] It exhibits high affinity for human and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding J-113863
J-113863 is a potent and selective small molecule antagonist of the C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3).[1][2] It exhibits high affinity for human and mouse CCR1, as well as human CCR3, making it a valuable tool for investigating the roles of these receptors in inflammatory and immunological processes.[1][2] J-113863 has been utilized in pre-clinical models to explore its anti-inflammatory effects, notably in studies of arthritis. The compound was first described by Naya et al. in the Journal of Medicinal Chemistry in 2001, which laid the groundwork for its use in chemokine research.
Proper handling, reconstitution, and storage of J-113863 are paramount to ensure its stability and the reproducibility of experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal procedures for working with this compound.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of J-113863 is essential for its effective use.
Soluble to 100 mM in DMSO and to 50 mM in ethanol.
Safety and Handling Precautions
As with any chemical reagent, appropriate safety measures must be taken when handling J-113863.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood.
Safety Data Sheet (SDS): Before use, obtain and review the Safety Data Sheet provided by the supplier for comprehensive information on potential hazards, first aid measures, and disposal guidelines.
Spill Response: In case of a spill, contain the material and clean the area with an appropriate solvent and absorbent material. Dispose of waste in accordance with institutional and local regulations.
Reconstitution of Lyophilized J-113863
J-113863 is typically supplied as a lyophilized powder. To ensure accurate and reproducible experiments, it is crucial to follow a standardized reconstitution protocol.
Core Principles of Reconstitution
The goal of reconstitution is to dissolve the lyophilized powder in a suitable solvent to create a concentrated stock solution.[3] The choice of solvent is dictated by the compound's solubility and the requirements of the downstream application. For J-113863, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions.
Protocol for Reconstituting J-113863 to a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for reconstituting J-113863 to a standard 10 mM stock solution.
Pre-equilibration: Allow the vial of J-113863 to come to room temperature before opening to prevent condensation of atmospheric moisture, which can affect the stability of the compound.[4]
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[5]
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula for this calculation is:
Volume (L) = (Mass of Compound (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L)
For 1 mg of J-113863 (MW = 655.44 g/mol ):
Volume (µL) = (0.001 g / 655.44 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 152.6 µL
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial.[6]
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.[6] Visually inspect the solution to ensure there are no visible particulates. Gentle warming in a 37°C water bath can also aid in dissolution, but should be used with caution as heat can degrade some compounds.[6]
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes in sterile, low-binding polypropylene microcentrifuge tubes.[4][5]
Storage and Stability of J-113863 Solutions
Proper storage is critical for maintaining the integrity and activity of J-113863.
Form
Recommended Storage Temperature
Duration
Notes
Lyophilized Powder
+4°C
Refer to supplier's datasheet
Protect from moisture.
DMSO Stock Solution
-20°C or -80°C
Up to 6 months at -80°C
Store in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles.[4]
Aqueous Working Solutions
Prepared fresh for each experiment
Use within the same day
J-113863 may have limited stability in aqueous solutions.
While specific data on the light and pH stability of J-113863 is not extensively published, it is best practice to protect solutions from light and to prepare aqueous working solutions fresh from the DMSO stock immediately before use.[7] The stability of similar receptor antagonists can be pH-dependent in aqueous solutions.[8]
Experimental Protocols: Preparation of Working Solutions
The preparation of working solutions from the concentrated DMSO stock will depend on the experimental application, whether it is for in vitro cell-based assays or in vivo animal studies.
Application Notes & Protocols: J 113863 Solubility in DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubilization for the CCR1 Antagonist J 113863 J 113863 is a potent and selective antagonist of the C-C chemokine recept...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubilization for the CCR1 Antagonist J 113863
J 113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), with high affinity for both human (IC₅₀ = 0.9 nM) and mouse (IC₅₀ = 5.8 nM) receptors.[1] It also shows high selectivity for human CCR3 (IC₅₀ = 0.58 nM), but not for the mouse equivalent.[1] Its ability to modulate inflammatory responses by blocking CCR1 has made it a valuable tool in preclinical research, particularly in models of rheumatoid arthritis and multiple sclerosis.[2]
The success of any experiment, whether in vitro or in vivo, hinges on the accurate and complete solubilization of the compound. Improperly dissolved J 113863 can lead to inaccurate concentration calculations, precipitation in assays, and unreliable pharmacological data. This guide provides a comprehensive overview of the solubility characteristics of J 113863 and detailed, field-proven protocols for its preparation and handling.
Physicochemical Profile of J 113863
A foundational understanding of a compound's physical properties is essential for its effective use.
Note: The CAS number may vary between suppliers. Always verify with the batch-specific Certificate of Analysis.
Quantitative Solubility Profile
J 113863 exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and good solubility in alcohols such as ethanol. Its solubility in aqueous solutions is very limited, necessitating the use of organic solvents for primary stock solutions.
Experimental Protocols: Preparation of J 113863 Solutions
The following protocols are designed to ensure complete solubilization and stability. Always use high-purity, anhydrous solvents to prevent compound degradation.
Protocol 1: High-Concentration DMSO Stock Solution (100 mM) for In Vitro Use
This protocol is the standard method for preparing a primary stock solution for most cell-based assays and biochemical experiments.
Rationale: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[5] Using a high concentration (100 mM) allows for minimal volumes to be added to aqueous experimental media, thereby reducing potential solvent-induced toxicity.
Materials:
J 113863 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, polypropylene microcentrifuge tubes or amber glass vials
Calibrated precision balance and micropipettes
Vortex mixer
Ultrasonic bath (optional, but recommended)
Procedure:
Calculate Required Mass: Determine the mass of J 113863 needed. For 1 mL of a 100 mM stock solution:
Mass (mg) = 0.1 mol/L × 0.001 L × 655.44 g/mol × 1000 mg/g = 65.54 mg
Weigh Compound: Carefully weigh the calculated mass of J 113863 and place it into a sterile vial.
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
Promote Dissolution:
Cap the vial tightly and vortex vigorously for 1-2 minutes.
If particulates remain, place the vial in an ultrasonic water bath for 5-10 minutes.[1] Some datasheets explicitly state that sonication may be needed.[1]
Visually inspect the solution against a light source to ensure it is clear and free of precipitates.
Storage:
Aliquot the stock solution into smaller, single-use volumes in polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light and moisture.[1]
Protocol 2: Preparation of Ethanol Stock Solution (50 mM)
This protocol provides an alternative for experiments where DMSO is not suitable.
Rationale: Ethanol is a viable alternative to DMSO, though it achieves a lower maximum concentration for J 113863. It can be preferable in certain cell models that are highly sensitive to DMSO.
Procedure:
Calculate Required Mass: For 1 mL of a 50 mM stock solution:
Mass (mg) = 0.05 mol/L × 0.001 L × 655.44 g/mol × 1000 mg/g = 32.77 mg
Weigh and Dissolve: Follow steps 2-4 from Protocol 1, using 100% ethanol as the solvent.
Storage: Store as described in Protocol 1.
Protocol 3: Preparation of Formulation for In Vivo Administration
This protocol details the preparation of a complex vehicle necessary to maintain J 113863 solubility in an aqueous system for animal dosing.
Rationale: Direct dilution of a DMSO stock into saline for injection will cause immediate precipitation. A co-solvent system is required to create a stable formulation. The formulation using PEG300 and Tween-80 leverages a co-solvent (PEG300) to maintain solubility and a surfactant (Tween-80) to improve stability and bioavailability.[1]
Materials:
J 113863 DMSO stock solution (e.g., 25 mg/mL)
Polyethylene glycol 300 (PEG300)
Tween-80 (Polysorbate 80)
Sterile Saline (0.9% NaCl)
Procedure (for a final concentration of ≥2.5 mg/mL):
Prepare Vehicle Components: The final vehicle composition will be: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
Order of Addition is Critical: Prepare the vehicle by adding each component one by one in the following sequence, mixing thoroughly after each addition:
a. Start with the required volume of PEG300.
b. Add the required volume of the J 113863 DMSO stock.
c. Add the required volume of Tween-80.
d. Finally, add the sterile saline to reach the final volume.
Example Calculation for 1 mL Final Volume:
0.4 mL (40%) PEG300
0.1 mL (10%) of a 25 mg/mL J 113863 DMSO stock
0.05 mL (5%) Tween-80
0.45 mL (45%) Saline
Final Mix: Vortex the final solution thoroughly until it is a clear, homogenous solution. Prepare this formulation fresh on the day of use. Do not store.
Solvent Selection and Workflow
Choosing the correct solvent is dictated by the experimental design. The diagram below outlines the decision-making process.
Caption: Decision workflow for selecting a J 113863 solvent system.
Trustworthiness and Self-Validation: Key Considerations
Aqueous Dilution: When diluting a DMSO or ethanol stock into aqueous media for in vitro assays, always add the stock solution to the buffer while vortexing. Never the other way around. This rapid mixing helps prevent localized high concentrations that can cause precipitation.
DMSO Effects: Be aware that DMSO can have biological effects on its own.[6] It is crucial to run a vehicle control in all experiments, using the same final concentration of DMSO as in the experimental conditions.
Batch-to-Batch Variability: While suppliers provide general solubility data, it is good practice to perform a small-scale solubility test on each new batch of compound, as purity and hydration state can vary slightly.
Visual Inspection: Before use, always bring solutions to room temperature and inspect for any signs of precipitation. If crystals are observed, gentle warming and sonication may be required to redissolve the compound.
References
Naya, A., et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry, 44(9), 1429-35.
Ansari, N., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(4), 152245. Retrieved from [Link]
Cami-Kobeci, G., & Ladds, G. (2015). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 67(1), 1-43.
Wikipedia. (n.d.). Nociceptin receptor. Retrieved from [Link]
Gavioli, E. C., & Calo', G. (2013). Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs. Pharmacology & Therapeutics, 136(3), 284-300.
Wikipedia. (n.d.). Nociceptin. Retrieved from [Link]
Ferreira, J. C., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774. Retrieved from [Link]
Application Notes and Protocols for J 113863, a Potent CCR1 Antagonist
Introduction: Targeting Chemokine Signaling with J 113863 The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[1][2][3] Express...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting Chemokine Signaling with J 113863
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[1][2][3] Expressed predominantly on the surface of immune cells such as monocytes, macrophages, and T cells, CCR1 directs their migration to sites of inflammation upon binding its cognate chemokine ligands, including CCL3 (MIP-1α) and CCL5 (RANTES).[1][2][4] This trafficking is a critical component in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, making CCR1 a significant target for therapeutic intervention and research.[3][5][6]
J 113863 is a potent, small-molecule antagonist of CCR1, designed to selectively block the signaling cascade initiated by chemokine binding.[5][7][8] Its efficacy in attenuating inflammatory responses in preclinical models has established it as an invaluable tool for researchers investigating the roles of CCR1 in immunity, autoimmune disorders, and neuroinflammation.[9][10][11] This document provides a comprehensive guide to the use of J 113863, detailing its mechanism of action, protocols for key applications, and insights for ensuring data integrity.
Physicochemical Properties and Handling
Proper handling and storage of J 113863 are paramount for maintaining its activity and ensuring experimental reproducibility. The key properties are summarized below.
Mechanism of Action: Interrupting the Inflammatory Cascade
The CCR1 Signaling Pathway
CCR1, like other chemokine receptors, is a seven-transmembrane receptor that couples to intracellular G proteins.[1] Ligand binding induces a conformational change, activating the Gαi subunit of the G protein. This activation inhibits adenylyl cyclase and leads to the dissociation of the Gβγ subunits, which in turn activate downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[1][4] The canonical outcome is a rapid increase in intracellular calcium ([Ca²⁺]i) and activation of the MAP kinase (MAPK) pathway, culminating in cellular responses such as chemotaxis, degranulation, and cytokine release.[2][4]
Caption: CCR1 signaling pathway and the inhibitory action of J 113863.
Inhibition by J 113863
J 113863 is a potent and selective antagonist of CCR1.[8][12] It functions by binding to the receptor and preventing the conformational change required to initiate intracellular signaling, effectively blocking the downstream cellular responses to chemokine ligands.[13] While competitive ligand binding assays show that high concentrations of J 113863 are needed for ligand displacement, it inhibits receptor function at much lower, nanomolar concentrations, suggesting a non-competitive or allosteric mechanism of action.[13]
The selectivity of J 113863 is a key attribute. It is inactive against other chemokine receptors like CCR2, CCR4, and CCR5.[8][12] However, researchers must be aware of species-specific activity; J 113863 is a potent antagonist of both human CCR1 and human CCR3, but it is significantly less active against mouse CCR3.[5][6][7] This makes it a highly selective CCR1 antagonist in murine systems.
Protocol 1: Preparation of J 113863 Stock Solutions
Expertise & Experience Insight: The hydrophobicity of J 113863 necessitates the use of an organic solvent like DMSO for the primary stock solution. To avoid precipitation and ensure accurate dosing in aqueous cell culture media or buffers, it is critical to perform serial dilutions and ensure the final DMSO concentration is non-toxic to cells (typically ≤0.1%).
Calculate Required Mass: Based on the molecular weight (655.44 g/mol ), calculate the mass of J 113863 needed to prepare a high-concentration primary stock (e.g., 10 mM or 100 mM).
Example for 1 mL of 10 mM stock: 0.01 mol/L * 0.001 L * 655.44 g/mol = 0.000655 g = 0.655 mg.
Reconstitution:
Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial containing the powdered J 113863.
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[8]
Aliquoting and Storage:
Dispense the primary stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Store aliquots at -80°C for long-term stability (up to 6 months).[8]
Working Solutions:
On the day of the experiment, thaw an aliquot of the primary stock.
Prepare intermediate and final working solutions by serially diluting the stock in the appropriate sterile assay buffer or cell culture medium. Ensure the final solvent concentration is consistent across all experimental conditions, including the vehicle control.
Protocol 2: In Vitro Chemotaxis Assay (Transwell Migration)
This protocol describes a standard method to quantify the inhibitory effect of J 113863 on CCR1-mediated cell migration.
Trustworthiness Insight: A self-validating chemotaxis experiment includes three critical controls:
Negative Control: Cells with media alone in the bottom chamber to measure basal, random migration.
Positive Control: Cells with chemoattractant (e.g., CCL3) in the bottom chamber to measure maximal migration.
Vehicle Control: Cells pre-treated with the same final concentration of DMSO as the J 113863-treated groups, with chemoattractant in the bottom chamber, to control for any solvent effects.
Caption: Experimental workflow for a Transwell chemotaxis assay.
Step-by-Step Methodology:
Cell Preparation: Culture and harvest CCR1-expressing cells (e.g., human monocytic THP-1 cells). Resuspend cells in serum-free or low-serum assay medium at a concentration of 1-2 x 10⁶ cells/mL.
Antagonist Pre-incubation:
In separate tubes, add J 113863 to the cell suspension at various final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
Incubate the cells with the antagonist for 1-2 hours at 37°C.[6] This allows the compound to bind to the receptors before exposure to the chemoattractant.
Assay Setup:
Add assay medium containing the CCR1 ligand (e.g., 10-100 ng/mL recombinant human CCL3) to the lower chambers of a Transwell plate (e.g., 5 µm pore size for monocytes).
Add a negative control well containing only assay medium.
Carefully place the Transwell inserts into the wells.
Add 100 µL of the pre-treated cell suspension to the top of each insert.
Migration: Incubate the plate at 37°C in a CO₂ incubator for a period determined by cell type (typically 2-4 hours for monocytes).
Quantification:
Carefully remove the inserts. Use a cotton swab to wipe away the non-migrated cells from the top surface of the membrane.
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or a Diff-Quik stain).
Count the number of migrated cells in several representative fields of view under a microscope or use a plate reader for fluorescently labeled cells.
Data Analysis: Calculate the percentage inhibition of migration for each concentration of J 113863 relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vivo Administration in Murine Models
J 113863 has been successfully used to block CCR1 signaling in mouse models of multiple sclerosis (EAE) and rheumatoid arthritis.[7][9][10]
Authoritative Grounding Insight: The dose and administration schedule should be based on published studies. For EAE and arthritis models, daily intraperitoneal (i.p.) injections of 3-10 mg/kg have proven effective at reducing disease severity and cell infiltration into target tissues.[9][10][12]
Animal Model: Use an appropriate mouse model, such as collagen-induced arthritis in DBA/1 mice or PLP-induced EAE in SJL/J mice.[10][12] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Formulation of J 113863 for Injection:
J 113863 is not soluble in aqueous solutions. A common vehicle for i.p. injection is a solution of DMSO, PEG300, Tween-80, and saline.[12]
Example Formulation: Prepare a stock solution of J 113863 in DMSO. For injection, dilute this stock into a vehicle such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. The final volume and concentrations must be optimized for tolerability.
Prepare the vehicle control solution in the exact same manner, omitting J 113863.
Administration:
Administer J 113863 or vehicle via intraperitoneal injection once daily at the desired dose (e.g., 10 mg/kg).[9][10]
The timing of administration (prophylactic vs. therapeutic) will depend on the experimental question. For example, in EAE studies, treatment may begin after disease induction or after the onset of clinical signs.[9][10]
Monitoring and Endpoint Analysis:
Monitor animals daily for clinical signs of disease (e.g., paw swelling in arthritis, neurological deficits in EAE).
At the experimental endpoint, tissues of interest (e.g., joints, brain, spleen) can be collected for analysis, such as histology to assess cell infiltration, flow cytometry to analyze immune cell populations, or RT-PCR/Western blot to measure cytokine expression.[10]
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
No inhibition of chemotaxis
- J 113863 degraded or inactive.- Incorrect concentration used.- Cells do not express functional CCR1.
- Use a fresh aliquot of J 113863.- Verify stock concentration and dilutions.- Confirm CCR1 expression and function (e.g., via flow cytometry or a calcium flux assay).
High background migration
- Serum in assay medium.- Pore size of Transwell insert is too large.
- Use serum-free medium for the assay.- Optimize pore size for your specific cell type.
Precipitation in media
- Final DMSO concentration is too high.- Exceeded solubility limit in aqueous buffer.
- Ensure final DMSO concentration is ≤0.1%.- Prepare working solutions fresh from a DMSO stock just before use.
High variability between replicates
- Inconsistent cell numbers.- Uneven staining or counting.
- Ensure a homogenous single-cell suspension.- Pipette carefully.- Increase the number of fields counted per membrane.
References
Bio-Techne. J 113863 (2595) by Tocris. (URL: [Link])
Zimmerman, N. P., et al. (2013). The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization. Journal of Biological Chemistry. (URL: [Link])
Synaptic Corporation. (2024). What are CCR1 agonists and how do they work? Synaptic. (URL: [Link])
MalaCards. CCR1 (chemokine (C-C motif) receptor 1). Weizmann Institute of Science. (URL: [Link])
Ansari, N., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Immunobiology. (URL: [Link])
Zhang, Y., et al. (2024). Inflammatory Role of CCR1 in the Central Nervous System. ResearchGate. (URL: [Link])
Ansari, N., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology. (URL: [Link])
Request PDF. (2025). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. ResearchGate. (URL: [Link])
Application Note: J 113863, a CCR1 Antagonist for Modulating Neuroinflammatory Responses
Prepared by: Gemini, Senior Application Scientist This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of J 113863 in the study of neuroinfl...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of J 113863 in the study of neuroinflammation. It is essential to clarify from the outset that, based on extensive scientific literature, J 113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), not the opioid receptor-like 1 (ORL1) . This guide will therefore focus on its validated mechanism of action and its application in neuroinflammatory models through the lens of CCR1 antagonism.
Introduction: Targeting Chemokine Pathways in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of numerous central nervous system (CNS) disorders, including multiple sclerosis, Alzheimer's disease, and traumatic brain injury.[1] A key process in neuroinflammation is the recruitment of peripheral immune cells into the CNS, a process largely mediated by chemokines and their receptors.
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target. It is expressed on various immune cells, including T-lymphocytes and macrophages, and its activation by ligands like CCL3 (MIP-1α) and CCL5 (RANTES) promotes their migration to sites of inflammation. In the context of the CNS, the CCR1 signaling pathway is implicated in the infiltration of pathogenic immune cells that drive neurodegenerative and demyelinating diseases.[2][3]
J 113863 is a small molecule antagonist that selectively blocks the CCR1 receptor, thereby inhibiting the chemotactic response of immune cells.[4] This targeted action provides a powerful tool for investigating the role of CCR1-mediated cell migration in neuroinflammatory disease models and for evaluating the therapeutic potential of CCR1 blockade.
Mechanism of Action: J 113863 as a CCR1 Antagonist
The primary mechanism of J 113863 is competitive antagonism at the CCR1 receptor. By binding to CCR1, it prevents the endogenous chemokine ligands from initiating downstream signaling cascades. This blockade has several profound anti-inflammatory effects:
Inhibition of Immune Cell Infiltration: The most direct consequence is the reduced migration of CCR1-expressing leukocytes, such as T-cells and macrophages, across the blood-brain barrier into the CNS parenchyma.
Modulation of Cytokine Profile: J 113863 has been shown to shift the balance from a pro-inflammatory to an anti-inflammatory state. In preclinical models, treatment leads to a decrease in pro-inflammatory cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-6 (IL-6).[2][5]
Upregulation of Anti-Inflammatory Mediators: Conversely, J 113863 treatment has been observed to increase the expression of key anti-inflammatory cytokines, including Interleukin-10 (IL-10) and Interleukin-27 (IL-27), which play crucial roles in resolving inflammation and promoting tissue homeostasis.[5]
Signaling Pathway Overview
The following diagram illustrates the role of CCR1 in mediating neuroinflammation and the inhibitory point of J 113863.
Caption: CCR1 signaling pathway in neuroinflammation and its inhibition by J 113863.
Quantitative Data Summary
The following table summarizes key quantitative parameters for J 113863, providing researchers with essential data for experimental design.
Note on Selectivity: While J 113863 is highly potent against human CCR1 and CCR3, it shows significantly weaker activity against mouse CCR3. It is inactive against CCR2, CCR4, and CCR5, making it a selective tool for studying CCR1 in murine models.[4]
Experimental Protocols
This section provides detailed, step-by-step protocols for applying J 113863 in both in vivo and in vitro neuroinflammation models.
Protocol 4.1: In Vivo Assessment in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is the most commonly used animal model for human multiple sclerosis, characterized by T-cell-mediated autoimmune inflammation, demyelination, and axonal damage in the CNS. This protocol outlines the use of J 113863 to ameliorate EAE pathology.
Causality: The rationale is that by blocking CCR1 with J 113863, the infiltration of pathogenic T-cells and other inflammatory cells into the CNS will be reduced, thereby lessening the severity of the disease.
Self-Validation: The protocol includes a vehicle control group, which is critical for validating that the observed effects are due to J 113863 and not the delivery vehicle. Clinical scoring provides a non-invasive, longitudinal measure of disease progression.
Methodology:
Animal Model: Use female SJL/J mice, 8-10 weeks old.
EAE Induction:
Emulsify proteolipid protein peptide (PLP 139-151) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
Administer a single subcutaneous injection of the emulsion at the base of the tail.
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later to facilitate blood-brain barrier permeabilization.
J 113863 Preparation and Administration:
Prepare a stock solution of J 113863 in a suitable vehicle (e.g., DMSO, followed by dilution in saline or PBS).
Treatment Group: Beginning at a pre-determined time point (e.g., day 14 post-induction, when clinical signs typically appear), administer J 113863 daily at a dose of 10 mg/kg via intraperitoneal injection.[5]
Vehicle Group: Administer an equivalent volume of the vehicle solution daily.
Clinical Assessment:
Monitor mice daily for weight loss and clinical signs of EAE using a standardized 0-5 scoring system (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).
Endpoint Analysis (e.g., Day 25 post-induction):
Tissue Collection: Euthanize mice and perfuse with cold PBS. Collect spleens and brains.
Flow Cytometry (Spleen): Prepare single-cell suspensions from spleens. Stain for immune cell markers (e.g., CD4) and intracellular cytokines (e.g., IL-6, GM-CSF, IL-10, IL-27) to assess the systemic immune response.[5]
RT-PCR and Western Blot (Brain): Homogenize brain tissue to extract RNA and protein. Use RT-PCR to quantify mRNA expression and Western blot to measure protein levels of pro- and anti-inflammatory cytokines.[5]
Histology (Brain): Analyze brain and spinal cord sections for immune cell infiltration (H&E staining) and demyelination (Luxol fast blue staining).
In Vivo Experimental Workflow
Caption: Experimental workflow for testing J 113863 in a mouse EAE model.
Protocol 4.2: In Vitro Assessment of J 113863 on Microglial Activation
This protocol uses a primary microglial or cell line model (e.g., BV-2) to assess the direct effect of J 113863 on inflammatory responses. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of microglia and is commonly used to induce a neuroinflammatory state in vitro.[6][7]
Causality: The rationale is to determine if blocking CCR1 on microglia can directly suppress their pro-inflammatory activation, independent of peripheral immune cell infiltration. This helps dissect the cellular-level mechanism of the drug.
Self-Validation: The inclusion of multiple controls is crucial: an untreated control (to establish baseline), an LPS-only control (to confirm inflammatory induction), and a vehicle control (to rule out solvent effects).
Methodology:
Cell Culture:
Culture primary microglia or BV-2 murine microglial cells in appropriate media (e.g., DMEM with 10% FBS).
Plate cells in 24-well or 96-well plates and allow them to adhere overnight.
Experimental Treatment:
Pre-treatment: Add J 113863 (dissolved in DMSO and diluted in media) to the appropriate wells at various concentrations (e.g., 1 nM to 1 µM). Incubate for 1-2 hours.
Control Groups:
Untreated Control: Media only.
LPS Control: Media only (during pre-treatment).
Vehicle Control: Add the highest concentration of vehicle (e.g., 0.1% DMSO) used for J 113863.
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to all wells except the Untreated Control.
Incubate for a specified period (e.g., 6 hours for gene expression, 24 hours for protein secretion).
Endpoint Analysis:
Cytokine Measurement (ELISA): Collect the cell culture supernatant. Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6.
Nitric Oxide (NO) Production (Griess Assay): Use the Griess reagent to measure nitrite levels in the supernatant as an indicator of nitric oxide production by activated microglia.
Gene Expression (RT-PCR): Lyse the cells to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes (e.g., Tnf, Il6, Nos2) and anti-inflammatory genes (e.g., Il10, Arg1).
Cell Viability (MTT/LDH Assay): Perform a cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of J 113863.[8]
Expected Outcome: Pre-treatment with J 113863 is expected to cause a dose-dependent reduction in LPS-induced production of TNF-α, IL-6, and nitric oxide. This would demonstrate a direct anti-inflammatory effect on microglia by blocking CCR1 signaling.
References
Al-Harthi, L., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology. Available at: [Link]
Gao, H., et al. (2002). Microglial activation mediated delayed and progressive degeneration of rat nigral dopaminergic neurons: relevance to Parkinson's disease. Journal of Neurochemistry. Available at: [Link]
Hussain, R., et al. (2023). Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. MDPI. Available at: [Link]
Jure-Kunkel, M., et al. (2013). Early loss of pericytes and perivascular stromal cell-induced scar formation after stroke. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]
Jure-Kunkel, M., et al. (2022). Interleukin 13 promotes long-term recovery after ischemic stroke by inhibiting the activation of STAT3. Journal of Neuroinflammation. Available at: [Link]
Bali, A., et al. (2019). The role of orphanin FQ/nociceptin in neuroplasticity: relationship to stress, anxiety and neuroinflammation. Neuroscience & Biobehavioral Reviews. Available at: [Link]
Schlicker, E., et al. (2003). Comparison of the ORL1 receptor-mediated inhibition of noradrenaline release in human and rat neocortical slices. British Journal of Pharmacology. Available at: [Link]
Fichna, J., & Storr, M. (2012). Effects of ORL1 Receptor Agonists and Antagonists in Nociception. Current Pharmaceutical Design. Available at: [Link]
Shaikh, F., et al. (2022). Inflammatory Role of CCR1 in the Central Nervous System. ResearchGate. Available at: [Link]
Tamura, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. Available at: [Link]
Stojkovska, I., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. Available at: [Link]
Urrutia, P. J., et al. (2020). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience. Available at: [Link]
Toll, L., et al. (2009). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
Al-Harthi, L., et al. (2022). Inflammatory Role of CCR1 in the Central Nervous System. Karger Publishers. Available at: [Link]
Zhang, Z., et al. (2022). ACT001 attenuates microglia-mediated neuroinflammation after traumatic brain injury via inhibiting AKT/NFκB/NLRP3 pathway. Journal of Neuroinflammation. Available at: [Link]
F1000Research. (2023). Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. Available at: [Link]
Woodroofe, M. N. (1995). Cytokine production in the central nervous system. Neurology. Available at: [Link]
Shaikh, F., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. International Immunopharmacology. Available at: [Link]
Shinkai, H., et al. (2000). Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801. British Journal of Pharmacology. Available at: [Link]
Ciccocioppo, R., et al. (2022). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. MDPI. Available at: [Link]
Vargas-Caraveo, A., et al. (2018). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Uniciencia. Available at: [Link]
Mealey, K. L. (2023). Nonsteroidal Anti-inflammatory Drugs in Animals. MSD Veterinary Manual. Available at: [Link]
EurekAlert!. (2023). Lab findings support the concept that reducing neuroinflammation could help fight Alzheimer's. EurekAlert!. Available at: [Link]
Jayakody, T., et al. (2023). Therapeutic Intervention of Neuroinflammatory Alzheimer Disease Model by Inhibition of Classical Complement Pathway with the Use of Anti-C1r Loaded Exosomes. Journal of Alzheimer's Disease. Available at: [Link]
Chien, C.-H., et al. (2013). IL-13 downregulates PPAR-γ/heme oxygenase-1 via ER stress-stimulated calpain activation: aggravation of activated microglia death. Cell Death & Disease. Available at: [Link]
Jenck, F., et al. (2000). A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat. PNAS. Available at: [Link]
Catorce, M. N., & Gevorkian, G. (2016). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. CNS & Neurological Disorders - Drug Targets. Available at: [Link]
Gresa-Arribas, N., et al. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE. Available at: [Link]
Harrison, J. L., et al. (2018). Traumatic Brain Injury Induces Nociceptin/Orphanin FQ and Nociceptin Opioid Peptide Receptor Expression within 24 Hours. Journal of Neurotrauma. Available at: [Link]
Al-Hasani, R. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. Available at: [Link]
Hussain, R., et al. (2023). NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER'S DISEASE AND THERAPEUTIC STRATEGIES. ResearchGate. Available at: [Link]
Ziegler, G., et al. (2017). Peripheral Administration of IL-13 Induces Anti-inflammatory Microglial/Macrophage Responses and Provides Neuroprotection in Ischemic Stroke. ResearchGate. Available at: [Link]
Witkin, J. M., et al. (2016). The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies. Molecules. Available at: [Link]
McGeer, P. L., & McGeer, E. G. (2014). Correlated inflammatory responses and neurodegeneration in peptide-injected animal models of Alzheimer's disease. Journal of Alzheimer's Disease. Available at: [Link]
ResearchGate. (2024). LPS-Induced Neuroinflammation Disrupts Brain-Derived Neurotrophic Factor and Kinase Pathways in Alzheimer's Disease Cell Models. ResearchGate. Available at: [Link]
Dyachkova, E., et al. (2021). Models of neuroinflammation for the assessment of kappa-opioid receptor ligands. Pharmacy & Pharmacology. Available at: [Link]
Selvakumar, G. P., et al. (2012). DIMINISHED CYTOKINE AND CHEMOKINE EXPRESSION IN THE CENTRAL NERVOUS SYSTEM OF GMF-DEFICIENT MICE WITH EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS. Journal of Neuroinflammation. Available at: [Link]
Roth, T. L., et al. (2014). Anti-inflammatory Properties of a Novel Peptide Interleukin 1 Receptor Antagonist. Journal of Neuroinflammation. Available at: [Link]
ResearchGate. (2017). Neuroimmune Signaling: Cytokines and the Central Nervous System. ResearchGate. Available at: [Link]
J 113863: A Potent CCR1 Antagonist for Advanced Immunology Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of J 113863, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of J 113863, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This guide details the mechanism of action, provides validated protocols for key immunological assays, and offers insights into the experimental design and data interpretation when using this versatile tool compound.
Introduction: The Role of CCR1 in Immune Regulation and the Utility of J 113863
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor predominantly expressed on the surface of various immune cells, including monocytes, macrophages, T cells, and mast cells. Its activation by chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), is a critical step in the recruitment of these cells to sites of inflammation. This targeted cell migration is a hallmark of numerous inflammatory and autoimmune diseases.
J 113863 is a small molecule antagonist that effectively blocks the signaling cascade initiated by the binding of chemokines to CCR1. Its high affinity and selectivity for CCR1 make it an invaluable tool for dissecting the role of this receptor in immunological processes. By inhibiting CCR1-mediated cell migration and subsequent inflammatory responses, J 113863 allows researchers to probe the intricate mechanisms underlying various immune-related pathologies. Studies have demonstrated its efficacy in animal models of multiple sclerosis and rheumatoid arthritis, highlighting its potential as a therapeutic agent and a research tool.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of J 113863 is essential for its effective use in experimental settings.
For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For instance, a 10 mM stock solution can be prepared by dissolving 6.55 mg of J 113863 in 1 mL of DMSO. This stock solution should be stored at -20°C or -80°C and protected from light.[4] Subsequent dilutions to working concentrations should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
For in vivo studies, J 113863 can be formulated for intraperitoneal injection. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to ensure complete dissolution and to prepare the formulation fresh before each use.
Mechanism of Action: Blocking the CCR1 Signaling Cascade
J 113863 exerts its antagonistic effect by binding to CCR1 and preventing the conformational changes necessary for G protein activation upon chemokine binding. This blockade disrupts the downstream signaling pathways that lead to cellular responses such as chemotaxis, cytokine release, and degranulation.
Application Notes and Protocols
J 113863 is a versatile tool for a range of immunological assays. The following protocols provide a framework for its application, which should be optimized for specific cell types and experimental conditions.
In Vitro Chemotaxis Assay
This protocol outlines the use of a transwell migration assay to assess the inhibitory effect of J 113863 on CCR1-mediated cell migration.
Principle: Chemotaxis is the directed movement of cells along a chemical gradient. In this assay, a chemoattractant is placed in the lower chamber of a transwell plate, and cells are seeded in the upper chamber, separated by a porous membrane. The ability of J 113863 to block cell migration towards the chemoattractant is quantified.
Materials:
Transwell inserts (e.g., 8 µm pore size for monocytes)
24-well plates
Chemoattractant (e.g., recombinant human CCL3 or CCL5)
Cell type of interest (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1)
J 113863 stock solution (10 mM in DMSO)
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
Fixation and staining reagents (e.g., 4% paraformaldehyde and 0.1% crystal violet)
Protocol:
Preparation:
Prepare a serial dilution of J 113863 in assay medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Remember to include a vehicle control (DMSO at the highest concentration used for J 113863).
Prepare the chemoattractant solution in assay medium at a pre-determined optimal concentration (e.g., 10-100 ng/mL of CCL3).
Harvest and resuspend cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
Assay Setup:
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For a negative control, use assay medium alone.
In a separate plate, pre-incubate 100 µL of the cell suspension with 100 µL of the J 113863 dilutions (or vehicle control) for 30 minutes at 37°C.
Add 200 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration optimized for your cell type (e.g., 2-4 hours for monocytes).
Quantification:
After incubation, carefully remove the transwell inserts.
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
Stain the cells with 0.1% crystal violet for 30 minutes.
Wash the inserts with PBS and allow them to air dry.
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm using a microplate reader. Alternatively, migrated cells can be counted under a microscope.
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of J 113863 compared to the vehicle control. Plot the results to determine the IC₅₀ value.
Cytokine Release Assay
This protocol describes how to use J 113863 to investigate the role of CCR1 in cytokine production by immune cells.
Principle: Upon activation, immune cells release a variety of cytokines that mediate inflammatory responses. This assay measures the ability of J 113863 to inhibit the release of pro-inflammatory cytokines from cells stimulated with a CCR1 ligand.
Materials:
Human PBMCs or other relevant immune cells
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
CCR1 ligand (e.g., CCL3 or CCL5)
J 113863 stock solution (10 mM in DMSO)
LPS (lipopolysaccharide) as a positive control for cytokine release
ELISA kits or multiplex bead-based immunoassay for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Protocol:
Cell Seeding: Seed cells (e.g., PBMCs at 1 x 10⁶ cells/mL) in a 96-well plate.
Treatment:
Pre-treat the cells with various concentrations of J 113863 (e.g., 1 nM to 10 µM) or vehicle control for 1 hour at 37°C.
Stimulate the cells with a CCR1 ligand (e.g., 50 ng/mL CCL3) or LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 24 hours). Include an unstimulated control.
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatants.
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Data Analysis: Compare the cytokine levels in the J 113863-treated groups to the vehicle-treated, stimulated group to determine the inhibitory effect of the compound.
Mast Cell Degranulation Assay
This protocol details a method to assess the effect of J 113863 on mast cell degranulation.
Principle: Mast cell degranulation is the process of releasing pre-formed mediators, such as histamine and β-hexosaminidase, from their granules upon activation. This assay quantifies the release of β-hexosaminidase as an indicator of degranulation and assesses the inhibitory potential of J 113863.
Materials:
Mast cell line (e.g., RBL-2H3) or primary mast cells
Tyrode's buffer
CCR1 ligand (e.g., CCL3)
J 113863 stock solution (10 mM in DMSO)
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
Triton X-100 (0.1%) for cell lysis (total release control)
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10)
Protocol:
Cell Seeding: Seed mast cells in a 96-well plate and culture overnight.
Washing: Gently wash the cells twice with Tyrode's buffer.
Treatment:
Add 50 µL of Tyrode's buffer containing various concentrations of J 113863 (e.g., 10 nM to 100 µM) or vehicle control and incubate for 30 minutes at 37°C.
Stimulate the cells by adding 50 µL of CCR1 ligand (e.g., 100 ng/mL CCL3) and incubate for 30-60 minutes at 37°C. Include an unstimulated control and a total release control (add 0.1% Triton X-100 to a set of wells).
Enzymatic Reaction:
After incubation, carefully collect 25 µL of the supernatant from each well and transfer it to a new 96-well plate.
Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
Incubate the plate at 37°C for 60-90 minutes.
Measurement:
Stop the reaction by adding 200 µL of the stop solution.
Measure the absorbance at 405 nm.
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control. Determine the inhibitory effect of J 113863 on CCR1-mediated degranulation.
In Vivo Applications: A Glimpse into Preclinical Models
J 113863 has been successfully used in various animal models of inflammatory diseases. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, daily intraperitoneal administration of J 113863 at a dose of 10 mg/kg has been shown to ameliorate disease severity.[1] Similarly, in a collagen-induced arthritis model in mice, J 113863 treatment reduced paw inflammation and joint damage.[4] These studies underscore the utility of J 113863 in investigating the in vivo role of CCR1 in disease pathogenesis.
Selectivity and Off-Target Considerations
While J 113863 is a potent CCR1 antagonist, it is important to be aware of its potential off-target effects. It also exhibits high affinity for the human CCR3 receptor, but not the mouse CCR3 receptor.[2] Depending on the experimental system, particularly when using human cells, this cross-reactivity should be taken into consideration when interpreting results. It is advisable to use appropriate controls, such as cell lines lacking CCR1 or CCR3 expression, to confirm the specificity of the observed effects.
Conclusion
J 113863 is a powerful and versatile tool compound for immunology research. Its ability to selectively block CCR1 signaling allows for the detailed investigation of the role of this receptor in a wide array of physiological and pathological processes. The protocols and information provided in this guide serve as a starting point for researchers to effectively incorporate J 113863 into their experimental workflows, ultimately contributing to a deeper understanding of the complexities of the immune system.
References
Marshall, J. S., & Ghaffar, A. (2014). Transwell in vitro cell migration and invasion assays. In Methods in molecular biology (Vol. 1146, pp. 25–34). Humana Press.
Cell Biolabs, Inc. Beta Hexosaminidase Activity Assay Kit. [Link]
Bio-Protocol. Migration Protocol with Chemokines. [Link]
Ansari, M. A., Nadeem, A., Al-Abbasi, F. A., Al-Malki, A. S., Al-Harbi, M. M., & Shaikh, F. A. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245.
Gilfillan, A. M., & Tkaczyk, C. (2006). Measuring Mast Cell Mediator Release. Current protocols in immunology, Chapter 7, Unit 7.23.
Wilson, J. M., & Weninger, W. (2011). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. Journal of visualized experiments : JoVE, (57), 3345.
Applied Biological Materials Inc. (2023, May 24). De-granulation (β-hexosaminidase) Assay Protocol. [Link]
Sherman, H., Pardo, P., & Upton, T. (2015). Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences.
Patel, N. K., & Bhutani, K. K. (2021). Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents. International journal of nanomedicine, 16, 1033–1053.
Chen, Y., et al. (2020). Exploring the Potential Use of a PBMC-Based Functional Assay to Identify Predictive Biomarkers for Anti-PD-1 Immunotherapy. Cancers, 12(12), 3568.
Ucallmlabs. (2025, April 7). How to isolate PBMC cells - A detailed guide for beginners. [Link]
Patel, R. J., & Patel, N. J. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 7(4), 1333-1339.
Hughes, C. E., & Nibbs, R. J. B. (2018). A guide to chemokines and their receptors. The FEBS journal, 285(16), 2944–2971.
Weiler, C. R. (2020). Biomarkers in the diagnosis of mast cell activation. Current allergy and asthma reports, 20(6), 1-9.
protocols.io. (2025, March 4). Detecting degranulation via hexosaminidase assay. [Link]
Charles River Laboratories. Cytokine Response Assays. [Link]
Lacey, D. C., et al. (2013). A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages. PloS one, 8(3), e58744.
ResearchGate. Troubleshoot of B-Hexosaminidase Assay? [Link]
Karger Publishers. (2024, August 8). Inflammatory Role of CCR1 in the Central Nervous System. [Link]
Murphy, P. M. (2000). Chemokine receptors and their role in inflammation and infectious diseases. Blood, 95(10), 3057-3061.
Chew, G. L., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR protocols, 2(4), 100898.
ResearchHub. (2024, April 8). Standard Operating Procedure (SOP) for Transwell Migration Assay. [Link]
Gawlitta, E., et al. (2020).
Bracho-Riquelme, R. L., & Perez-Tamayo, R. (1978). Inhibition of leukocyte chemotaxis by factor in alloxan-induced diabetic rat plasma.
Technical Support Guide: Optimizing J 113863 Concentration for In Vitro Studies
Welcome to the technical support center for J 113863. As Senior Application Scientists, we have designed this guide to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for J 113863. As Senior Application Scientists, we have designed this guide to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to successfully integrate this potent chemokine receptor antagonist into your in vitro research. Our goal is to move beyond simple instructions, offering insights into the "why" behind experimental choices to ensure the integrity and reproducibility of your data.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of J 113863.
Q1: What is J 113863 and what is its primary mechanism of action?
J 113863 is a potent, small-molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its primary mechanism is to block the binding of endogenous CCR1 ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to the receptor. This inhibition prevents downstream signaling events like intracellular calcium mobilization and cell migration, which are crucial in inflammatory responses.[3] J 113863 has been instrumental in studying the role of CCR1 in inflammatory diseases like rheumatoid arthritis and multiple sclerosis.[4][5]
It is also a highly potent antagonist of human CCR3 but is significantly less effective against mouse CCR3, a critical species-specific difference to consider in experimental design.[1][2][6]
Q2: How do I properly dissolve and store J 113863?
Proper handling of J 113863 is the first step toward reproducible results.
Solubility: J 113863 has low aqueous solubility. It is readily soluble in organic solvents, up to 100 mM in Dimethyl Sulfoxide (DMSO) and 50 mM in ethanol.[6] DMSO is the most common and recommended solvent for preparing high-concentration stock solutions.[7]
Stock Solution Preparation: We recommend preparing a high-concentration primary stock solution (e.g., 10-100 mM in 100% DMSO). This minimizes the volume of solvent added to your cell culture, reducing the risk of solvent-induced artifacts.
Storage and Stability: Store the solid compound at +4°C as recommended. Once dissolved, aliquot the primary stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8]
Q3: What is a good starting concentration range for my in vitro experiments?
The optimal concentration is highly dependent on your specific cell type, assay endpoint, and the expression level of the target receptor. However, based on its known potency, a logical starting point can be established.
Reference IC50 Values: The IC50 (half-maximal inhibitory concentration) is a key parameter. For J 113863, the reported IC50 values for CCR1 are exceptionally low: 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1.[1][2]
Recommended Starting Range: For an initial dose-response experiment, we advise testing a broad concentration range that brackets the known IC50 by several orders of magnitude. A good starting range would be from 0.1 nM to 1 µM . This wide range will help you capture the full dose-response curve, from no effect to maximal inhibition.
Q4: Are there known species-specific differences in J 113863 activity?
Yes, and this is a critical point. J 113863 exhibits significant selectivity between human and mouse CCR3. While it potently antagonizes human CCR3 with an IC50 of 0.58 nM , it is a very weak antagonist of mouse CCR3, with an IC50 of 460 nM .[1][2] In contrast, its high potency against both human and mouse CCR1 is maintained. Therefore, if your research involves murine models and your target is CCR3, J 113863 may not be the appropriate tool.
Q5: What are the potential off-target effects of J 113863?
While highly selective for CCR1 and human CCR3 at low nanomolar concentrations, J 113863 can exhibit activity at other receptors at higher concentrations.[1] Research has shown that J 113863 and its enantiomer can act as biased or partial agonists at CCR2 and CCR5, typically at micromolar concentrations.[9] This "biased agonism" means the compound might activate certain downstream pathways while blocking others.[9] It is crucial to perform a full dose-response analysis and include appropriate controls to ensure that the observed effects are due to on-target CCR1 antagonism and not a result of these potential off-target activities at higher concentrations.[10][11][12]
Part 2: Experimental Protocols & Workflows
Here we provide detailed, field-proven protocols for the essential experiments required to optimize J 113863 concentration.
Protocol 1: Step-by-Step Guide to Preparing J 113863 Working Solutions
This protocol ensures accurate and consistent preparation of your compound for cell-based assays.
Objective: To prepare a sterile, high-concentration stock solution and subsequent serial dilutions for treating cells.
Materials:
J 113863 powder (M.Wt: 655.44 g/mol )
Anhydrous, sterile DMSO
Sterile cell culture medium appropriate for your cell line
Sterile microcentrifuge tubes or polypropylene tubes
Procedure:
Primary Stock Preparation (e.g., 10 mM):
a. Allow the J 113863 vial to equilibrate to room temperature before opening to prevent condensation.
b. To prepare a 10 mM stock, dissolve 1 mg of J 113863 (M.Wt 655.44) in 152.6 µL of DMSO.
c. Vortex thoroughly until the powder is completely dissolved.
d. Aliquot into small, single-use volumes (e.g., 5-10 µL) in sterile tubes. Store at -20°C or -80°C.
Intermediate Stock Preparation (e.g., 100 µM):
a. On the day of the experiment, thaw one aliquot of the 10 mM primary stock.
b. Dilute the primary stock 1:100 in sterile cell culture medium to create a 100 µM intermediate stock. For example, add 2 µL of 10 mM stock to 198 µL of medium.
c. Causality Check: This step is crucial. Preparing an intermediate stock in your final assay medium helps mitigate issues of compound precipitation when adding it to the aqueous environment of your cells. The final DMSO concentration in this intermediate stock will be 1%.
Serial Dilutions (Working Concentrations):
a. Perform serial dilutions from your 100 µM intermediate stock using sterile cell culture medium.
b. For a 10-point, 1:3 dilution series starting at 1 µM, you would prepare a 10 µM stock (10 µL of 100 µM stock + 90 µL medium) and then serially dilute from there.
c. Important: Ensure the final concentration of DMSO in your vehicle control is identical to that in your highest J 113863 concentration wells to account for any solvent effects.[13][14] Typically, the final DMSO concentration should not exceed 0.1-0.5%.
Protocol 2: Determining the Optimal Concentration via Dose-Response Assay (IC50/EC50)
This is the most critical experiment for optimizing your J 113863 concentration.
Objective: To determine the concentration of J 113863 that produces 50% of its maximal inhibitory effect on a specific cellular function (e.g., chemokine-induced cell migration or calcium flux).
Procedure:
Cell Seeding: Plate your cells (e.g., THP-1, U-937, or primary monocytes) at a predetermined optimal density in a suitable plate format (e.g., 96-well). Allow cells to adhere or recover overnight if necessary.
Compound Pre-incubation:
a. Prepare your J 113863 serial dilutions as described in Protocol 1.
b. Remove the culture medium from the cells and replace it with medium containing the different concentrations of J 113863 or the vehicle control (medium with the same final DMSO concentration).
c. Incubate for a pre-determined time (e.g., 30-60 minutes at 37°C) to allow the antagonist to bind to the receptors.
Ligand Stimulation:
a. Add the CCR1 agonist (e.g., human CCL3/MIP-1α) at a concentration known to elicit a sub-maximal response (EC80 is ideal). This ensures you can observe both inhibition and potentiation.
b. Do not add agonist to negative control wells.
Assay Readout:
a. After the appropriate stimulation time, measure the desired endpoint. This could be:
Chemotaxis: Quantify migrated cells using a Boyden chamber assay.
Calcium Flux: Measure changes in intracellular calcium using a fluorescent indicator like Fura-2 AM.[3]
Signaling Pathway Activation: Measure phosphorylation of downstream targets (e.g., Akt, ERK) via Western Blot or ELISA.
Data Analysis:
a. Normalize the data. Set the response of the vehicle-treated, agonist-stimulated cells as 100% activity and the response of the unstimulated cells as 0% activity.
b. Plot the percent inhibition against the logarithm of the J 113863 concentration.
c. Use a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism to calculate the IC50 value.[15][16]
Workflow for Optimizing J 113863 Concentration
Caption: Workflow for determining the optimal in vitro concentration of J 113863.
Protocol 3: Assessing Cytotoxicity of J 113863
It is essential to confirm that the observed inhibitory effects are not due to cell death.
Objective: To determine the concentration range at which J 113863 is non-toxic to the cells used in the primary assay.
Procedure:
Cell Seeding: Plate cells at the same density as in your functional assay.
Treatment: Treat cells with the same serial dilutions of J 113863 used in the dose-response assay. Include a vehicle control and a positive control for cytotoxicity (e.g., 10% DMSO or staurosporine).
Incubation: Incubate the cells for the longest duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
Viability Assay: Measure cell viability using a standard method:[17]
Trypan Blue Exclusion: A simple method to count viable vs. non-viable cells.
Live/Dead Staining (e.g., Calcein AM/EthD-1): Provides a fluorescent readout for imaging or flow cytometry.
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. The concentration of J 113863 used in your functional assays should result in >90% cell viability. Determine the CC50 (50% cytotoxic concentration) if toxicity is observed.[19][20]
Part 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide addresses common issues.
Problem
Potential Cause(s)
Recommended Solution(s)
No or weak antagonist effect observed.
1. Concentration too low: The IC50 can vary between cell types and assay conditions. 2. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. 3. Low Receptor Expression: The cell line may not express sufficient CCR1. 4. Inactive Ligand: The agonist used for stimulation may have lost activity.
1. Perform a wider dose-response experiment (e.g., up to 10 µM). 2. Prepare a fresh stock solution of J 113863 from the solid compound. 3. Confirm CCR1 expression via qPCR, flow cytometry, or Western Blot. 4. Test the agonist activity with a fresh batch or a known positive control cell line.
Poor reproducibility between experiments.
1. Inconsistent Stock Dilution: Minor errors in serial dilutions can lead to large variations. 2. Cell State Variability: High passage number, cell density, or different growth phases can alter receptor expression and signaling.[21] 3. Media Component Instability: Certain components in cell culture media can degrade over time, affecting cell health and responsiveness.[22][23]
1. Prepare a large batch of intermediate stock and freeze aliquots to ensure consistency. 2. Maintain a strict cell culture protocol: use cells within a defined low passage number range and ensure consistent seeding density. 3. Use fresh, pre-warmed media for all experiments. Avoid repeated heating of media bottles.
1. Off-Target Effects: At higher concentrations (>1 µM), J 113863 may exhibit partial agonism at CCR2 or CCR5.[9] 2. Contamination: The compound or reagents could be contaminated.
1. Carefully examine your dose-response curve. If you see a biphasic response, it may indicate off-target effects. Lower the concentration range. 2. Test for agonistic activity in the absence of a CCR1 ligand. 3. Use fresh, sterile reagents and filter-sterilize your final working solutions if contamination is suspected.
Signs of cytotoxicity at expected effective concentrations.
1. Solvent Toxicity: The final DMSO concentration in the well may be too high (>0.5%).[14] 2. Compound Precipitation: Poor solubility in the final assay medium can lead to precipitates that are toxic to cells. 3. Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds.
1. Recalculate your dilutions to ensure the final DMSO concentration is as low as possible (ideally ≤0.1%). Always run a vehicle control with the highest DMSO concentration. 2. Visually inspect your wells under a microscope for precipitates. Prepare intermediate dilutions in medium to improve solubility. 3. Perform a cytotoxicity assay (Protocol 3) to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common J 113863 experimental issues.
Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. U.S. National Institutes of Health (NIH).
J-113863 | CCR1 Antagonist. MedchemExpress.com.
CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. PubMed.
J 113863 | Chemokine CC Receptors. Tocris Bioscience.
Inflammatory Role of CCR1 in the Central Nervous System. Karger Publishers.
trans-J-113863 | CCR | 202796-42-7. InvivoChem.
The nociceptin/orphanin FQ-NOP receptor antagonist effects on an animal model of sepsis. Intensive Care Medicine Experimental.
J 113863 Product Information Sheet. Tocris Bioscience (via Antaobio).
Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs. PubMed.
Factors that determine stability of highly concentrated chemically defined production media. PubMed.
Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed Central.
Sequence-related off-target effect of Dz13 against human tumor cells and safety in adult and fetal mice following systemic administration. PubMed.
Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. MDPI.
Pharmacological profile of J-113863, a potent and selective antagonist for C-C chemokine receptor 1. The Journal of Pharmacology and Experimental Therapeutics.
CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. PubMed.
Cell culture media impact on drug product solution stability. ResearchGate.
Cell Culture Media Impact on Drug Product Solution Stability. PubMed.
In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. U.S. National Institutes of Health (NIH).
CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells. PubMed.
Forskolin and Forskolin, 7-o-Hemisuccinyl-7-Deacetyl Technical Information. MP Biomedicals.
Determining the IC50 Value of Chitin Synthase Inhibitor 13: Application Notes and Protocols. Benchchem.
In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. PubMed.
Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed.
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. U.S. National Institutes of Health (NIH).
Assays for Measuring C. difficile Toxin Activity and Inhibition in Mammalian Cells. Merck & Co.
Inhibition of chemical mediator release from human leukocytes and lung in vitro by a novel antiallergic agent, KB-2413. PubMed.
Guidelines for accurate EC50/IC50 estimation. PubMed.
Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-py. American Chemical Society.
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central.
Development of an in vitro potency bioassay for therapeutic IL-13 antagonists: the A-549 cell... PubMed.
Dimethyl Sulfoxide and Ethanol Elicit Increased Amyloid Biogenesis and Amyloid-Integrated Biofilm Formation in Escherichia coli. U.S. National Institutes of Health (NIH).
Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate. PubMed.
Effects of cell culture media on the dynamic formation of protein-nanoparticle complexes and influence on the cellular response. PubMed.
Brain macrophages synthesize interleukin-1 and interleukin-1 mRNAs in vitro. PubMed.
J 113863 Stability in Cell Culture Media: A Technical Guide
Welcome to the technical support center for J 113863. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for J 113863. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of J 113863 in cell culture media. As there is limited direct data on the stability of J 113863 in aqueous cell culture environments, this document synthesizes known chemical properties with field-proven insights to empower you to ensure the validity of your experimental results.
Introduction: Understanding the Molecule
J 113863 is a potent and selective CCR1 antagonist.[1] Its chemical name is 1,4-cis-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide. Understanding its structure is key to predicting its stability.
The molecule possesses several chemical features that could be sensitive to the conditions of a typical cell culture environment (aqueous, 37°C, pH ~7.4, presence of enzymes and other reactive species):
Xanthene Core: Xanthene derivatives can be susceptible to degradation in aqueous solutions and may be light-sensitive.[2][3]
Amide Linkage: Amide bonds can be subject to hydrolysis, although they are generally stable.
Piperidinium Cation: Quaternary ammonium compounds like piperidinium can be unstable in alkaline conditions.[4]
Iodide Salt: Iodide salts can be sensitive to light and oxidation.[5][6][7]
This guide will provide you with the knowledge and tools to mitigate these potential instabilities.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my stock solution of J 113863?
A1: Based on supplier data, J 113863 is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For cell culture applications, DMSO is the recommended solvent for initial stock solutions due to its high solubilizing capacity and compatibility with most cell lines at low final concentrations (typically <0.1%).
Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. This minimizes the volume of DMSO added to your cell culture, reducing potential solvent-induced artifacts.
Q2: How should I store my J 113863 stock solution?
A2: Store your DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long is J 113863 stable in my cell culture medium at 37°C?
A3: The stability of J 113863 in your specific cell culture medium at 37°C has not been empirically determined in published literature. Due to the chemical moieties present in its structure, a gradual loss of activity over time is possible. The rate of degradation can be influenced by:
Media Composition: Components like serum, which contains enzymes, can contribute to metabolic degradation.
pH: While most media are buffered to ~pH 7.4, local pH changes in the culture can occur.
Light Exposure: The xanthene core and iodide salt suggest potential photosensitivity.
Therefore, it is crucial to either use freshly prepared media containing J 113863 for each experiment or to validate its stability under your specific experimental conditions.
Q4: What are the visible signs of J 113863 degradation or precipitation in my media?
A4: Visually inspect your media after adding J 113863. Any cloudiness, precipitation, or color change could indicate insolubility or degradation. However, chemical degradation can occur without any visible changes. Therefore, the absence of visible signs does not guarantee stability.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Variability in experimental results between replicates or experiments.
Inconsistent concentration of active J 113863 due to degradation in media prepared in advance.
Prepare fresh J 113863-containing media for each experiment from a frozen stock. If media must be prepared in advance, perform a stability study (see protocol below).
Lower than expected potency or loss of effect in long-term experiments.
Degradation of J 113863 over the course of the experiment.
For long-term cultures, consider replenishing the media with freshly prepared J 113863 at regular intervals (e.g., every 24-48 hours). The optimal replenishment schedule should be determined empirically.
Precipitation observed after diluting the DMSO stock into aqueous media.
The concentration of J 113863 exceeds its solubility limit in the aqueous medium.
Ensure the final concentration of DMSO is kept to a minimum (ideally <0.1%). Pre-warm the media to 37°C before adding the compound and mix gently but thoroughly. If precipitation persists, a lower working concentration may be necessary.
Experimental Protocol: Empirical Validation of J 113863 Stability
To ensure the integrity of your data, we strongly recommend performing a stability study of J 113863 in your specific cell culture medium and under your experimental conditions. This protocol provides a framework for such a study.
Objective:
To determine the stability and effective concentration of J 113863 in a specific cell culture medium over a defined period at 37°C.
Materials:
J 113863
Anhydrous DMSO
Your specific cell culture medium (e.g., DMEM with 10% FBS)
Sterile microcentrifuge tubes or a multi-well plate
37°C incubator with 5% CO2
An appropriate analytical method to measure J 113863 concentration (e.g., HPLC-UV, LC-MS) or a cell-based activity assay.
Workflow for J 113863 Stability Assessment:
Caption: Workflow for assessing J 113863 stability.
Step-by-Step Procedure:
Prepare a Stock Solution: Prepare a 10 mM stock solution of J 113863 in anhydrous DMSO.
Prepare Working Solution: On the day of the experiment (T=0), dilute the stock solution into your pre-warmed cell culture medium to your desired final concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. This will serve as your T=0 sample. Store it at -80°C until analysis.
Incubation: Place the remaining working solution in a sterile, capped container in a 37°C, 5% CO2 incubator.
Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the incubated working solution and store it at -80°C.
Analysis: Once all time points have been collected, analyze the concentration of J 113863 in all samples.
Preferred Method (Direct Quantification): Use a quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of the parent compound at each time point.
Alternative Method (Functional Assay): If analytical equipment is not available, a cell-based functional assay can be used. For example, a chemotaxis assay or a receptor binding assay. In this case, the activity of the aged media is compared to the freshly prepared media.
Data Interpretation:
Plot the concentration or biological activity of J 113863 against time. A significant decrease in concentration or activity over time indicates instability. This data will help you determine the time window within which your experiments should be conducted or the frequency at which the media should be replenished.
The stability of J 113863 is critical as its concentration directly impacts the inhibition of the CCR1 signaling pathway. Inconsistent or decreasing concentrations will lead to variable and unreliable results.
Caption: J 113863 inhibits CCR1 signaling.
By empirically validating the stability of J 113863, you ensure that the concentration you add to your media is the concentration your cells are exposed to throughout your experiment, leading to robust and reproducible data.
References
Martínek, M., et al. (2022). Photochemistry of Common Xanthene Fluorescent Dyes as Efficient Visible-light Activatable CO-Releasing Molecules. ChemRxiv. [Link]
Google Patents. (2014). WO2014118041A1 - Stabilization of aqueous xanthene dye solutions by means of antichaotropic compounds.
PubMed. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. [Link]
ResearchGate. (n.d.). Effect of iodide ion (I-), on the photocatalytic degradation of... [Link]
ResearchGate. (2025). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water | Request PDF. [Link]
National Institutes of Health. (n.d.). Chemically stable piperidinium cations for anion exchange membranes - PMC. [Link]
Samahe Sadjadi. (1396). Efficient synthesis of xanthene derivatives in aqueous media in the presence of Cu-anchored furfural imine-functionalized halloysite. نشریه علمی پژوهشی دانشگاه آزاد اسلامی, 7(2), 161-170. [Link]
Engineering Research Publication. (n.d.). Understanding Iodine Stabilizers in Iodized Salt. [Link]
National Institutes of Health. (n.d.). Studies on the stability of iodine compounds in iodized salt - PMC. [Link]
Guide Objective: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the CCR1 antagonist, J-113863. As a Senior Application Scientist, my goal is to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Guide Objective: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the CCR1 antagonist, J-113863. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource to anticipate, troubleshoot, and validate the specificity of your experiments, ensuring the integrity and accuracy of your findings by addressing the potential for off-target effects.
This section addresses common questions and experimental challenges encountered when working with J-113863. The format is designed to provide not just answers, but the underlying rationale to empower your experimental design.
Part 1: Foundational Knowledge & Critical Distinctions
Question 1: What is the primary molecular target and mechanism of action for J-113863?
J-113863 is a potent, non-peptidyl small molecule antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its primary mechanism involves binding to CCR1, a G-protein coupled receptor (GPCR), thereby preventing the binding of its endogenous chemokine ligands such as MIP-1α (CCL3) and RANTES (CCL5).[1] This blockade inhibits the downstream signaling cascades that lead to the chemotaxis and activation of immune cells like T-lymphocytes and macrophages, making it a valuable tool for studying inflammation in diseases such as rheumatoid arthritis and multiple sclerosis.[1][3][4]
Question 2: I am using a mouse model and my results are not what I expected. Could J-113863 have significant off-target activity that is species-dependent?
This is a critical and insightful question. The answer is yes , and it highlights a crucial aspect of this compound's pharmacology. While J-113863 is a potent antagonist of both human and mouse CCR1, its selectivity profile against other chemokine receptors differs significantly between species.
Specifically, J-113863 also potently antagonizes human CCR3 with an IC50 value comparable to its affinity for human CCR1. However, it shows very poor affinity for mouse CCR3.[2] This discrepancy is a classic pitfall. If your research hypothesis involves a pathway where CCR3 plays a role, using J-113863 in a human cell-based system could produce confounding results due to dual CCR1/CCR3 antagonism. Conversely, in a mouse model, the effects are much more likely to be specific to CCR1 blockade.[2]
Data Summary: Species-Dependent Selectivity of J-113863
Expert Recommendation: Always validate unexpected findings in a mouse model by using a secondary tool compound with a different chemical scaffold or by using genetic knockout models (e.g., CCR1-/- mice) to confirm that the observed phenotype is indeed CCR1-dependent.
Question 3: I've seen literature mentioning a "J-113397." Is this related to J-113863?
This is a common point of confusion due to the similar nomenclature. J-113863 and J-113397 are completely different compounds with distinct primary targets.
J-113397 is a widely used antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor , another GPCR involved in pain modulation.[5][6][7]
Mistaking one for the other will lead to fundamentally flawed experimental design and interpretation. Always double-check the CAS number and full chemical name of the compound you are ordering and using.
Part 2: Designing Robust Off-Target Validation Studies
Question 4: How can I design an experiment to proactively screen for potential off-target effects of my J-113863 batch?
A multi-tiered approach is the gold standard for validating compound specificity. Relying on a single method is insufficient. A robust strategy combines broad screening with targeted functional validation.[8][9]
Caption: Workflow for Systematic Off-Target Validation.
Question 5: What is the conceptual difference between a binding assay and a functional assay, and why do I need both?
Understanding this distinction is key to interpreting screening results.
Binding Assays: These assays, typically using radioligands or fluorescent ligands, measure the ability of your compound (J-113863) to physically displace a known ligand from the receptor.[10] They answer the question: "Does my compound bind?" They provide an affinity value (Ki or IC50) but tell you nothing about the functional consequence of that binding.
Functional Assays: These assays measure the downstream cellular response following receptor activation (or inhibition).[8] Examples include measuring changes in second messengers like cyclic AMP (cAMP) for Gs/Gi-coupled receptors or intracellular calcium flux for Gq-coupled receptors.[8][11] They answer the question: "What does my compound do when it binds?" A compound could be an agonist (activator), antagonist (inhibitor), or an allosteric modulator.[12]
You need both because a compound can bind to a receptor without eliciting a functional response (silent binding), or it could have a very different functional potency than its binding affinity would suggest. A comprehensive profile requires knowing both where it binds and what it does.
Technical Support Center: Troubleshooting J 113863 in Chemotaxis Assays
Welcome to the technical support resource for researchers utilizing J 113863. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve inconsistencies in your chemotaxis experime...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers utilizing J 113863. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve inconsistencies in your chemotaxis experiments. We will move beyond simple checklists to explore the causal relationships between experimental variables and outcomes, ensuring your protocols are robust and your results are reliable.
Critical Alert: Understanding the Primary Target of J 113863
Before troubleshooting your assay, it is crucial to address a common point of confusion regarding the molecular target of J 113863. While you may be investigating its effects in a system involving the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, or ORL1), it is critical to understand that J 113863 is a potent and highly selective antagonist for the chemokine receptor CCR1 . It also shows high affinity for the human CCR3 receptor.[1]
Inconsistent results often arise from the fact that the observed chemotactic activity is mediated by a CCR1-ligand interaction, not a NOP-related pathway. This guide is structured to help you first validate the true pharmacological mechanism at play before optimizing the broader assay parameters.
Part 1: Target Validation & Specificity FAQs
This section addresses the most likely source of your inconsistent results: receptor specificity.
Q1: I am trying to use J 113863 to block N/OFQ-induced chemotaxis via the NOP receptor, but my results are variable. Why is this happening?
This is the most critical question. The variability likely stems from J 113863 not being an effective antagonist for the NOP receptor. The N/OFQ-NOP system is a distinct G protein-coupled receptor (GPCR) pathway that governs various processes, including cell migration.[2][3][4] However, J 113863 was designed and characterized as a high-affinity antagonist for CCR1, which binds chemokines like CCL3 (MIP-1α) and CCL5 (RANTES).[5][6]
Causality: If your cells are migrating in response to a stimulus (e.g., serum, conditioned media, or a purified protein), that stimulus likely contains chemokines that activate CCR1. J 113863 will effectively block this migration. If you add N/OFQ as your intended chemoattractant and J 113863 fails to block the resulting migration, it confirms the compound does not antagonize the NOP receptor in your system. Inconsistent results may arise if your medium contains variable, low levels of chemokines, causing sporadic CCR1-dependent migration that is intermittently blocked by J 113863, confusing your interpretation of the NOP-specific effect.
One study noted that J 113863 can have complex, biased signaling properties at other chemokine receptors (CCR2 and CCR5) at lower affinities, acting as an antagonist or even a partial agonist depending on the specific signaling pathway being measured.[7] This highlights the compound's promiscuity within the chemokine receptor family but does not provide evidence for NOP receptor activity.
Q2: How can I design an experiment to confirm which receptor (NOP or CCR1) is mediating the chemotaxis I observe?
Experimental Protocol: Receptor Target Validation
Objective: To determine if the observed chemotaxis is mediated by the NOP receptor or the CCR1 receptor.
Essential Controls:
Known NOP Antagonist: A validated NOP-selective antagonist (e.g., SB-612111).
Known CCR1 Ligand: A potent CCR1 agonist chemoattractant (e.g., recombinant human CCL3/MIP-1α).
Intended NOP Ligand: The N/OFQ peptide.
Experimental Setup:
Well #
Lower Chamber (Chemoattractant)
Upper Chamber (Cells + Antagonist Pre-treatment)
Expected Outcome if NOP-mediated
Expected Outcome if CCR1-mediated
1
Serum-Free Medium (SFM)
Cells in SFM (Vehicle control)
Baseline (low) migration
Baseline (low) migration
2
N/OFQ
Cells in SFM (Vehicle control)
High migration (Positive Control)
No migration above baseline
3
N/OFQ
Cells + J 113863
High migration (J 113863 fails to block)
No migration above baseline
4
N/OFQ
Cells + NOP Antagonist (SB-612111)
Low migration (Blocked)
No migration above baseline
5
CCL3
Cells in SFM (Vehicle control)
No migration above baseline
High migration (Positive Control)
6
CCL3
Cells + J 113863
No migration above baseline
Low migration (Blocked)
7
CCL3
Cells + NOP Antagonist (SB-612111)
No migration above baseline
High migration (NOP antag. fails to block)
Interpretation:
If you observe the pattern in the "Expected Outcome if NOP-mediated" column, your hypothesis that N/OFQ drives chemotaxis is correct, but J 113863 is the wrong tool to block it.
If you observe the pattern in the "Expected Outcome if CCR1-mediated" column, it confirms your cells are responding to a CCR1 ligand, and J 113863 is acting as expected on its primary target.
Q3: What if my cells express both NOP and CCR1 receptors?
This is a common scenario, especially in immune cells or cancer cell lines. If both receptors are present, you must confirm their functional status. You can validate receptor expression using techniques like RT-qPCR for mRNA or flow cytometry/Western blot if validated antibodies are available.[8] The functional experiment described in Q2 remains the gold standard for determining which pathway is responsible for chemotaxis under your specific experimental conditions.
Part 2: Compound & Reagent Integrity
Once you have validated the receptor target, inconsistencies can still arise from basic preparation issues.
Q4: How should I prepare and store J 113863 for consistent results?
Compound integrity is paramount. J 113863 is soluble in DMSO and ethanol.
Step-by-Step Protocol: J 113863 Stock Preparation
Reconstitution: According to the manufacturer's datasheet, dissolve J 113863 in 100% DMSO to a high concentration (e.g., 10-100 mM). This minimizes the amount of DMSO introduced into your final assay.
Aliquoting: Create small, single-use aliquots of the high-concentration stock solution. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Working Dilution: On the day of the experiment, thaw a single aliquot. Prepare your final working concentrations by diluting the stock in your serum-free cell culture medium. Ensure the final DMSO concentration in your assay is consistent across all wells (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Q5: Could J 113863 be unstable in my cell culture medium?
Troubleshooting Steps:
Precipitation Check: After diluting J 113863 to its final working concentration in your medium, visually inspect the solution for any cloudiness or precipitate. Centrifuge briefly and check for a pellet.
Incubation Test: Prepare your J 113863 working solution and incubate it for the full duration of your chemotaxis assay (e.g., 4-24 hours) at 37°C. Then, test its ability to block a known CCR1-mediated response. If the inhibitory effect is diminished compared to a freshly prepared solution, stability may be an issue.
Part 3: Optimizing the Chemotaxis Assay
These are general best practices for any chemotaxis experiment, essential for reducing variability.
Q6: How do I ensure my cells are in an optimal state for chemotaxis?
The physiological state of your cells is a major source of variability.
Cell Viability: Always perform a viability count (e.g., with trypan blue) before starting. Viability should be >95%. Dead or dying cells will not migrate and can release factors that interfere with the assay.
Passage Number: Use cells from a consistent, low passage number. High passage numbers can lead to phenotypic drift, including changes in receptor expression and migratory capacity.[11]
Serum Starvation: To increase the cell's sensitivity to a chemoattractant, serum-starve the cells for 2-24 hours in serum-free medium prior to the assay.[11][12] This quiets down baseline signaling and ensures the cells are responsive to the gradient you establish.
Q7: My results are still inconsistent. How do I optimize the core assay parameters?
A systematic optimization of cell number, chemoattractant concentration, and incubation time is crucial.[13][14]
Parameter
Issue if Too Low
Issue if Too High
Optimization Strategy
Cell Seeding Density
Insufficient signal; difficult to count migrated cells accurately.[13]
Pores become clogged; cells migrate as sheets; inaccurate results.[14]
Test a range of densities (e.g., 2.5 x 10⁴, 5 x 10⁴, 1 x 10⁵ cells/well) with a fixed, optimal chemoattractant concentration.
Receptor saturation and desensitization; loss of directional gradient (chemokinesis vs. chemotaxis).
Perform a dose-response curve with your chemoattractant (e.g., 0.1, 1, 10, 100, 1000 ng/mL) with a fixed cell density.
Incubation Time
Not enough time for cells to migrate through the membrane.
All responsive cells have migrated; loss of dynamic range. Over-incubation can lead to cell death.[14]
Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) using optimal cell density and chemoattractant concentration.
Part 4: Visual Guides & Workflows
Mechanism of Action Diagram
The following diagram illustrates the distinct signaling pathways for CCR1 (the true target of J 113863) and NOP. Understanding this distinction is key to designing your experiments correctly.
Caption: Distinct signaling pathways for CCR1 and NOP receptors.
Troubleshooting Workflow
Use this logical flowchart to systematically diagnose the source of inconsistency in your chemotaxis assay.
Caption: Logical workflow for troubleshooting chemotaxis assay inconsistencies.
References
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology. Available from: [Link]
Toll, L., et al. (2012). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews. Available from: [Link]
Gouwy, M., et al. (2018). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Frontiers in Immunology. Available from: [Link]
Azzini, E., et al. (2015). Nociceptin/orphanin FQ stimulates human monocyte chemotaxis via NOP receptor activation. Peptides. Available from: [Link]
Roy, A., et al. (2022). An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. Methods and Protocols. Available from: [Link]
ResearchGate. (2021). Advice on separating migratory and non-migratory cells in Boyden Chamber Assay? Available from: [Link]
Cesar, L., & Morud, J. (2022). Troubleshooting Guide for Optimized Chemotaxis Assay. ResearchGate. Available from: [Link]
Ruzza, C., et al. (2020). Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2. Journal of Medicinal Chemistry. Available from: [Link]
Ciccocioppo, R., et al. (2019). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. Molecules. Available from: [Link]
Corning Life Sciences. (n.d.). Considerations when Optimizing your Chemotaxis or Invasion Assay with Corning® Transwell® Permeable Supports. Available from: [Link]
Hampton Research. (n.d.). Solubility & Stability Screen. Available from: [Link]
Malfacini, D., et al. (2021). Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists. Frontiers in Pharmacology. Available from: [Link]
Thompson, G. L., et al. (2015). Knock-In Mice with NOP-eGFP Receptors Identify Receptor Cellular and Regional Localization. eNeuro. Available from: [Link]
Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
Donica, C. L., et al. (2013). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
CLYTE Technologies. (2023). Deep Dive into the Transwell Migration and Invasion Assay. Available from: [Link]
Karger Publishers. (2023). Inflammatory Role of CCR1 in the Central Nervous System. Available from: [Link]
ResearchGate. (2022). Invasion assay troubleshooting MDA-MB-231 cells? Available from: [Link]
Università di Padova. (n.d.). Nociceptin/Orphanin FQ receptor expression in primary human umbilical vein endothelial cells is not regulated by exposure to breast cancer cell media or angiogenic stimuli. Available from: [Link]
Mann, A., et al. (2019). Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists. Journal of Biological Chemistry. Available from: [Link]
ResearchGate. (2023). Cell culture media impact on drug product solution stability. Available from: [Link]
ibidi. (n.d.). Data Analysis of Chemotaxis Assays. Available from: [Link]
Technical Support Center: Troubleshooting In Vivo Delivery of J-113863
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for J-113863. This guide is designed to provide in-depth, field-proven insigh...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for J-113863. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of using J-113863 in your in vivo studies. As your dedicated application scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity and reproducibility of your experimental results.
Introduction: Understanding J-113863's Mechanism of Action
Before delving into troubleshooting, it is crucial to have a clear understanding of the compound's primary targets. While your interest may be in the nociceptin/orphanin FQ (N/OFQ) system, current scientific literature overwhelmingly identifies J-113863 as a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1) .[1][2] It also exhibits high affinity for the human C-C chemokine receptor 3 (CCR3).[1] Furthermore, some studies have characterized it as a biased agonist for CCR2 and CCR5.[3] Its application in preclinical models has primarily focused on its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and multiple sclerosis.[2][4][5][6] This guide will therefore focus on troubleshooting its delivery in the context of its established role as a chemokine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of J-113863?
A1: J-113863 is a potent antagonist of the chemokine receptor CCR1, with IC50 values in the low nanomolar range for both human and mouse receptors.[1][2] It is also a potent antagonist of human CCR3, but significantly weaker for mouse CCR3.[1] It is reported to be inactive against CCR2, CCR4, and CCR5 in terms of antagonism.[1]
Q2: What are the common routes of administration for J-113863 in animal models?
A2: Published studies have successfully used intraperitoneal (i.p.) injection for systemic administration in mouse models of arthritis and multiple sclerosis.[1][4][5] Intrathecal administration has also been reported for studying its effects on neuropathic pain.[7]
Q3: What are the known solubility characteristics of J-113863?
A3: J-113863 is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM), indicating it is a hydrophobic compound with low aqueous solubility. This is a critical factor to consider when preparing formulations for in vivo use.
In-Depth Troubleshooting Guide
This section addresses specific issues you might encounter during your in vivo experiments with J-113863.
Issue 1: Poor Compound Solubility and Formulation Precipitation
Question: I'm dissolving J-113863 in DMSO, but it precipitates when I dilute it with saline or PBS for injection. How can I prepare a stable formulation?
Answer: This is a common challenge with hydrophobic compounds like J-113863. The high lipophilicity (indicated by its solubility in organic solvents) causes it to crash out of solution when introduced to an aqueous environment.[8]
Causality and Solution:
The key is to create a stable vehicle that can maintain J-113863 in solution or as a fine, uniform suspension. Here are several validated approaches:
Co-Solvent Systems: First, dissolve J-113863 in a minimal amount of a water-miscible organic solvent like DMSO. Then, dilute this stock with a co-solvent vehicle. This approach reduces the concentration of the organic solvent in the final injection volume to minimize toxicity.
Suspension Formulations: For compounds with very low solubility, creating a homogenous suspension is often the most practical approach. This involves using a suspending agent to prevent the compound from settling.
Self-Validating System:
Before administering any new formulation to your animals, perform a stability check. Prepare the formulation and let it sit at room temperature for the maximum anticipated duration of your dosing procedure. Visually inspect for any signs of precipitation. A well-formulated solution should remain clear, and a suspension should be easily re-homogenized with gentle agitation.
Issue 2: High Variability in Animal Responses within the Same Treatment Group
Question: I'm observing significant variability in the therapeutic outcomes (e.g., inflammation scores, behavioral responses) among animals in the J-113863 treatment group. What could be the cause?
Answer: High inter-animal variability can undermine the statistical power of your study.[9] Several factors related to the compound's delivery can contribute to this issue.
Causality and Solution:
Inconsistent Dosing due to Poor Formulation: If your formulation is not stable, the concentration of J-113863 being injected may differ between animals, especially if precipitation occurs over time.
Solution: Ensure your formulation is stable throughout the dosing period. If using a suspension, vortex it between each injection to ensure a homogenous mixture.
Pharmacokinetic Variability: Individual differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varied drug exposure.[9][10]
Solution: While you cannot eliminate biological variability, you can account for it. Increase the number of animals per group to improve statistical power.[9] For critical studies, consider performing a small-scale pharmacokinetic (PK) study to determine the Tmax, Cmax, and half-life of J-113863 in your specific animal model and with your chosen formulation. This data is invaluable for optimizing the dosing regimen.[11]
Self-Validating System:
In a pilot study, collect blood samples at various time points post-injection from a small cohort of animals. Analyze the plasma concentrations of J-113863 using a validated method like LC-MS/MS. This will provide direct evidence of the compound's bioavailability and consistency of exposure.
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Question: J-113863 is potent in my in vitro cell-based assays, but I'm not seeing the expected anti-inflammatory effects in my animal model. What should I investigate?
Answer: This discrepancy is a frequent hurdle in drug development and can stem from a range of factors, from suboptimal dosing to unexpected biological complexities.
Causality and Solution:
Insufficient Target Engagement: The administered dose might not be high enough to achieve a therapeutic concentration at the target site for a sufficient duration.
Solution: Conduct a dose-response study. Based on published literature, doses around 3-10 mg/kg/day via intraperitoneal injection have shown efficacy in mouse models.[1][2][4][5] However, this may need to be optimized for your specific model.
Rapid Metabolism and Clearance: The compound may be rapidly metabolized and cleared from the system, resulting in a short half-life and limited exposure.[9]
Solution: A pharmacokinetic study is the most direct way to assess this.[11] If the half-life is very short, you may need to consider a more frequent dosing schedule (e.g., twice daily) or a different route of administration that provides more sustained exposure.
Off-Target Effects: While J-113863 is selective for CCR1, its activity on other receptors (CCR3, CCR2, CCR5) could lead to complex or confounding biological effects in a whole organism.[3][12]
Solution: To confirm that the observed effects (or lack thereof) are due to CCR1 antagonism, consider using a negative control compound with a similar chemical structure but no activity on CCR1. Additionally, using CCR1 knockout animals, if available, would be a definitive way to validate the on-target effects of J-113863.
Self-Validating System:
Perform a pharmacodynamic (PD) assay to confirm target engagement in vivo. For example, you could measure the inhibition of a CCR1-mediated process, such as the recruitment of specific immune cells to a site of inflammation, at various doses of J-113863. This directly links the compound's administration to a biological response mediated by its target.
Experimental Protocols
Protocol 1: Preparation of J-113863 Formulation (Suspension)
Objective: To prepare a 1 mg/mL suspension of J-113863 suitable for intraperitoneal injection in mice.
Materials:
J-113863 powder
Dimethyl sulfoxide (DMSO), sterile
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile saline, pH 7.2-7.4
Sterile, conical microcentrifuge tubes
Vortex mixer
Methodology:
Weighing: Accurately weigh the required amount of J-113863 powder in a sterile microcentrifuge tube. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg.
Initial Dissolution: Add a small volume of DMSO to dissolve the J-113863 powder completely. For 10 mg, start with 100-200 µL of DMSO. Vortex until the solution is clear. This creates a concentrated stock.
Suspension Preparation: While vortexing the tube, slowly add the 0.5% CMC vehicle to the DMSO stock to reach the final volume of 10 mL. The solution will become a fine, milky suspension.
Homogenization: Continue to vortex for 1-2 minutes to ensure a uniform suspension.
Pre-dosing: Before each injection, vortex the suspension vigorously for at least 30 seconds to ensure homogeneity.
Protocol 2: Dose-Response Study Design
Objective: To determine the effective dose of J-113863 in a mouse model of inflammation.
Methodology:
Animal Model: Use an appropriate inflammation model (e.g., collagen-induced arthritis, experimental autoimmune encephalomyelitis).
Group Allocation: Assign animals randomly to at least 4-5 groups (n=8-10 per group):
Group 1: Naive (No disease induction, no treatment)
Group 2: Vehicle Control (Disease induction + vehicle)
Group 3: J-113863 Low Dose (e.g., 1 mg/kg)
Group 4: J-113863 Mid Dose (e.g., 3 mg/kg)
Group 5: J-113863 High Dose (e.g., 10 mg/kg)
Administration: Administer the vehicle or J-113863 formulation via the chosen route (e.g., daily i.p. injection) starting at the onset of disease or as per the experimental design.[2]
Endpoint Analysis: Monitor disease progression using established scoring systems (e.g., clinical arthritis score).[2] At the end of the study, collect tissues for histological analysis and measure relevant biomarkers (e.g., cytokine levels, immune cell infiltration).
Data Analysis: Compare the outcomes between the vehicle and treatment groups to determine the dose-dependent efficacy of J-113863.
Visualizations
Diagram 1: Simplified CCR1 Signaling Pathway
Caption: Simplified signaling cascade following CCR1 activation and its inhibition by J-113863.
Diagram 2: Troubleshooting Workflow for In Vivo Studies
Caption: A logical workflow for troubleshooting common issues in in vivo studies with J-113863.
References
Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ. PubMed. Available at: [Link]
Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed Central. Available at: [Link]
Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. MDPI. Available at: [Link]
Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed. Available at: [Link]
Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum. PubMed. Available at: [Link]
Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. PMC - NIH. Available at: [Link]
CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. PubMed. Available at: [Link]
Effects of single administration of J113863 (0·1 μg/5 μl;...). ResearchGate. Available at: [Link]
CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. PubMed. Available at: [Link]
Inflammatory Role of CCR1 in the Central Nervous System. Karger Publishers. Available at: [Link]
J-113863. Drugs of the Future. Available at: [Link]
Pharmacokinetic and Pharmacodynamic Evaluation of the Novel CCR1 Antagonist CCX354 in Healthy Human Subjects: Implications for Selection of Clinical Dose. PubMed. Available at: [Link]
Sequence-related off-target effect of Dz13 against human tumor cells and safety in adult and fetal mice following systemic administration. PubMed. Available at: [Link]
CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells. PubMed. Available at: [Link]
EdU in vivo (mouse) troubleshooting? ResearchGate. Available at: [Link]
Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed. Available at: [Link]
Pharmacokinetics of acitretin and its 13-cis metabolite in patients on haemodialysis. PubMed. Available at: [Link]
Technical Support Center: J 113863 Toxicity and Cytotoxicity Assessment
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting for assessing the toxicity and cytotoxicity of J 113863. We will move beyond simple pr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting for assessing the toxicity and cytotoxicity of J 113863. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are robust, reproducible, and correctly interpreted.
Part 1: Understanding J 113863 - Beyond the Basics
J 113863 is primarily known as a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1), with high affinity for human CCR1 (IC₅₀ of 0.9 nM) and human CCR3 (IC₅₀ of 0.58 nM).[1][2] Its ability to modulate inflammatory responses has made it a compound of interest in models of multiple sclerosis and rheumatoid arthritis.[2][3][4]
However, its pharmacology can be complex. Research has shown that J 113863 can act as a "biased ligand," behaving as an antagonist or a partial agonist depending on the specific receptor and the functional pathway being measured.[5] For instance, it can induce migration in cells expressing CCR2 but antagonize chemokine-induced migration in CCR5-expressing cells.[5] This dual activity is critical to consider, as receptor-mediated signaling events could potentially influence cell health and metabolism, confounding standard cytotoxicity readouts.
Part 2: General FAQs for Experimental Design
This section addresses foundational questions to ensure your experiments are set up for success from the outset.
Question 1: How should I prepare and store J 113863 stock solutions?
Answer:
Proper handling of J 113863 is the first step to reproducible data.
Solvent Choice: J 113863 is soluble up to 100 mM in DMSO and 50 mM in ethanol.[2] For cell culture applications, DMSO is the recommended solvent .
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. This minimizes the volume of solvent added to your cell culture wells.
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Key Consideration - Vehicle Control: The final concentration of DMSO in your cell culture medium should be consistent across all wells (including "untreated" controls) and kept to a minimum, typically below 0.5% , to avoid solvent-induced cytotoxicity.[6]
Question 2: What is a logical starting concentration range for assessing the cytotoxicity of J 113863?
Answer:
A broad concentration range is essential to identify a dose-response relationship. Since the primary activity of J 113863 is in the low nanomolar range for its target receptors[1][2], its cytotoxic effects (if any) are likely to occur at much higher concentrations.
A typical starting range for an initial screen would be from low nanomolar up to high micromolar concentrations.
Concentration Range Tier
Example Concentrations
Rationale
Receptor-Relevant Range
1 nM - 1 µM
Covers the known IC₅₀ values for CCR1/CCR3. Unlikely to be cytotoxic, but may reveal receptor-mediated metabolic changes.
Screening Range
1 µM - 25 µM
A common range to begin screening for off-target or direct cytotoxic effects.
High-Concentration Range
25 µM - 100 µM
Used to establish a potential upper limit of toxicity and calculate an IC₅₀ value if cytotoxicity is observed.
Workflow for a Cytotoxicity Experiment
Caption: General workflow for an in vitro cytotoxicity assay.
Question 3: What are the non-negotiable controls for any cytotoxicity assay?
Answer:
Proper controls are the foundation of a trustworthy experiment. Omitting any of these can render your data uninterpretable.
Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% cell viability.
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experiment. This is your primary baseline for calculating the effect of J 113863.
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin). This confirms that your cell model and assay system are capable of detecting cell death.
Medium-Only Control (Blank): Wells containing only culture medium and the assay reagent. This is used to subtract the background absorbance or luminescence of the medium and reagents.
Compound Interference Control (Cell-Free): Wells containing medium, J 113863 at all tested concentrations, and the assay reagent (but no cells). This is critical to check if J 113863 directly reacts with or absorbs light at the same wavelength as your assay readout, which could create a false positive or negative signal.[7]
Part 3: Assay-Specific Troubleshooting Guides
MTT Assay (Assessing Metabolic Activity)
The MTT assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan is proportional to the number of metabolically active cells.
Question: My absorbance readings are very low across the entire plate, including my untreated controls. What went wrong?
Answer:
Low signal in an MTT assay points to insufficient formazan production. Several factors could be at play:
Cause 1: Suboptimal Cell Density. If too few cells are seeded, the signal generated will be below the reliable detection limit of your plate reader.[9][10]
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line. For most lines, a starting point of 5,000 to 10,000 cells per well in a 96-well plate is recommended.[10] The goal is to ensure cells are in an exponential growth phase at the time of the assay.[8]
Cause 2: Insufficient Incubation Time. The conversion of MTT to formazan is an enzymatic process that takes time.
Solution: Increase the incubation time with the MTT reagent. A typical incubation is 1-4 hours, but this can be optimized for your cell line.[11] Ensure you do not exceed a time where the MTT itself becomes toxic to the cells.[12]
Cause 3: Incomplete Solubilization of Formazan Crystals. The purple formazan crystals must be fully dissolved to be accurately measured.
Solution: After adding the solubilizing agent (like DMSO or an acidified isopropanol solution), ensure complete dissolution by gently agitating the plate on an orbital shaker for 10-15 minutes.[10] Visually inspect the wells to confirm no crystals remain.
Question: I'm seeing a high background signal in my medium-only wells and/or my results are highly variable between replicates.
Answer:
High background or variability can mask the true effect of your compound.
Cause 1: Contamination. Bacterial or yeast contamination can reduce MTT, leading to a strong false-positive signal.[6]
Solution: Visually inspect your plates under a microscope for any signs of contamination before adding the MTT reagent. Always use sterile technique.
Cause 2: Interference from Phenol Red. Phenol red, the pH indicator in most culture media, can interfere with absorbance readings.[6]
Solution: For the MTT incubation step, consider replacing the medium with phenol red-free medium to eliminate this interference.[8]
Cause 3: Uneven Cell Seeding. If your cell suspension is not homogenous, different wells will receive different numbers of cells, leading to high variability.[13]
Solution: Ensure you have a single-cell suspension. Gently mix the cell suspension between pipetting steps to prevent cells from settling in the tube.[13] Use a multichannel pipette for seeding to improve consistency.[8]
Cause 4: "Edge Effect". Wells on the outer edges of a 96-well plate are prone to faster evaporation, concentrating media components and affecting cell growth.[10]
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.[10]
LDH Assay (Assessing Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon rupture of the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[14][15]
Question: My positive control for cytotoxicity shows a strong signal, but my J 113863-treated wells show unexpectedly low LDH release, even at high concentrations. Could the compound be interfering?
Answer:
Yes, this is a classic case of potential compound interference. There are two primary ways J 113863 could cause this result:
Direct Inhibition of LDH Enzyme: The compound might directly bind to and inhibit the activity of the LDH enzyme in the medium.[7]
Optical Interference: The compound could absorb light at or near the measurement wavelengths (typically 490 nm for the signal and ~680 nm for background), artificially lowering the final reading.[7]
Troubleshooting Steps:
Perform an LDH Inhibition Control:
Prepare a source of LDH by lysing a known number of untreated cells with the lysis buffer provided in your kit. This creates a cell lysate with a high concentration of active LDH.
In a cell-free 96-well plate, add the LDH-containing lysate to a series of wells.
Add J 113863 at the same concentrations used in your main experiment. Include a control with lysate and vehicle (DMSO) only.
Perform the LDH assay as usual.
Interpretation: If the absorbance is lower in the wells containing J 113863 compared to the vehicle control, it confirms that your compound is directly inhibiting the LDH enzyme, making this assay unsuitable for your compound without significant protocol adjustments.[7]
Caspase-3/7 Assay (Assessing Apoptosis)
This assay quantifies the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[16][17] The assay uses a substrate (like DEVD) linked to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspases releases the reporter, generating a measurable signal.[18]
Question: I treated my cells with J 113863 for 24 hours, but I'm not seeing any caspase-3/7 activation, even though the cells look unhealthy. What's happening?
Answer:
This observation suggests a disconnect between cell health and the specific pathway being measured.
Cause 1: Timing is Critical. Caspase activation is a transient event. You may have missed the peak of activity. The activation can occur within a few hours of an apoptotic stimulus and decline as cells progress to secondary necrosis.[18]
Solution: Conduct a time-course experiment. Measure caspase-3/7 activity at multiple time points after adding J 113863 (e.g., 4, 8, 12, 24, and 48 hours) to identify the optimal window for detection.
Cause 2: Insufficient Apoptosis Induction. The concentration or duration of treatment may not be sufficient to trigger the apoptotic cascade.
Solution: Ensure your positive control (e.g., staurosporine) is working.[19] If it is, but J 113863 shows no effect, it may simply not induce apoptosis at the tested concentrations.
Cause 3: The Primary Mode of Cell Death is Not Apoptosis. Cells can die through other mechanisms, such as necrosis or autophagy, which do not necessarily involve executioner caspases.
Solution: Correlate your caspase results with a different assay. For example, if you see an increase in LDH release (a marker of necrosis) without a corresponding increase in caspase activity, it strongly suggests a non-apoptotic cell death mechanism.[14]
Interpreting Conflicting Assay Results
Caption: Simplified diagram of the executioner caspase-3/7 pathway in apoptosis.
Gouwy, M., et al. (2018). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Journal of Biological Chemistry. Retrieved from [Link]
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
Hillgene Biopharma. (n.d.). Instructions for Use of Cell Cytotoxicity Assay Kit (Suspended Target Cells). Retrieved from [Link]
Ansari, M. A., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Millipore. (n.d.). Muse™ Caspase-3/7 Kit User's Guide. Retrieved from [Link]
Calo, G., et al. (2000). Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist. British Journal of Pharmacology. Retrieved from [Link]
Karger Publishers. (2024). Inflammatory Role of CCR1 in the Central Nervous System. Retrieved from [Link]
ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. Retrieved from [Link]
Calo, G., et al. (2000). Characterization of [Nphe(1)]nociceptin(1-13)NH(2), a new selective nociceptin receptor antagonist. British Journal of Pharmacology. Retrieved from [Link]
Marti, M., et al. (2007). The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway. Journal of Neuroscience. Retrieved from [Link]
Naya, A., et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology. Retrieved from [Link]
addressing poor solubility of J 113863 in aqueous solutions
Welcome to the technical support guide for J 113863, a potent CCR1 chemokine receptor antagonist.[1] Due to its hydrophobic nature, researchers frequently encounter challenges with its solubility in aqueous solutions. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for J 113863, a potent CCR1 chemokine receptor antagonist.[1] Due to its hydrophobic nature, researchers frequently encounter challenges with its solubility in aqueous solutions. This guide provides in-depth, field-proven insights and step-by-step protocols to help you overcome these challenges and ensure the reliability and reproducibility of your experiments.
Quick Reference FAQ
This section addresses the most common initial questions regarding J 113863 solubility.
Q1: What is the recommended solvent for creating a primary stock solution of J 113863?
A1: The recommended solvent for an initial stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO). J 113863 is soluble up to 100 mM in DMSO. Ethanol can also be used, with solubility up to 50 mM. For most applications, a high-concentration DMSO stock (e.g., 50-100 mM) provides the flexibility for subsequent dilutions into aqueous experimental media.
Q2: I've dissolved J 113863 in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. Why is this happening?
A2: This is a common phenomenon known as "precipitation upon dilution." J 113863 is poorly soluble in water. When the high-concentration DMSO stock is added to an aqueous solution, the DMSO concentration drops sharply. The solvent environment can no longer support the solubility of the hydrophobic J 113863, causing it to crash out of the solution.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, with an ideal target of ≤0.1% to minimize solvent-induced artifacts or cytotoxicity.[2] However, the tolerance to DMSO is cell-line dependent.[3] It is crucial to run a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess the impact of the solvent on your specific cells.[4] Concentrations above 1% are more likely to cause negative effects such as damaging cell membranes or inducing cell death.[4]
Q4: Can I heat the solution or use sonication to improve solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution in an organic solvent like DMSO. One supplier notes that ultrasound may be needed to achieve a 50 mg/mL concentration in DMSO.[5] However, exercise caution. Prolonged or excessive heating can degrade the compound. These methods are aids for initial dissolution and will not prevent precipitation upon dilution into an aqueous buffer.
Troubleshooting Guide: Preparing Solutions for In Vitro Assays
This section provides a systematic approach to preparing and using J 113863 in typical cell-based experiments, focusing on preventing precipitation.
The Core Problem: Hydrophobicity
J 113863 is a hydrophobic molecule, meaning it repels water and prefers to associate with non-polar environments. Our goal is to create a stable preparation in a primarily aqueous environment (like cell culture media) where the compound can interact with its target receptor.
Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering solubility issues.
Caption: Decision tree for troubleshooting J 113863 solubility.
Protocol 1: Standard Stock Solution Preparation
This is the foundational protocol for all subsequent applications.
Objective: To create a high-concentration, stable stock solution of J 113863.
Materials:
J 113863 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or amber glass vials
Procedure:
Calculate: Determine the mass of J 113863 needed to achieve your desired stock concentration (e.g., 50 mM). The molecular weight of J 113863 is 655.44 g/mol .
Weigh: Carefully weigh the J 113863 powder.
Dissolve: Add the calculated volume of 100% DMSO to the powder.
Mix: Vortex thoroughly for 1-2 minutes. If dissolution is slow, you may gently warm the vial in a 37°C water bath for 5-10 minutes or use brief sonication.
Verify: The solution must be completely clear and free of any visible particulates.
Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Store at +4°C for short-term use or -20°C/-80°C for long-term storage, protected from light.
Troubleshooting Scenarios & Advanced Strategies
If you experience precipitation upon dilution using the standard protocol, consider the following advanced strategies. These techniques aim to create a more stable micro-environment for the drug in the aqueous solution.
Strategy A: Using Co-solvents
Causality: Co-solvents like polyethylene glycol (PEG) or ethanol can act as a bridge between the hydrophobic drug and the aqueous medium.[7] They reduce the polarity of the water, making it more hospitable to the drug and preventing it from precipitating.[]
Protocol Example (Intermediate Dilution):
Prepare a 50 mM stock of J 113863 in 100% DMSO as per Protocol 1.
Create an intermediate stock by diluting the 50 mM DMSO stock 1:9 in 100% PEG400. This results in a 5 mM stock in 10% DMSO / 90% PEG400. Vortex thoroughly.
Use this 5 mM intermediate stock for your final serial dilutions into the aqueous assay buffer. This method gradually reduces the solvent polarity, often preventing precipitation.
Strategy B: Using Complexation Agents (Cyclodextrins)
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate the hydrophobic J 113863 molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[10][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common choice for this purpose.
Protocol Example (Formulation with SBE-β-CD):
Prepare a stock solution of 20-30% (w/v) SBE-β-CD in saline or your desired buffer.
Prepare a 10 mM stock of J 113863 in 100% DMSO.
Slowly add the 10 mM DMSO stock to the SBE-β-CD solution while vortexing. A common ratio is 1 part DMSO stock to 9 parts cyclodextrin solution.
This yields a final solution where the J 113863 is complexed and more stable upon further dilution. One supplier provides a specific formulation: a clear solution can be achieved at ≥ 2.5 mg/mL (3.81 mM) by first dissolving in 10% DMSO and then adding 90% of a 20% SBE-β-CD in saline solution.[5]
Strategy C: pH Adjustment
Causality: The solubility of compounds with ionizable groups can be highly dependent on pH.[12] By adjusting the pH of the solution, one can shift the equilibrium towards the more soluble, ionized form of the molecule.[13] For a basic compound, lowering the pH (acidification) increases protonation and enhances solubility.[14] While the specific pKa of J 113863 is not readily published, its chemical structure suggests it may act as a weak base.
Protocol Example (pH-Buffered Diluent):
Prepare your final dilution buffer (e.g., PBS) and adjust the pH downwards (e.g., to pH 6.0 or 5.0) using sterile HCl.
Attempt the dilution of your DMSO stock into this pH-adjusted buffer.
Critical Note: This strategy is highly experimental and must be validated. You must confirm that the altered pH does not affect your biological system (e.g., cell viability, receptor activity). The combination of pH adjustment and complexation can sometimes have a synergistic effect on solubility.[15]
Summary of Solubilization Parameters
Parameter
Recommendation
Rationale & Considerations
Primary Solvent
100% Anhydrous DMSO
High solubilizing power for J 113863 (up to 100 mM).
Final DMSO Conc.
≤ 0.1% (ideal), < 0.5% (acceptable)
Minimizes solvent-induced cytotoxicity and off-target effects.[2] Always run a vehicle control.
Co-solvents
PEG400, Ethanol
Act as intermediate solvents to bridge the polarity gap between DMSO and water.[7][]
Complexation
SBE-β-CD, HP-β-CD
Encapsulates the hydrophobic drug, increasing its apparent water solubility and stability.[16][17]
pH Adjustment
Acidic pH (e.g., 5.0-6.5)
May increase solubility if the compound is a weak base, but must be compatible with the assay system.[12]
Guide for In Vivo Formulations
Preparing J 113863 for animal studies requires careful consideration of the administration route, dose volume, and toxicity of the vehicle.
Q5: How can I formulate J 113863 for intraperitoneal (i.p.) injection or oral gavage in mice?
A5: Direct dilution of a DMSO stock into saline for in vivo use is highly likely to cause precipitation and potential toxicity or embolism. A multi-component vehicle is required. Published studies have used J 113863 successfully in mice via intraperitoneal injection.[5][18]
Recommended In Vivo Formulation Protocol
This protocol is based on common practices for poorly soluble compounds and specific supplier recommendations.
Objective: To create a stable suspension or solution suitable for administration to animals.
Example Vehicle Compositions:
For i.p. Injection: 10% DMSO, 90% (20% SBE-β-CD in saline).[5] This creates a clear solution suitable for injection.
For Oral Gavage (Suspension): Suspend the compound in a vehicle containing 0.5% carboxymethyl cellulose (CMC) and 0.25% Tween 80 in water.[19]
Step-by-Step Protocol (CMC/Tween Suspension):
Prepare Vehicle: Dissolve 0.25g of Tween 80 and 0.5g of sodium CMC in 100 mL of sterile water. Mix until fully dissolved.
Weigh Compound: Weigh the required amount of J 113863 for your desired final concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg volume, you need a 1 mg/mL suspension).
Create a Paste: Add a very small amount of the vehicle (a few drops) to the J 113863 powder and triturate with a spatula or mortar and pestle to create a smooth, uniform paste. This step is critical to ensure the particles are well-wetted and prevent clumping.
Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, mixing thoroughly after each addition, until the final volume is reached.
Homogenize: Use a sonicator or homogenizer to ensure a uniform particle size distribution. The final product should be a milky, homogenous suspension.
Administer: Keep the suspension stirring or vortex immediately before drawing each dose to ensure uniformity.
Causality: In this formulation, the CMC acts as a suspending agent, increasing the viscosity of the vehicle to prevent the drug particles from settling quickly. The Tween 80 is a non-ionic surfactant that reduces the surface tension between the drug particles and the water, aiding in wetting and preventing aggregation.[20]
References
He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
Mocanu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1095. [Link]
Jadhav, N. R., et al. (2012).
Gidwani, B., & Vyas, A. (2015). Cyclodextrins and their applications in pharmaceutical and related fields. In Cyclodextrins in Pharmaceutical, Food, and Environmental Applications (pp. 1-26). [Link]
Sharma, N., et al. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137. [Link]
Scientist Solutions. (2025). DMSO in cell based assays.
Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 1-3. [Link]
PharmTech. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery.
Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]
He, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
Quora. (2017). What effects does DMSO have on cell assays?. [Link]
Taşdemir, R. B., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
Tocris Bioscience. (2017). J 113863 | Chemokine CC Receptors.
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
BOC Sciences. (n.d.).
Jin, L., & Yazdanian, M. (2004). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 93(6), 1585-1592. [Link]
Auctores. (n.d.). Regulatory Guidelines for New Drug Development.
Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
U.S. Food and Drug Administration. (n.d.). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Code of Federal Regulations. [Link]
National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. [Link]
BioPharma Services Inc. (n.d.).
Colangeli, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 87. [Link]
Ansari, N., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245. [Link]
minimizing variability in J 113863 experimental outcomes
A-Z Guide for Minimizing Variability in Experimental Outcomes Welcome to the comprehensive support guide for J-113863, a potent and selective antagonist for the C-C chemokine receptor 1 (CCR1). This resource is designed...
Author: BenchChem Technical Support Team. Date: February 2026
A-Z Guide for Minimizing Variability in Experimental Outcomes
Welcome to the comprehensive support guide for J-113863, a potent and selective antagonist for the C-C chemokine receptor 1 (CCR1). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing J-113863 in various experimental paradigms. Our goal is to empower you with the technical knowledge and practical insights required to ensure the reproducibility, accuracy, and integrity of your results.
I. Core Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding J-113863, providing a foundational understanding of the compound.
1. What is J-113863 and what is its primary mechanism of action?
J-113863 is a small molecule, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its primary mechanism involves binding to CCR1, thereby preventing the binding of its endogenous chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES). This blockade inhibits downstream signaling cascades that are crucial for the chemotaxis and activation of inflammatory cells, such as macrophages and T-lymphocytes. This anti-inflammatory action is the basis for its use in models of diseases like multiple sclerosis and rheumatoid arthritis.[2][3][4]
2. What are the key physicochemical properties I need to be aware of?
Understanding the physical and chemical characteristics of J-113863 is the first step in designing a robust experiment. Key properties are summarized below.
Property
Value
Source
Molecular Weight
655.44 g/mol
Formula
C₃₀H₃₇Cl₂IN₂O₂
Solubility
Soluble to 100 mM in DMSO and 50 mM in ethanol.
Storage
Store powder at +4°C. In solvent, store at -80°C for up to 6 months.
Causality Insight: Poor solubility is a primary source of experimental variability. Always prepare fresh stock solutions in a suitable solvent like DMSO and use sonication if necessary to ensure complete dissolution. Avoid repeated freeze-thaw cycles of stock solutions, which can lead to compound degradation and precipitation.
3. Does J-113863 have off-target effects?
Yes, and awareness of these is critical for accurate data interpretation. While highly potent for human CCR1 (IC₅₀ = 0.9 nM), J-113863 also shows high affinity for human CCR3 (IC₅₀ = 0.58 nM).[1] However, its activity at mouse CCR3 is significantly weaker (IC₅₀ = 460 nM).[1] Some studies have also shown low-affinity binding and biased signaling properties at CCR2 and CCR5.[6]
Experimental Design Implication: When working with human cells or tissues, it's crucial to consider the dual CCR1/CCR3 antagonism. If the experimental system expresses both receptors, consider using cell lines with targeted knockouts or alternative antagonists to dissect the specific contribution of CCR1. Always include appropriate controls to account for potential off-target effects.
4. What are the typical working concentrations for in vitro and in vivo studies?
In Vitro : For cell-based assays such as chemotaxis or calcium mobilization, concentrations typically range from 1 nM to 1 µM. The optimal concentration should be determined empirically by performing a dose-response curve in your specific assay system.
In Vivo : In animal models, such as experimental autoimmune encephalomyelitis (EAE) in mice, daily doses of 10 mg/kg have been shown to be effective.[2][3] The formulation and route of administration are critical for achieving desired exposure and efficacy.
II. Troubleshooting Guide: From Benchtop to In Vivo
This section provides structured guidance for identifying and resolving common issues that lead to experimental variability.
Category 1: In Vitro & Cell-Based Assay Variability
Problem: High well-to-well variability or poor Z'-factor in my plate-based assay.
Potential Cause
Recommended Solution & Rationale
Compound Precipitation
Solution: Visually inspect wells under a microscope for precipitates. Lower the final DMSO concentration to <0.5%. Pre-warm media/buffer before adding the compound. Rationale: J-113863 has low aqueous solubility. Even small amounts of precipitate will drastically alter the effective concentration in solution, leading to inconsistent results.
Inconsistent Cell Seeding
Solution: Ensure a homogenous single-cell suspension before plating. Use reverse pipetting techniques and minimize the time between cell suspension and plating. Rationale: Cell density is a critical parameter.[7] A non-uniform cell monolayer will lead to variable receptor expression and signal output per well.
Edge Effects
Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. Rationale: Outer wells are prone to evaporation, which concentrates solutes (including your compound and assay reagents), leading to artificially high or low signals.
Suboptimal Stimulation Time
Solution: Perform a time-course experiment for your specific endpoint (e.g., calcium flux, cAMP accumulation, cytokine release). Rationale: GPCR signaling events occur on different timescales.[8] Measuring at a suboptimal timepoint can place your assay on a steep part of the signal curve, where small timing variations lead to large signal differences.
Problem: My IC₅₀ value for J-113863 is different from published values.
Potential Cause
Recommended Solution & Rationale
Cell Line Variation
Solution: Perform receptor expression analysis (e.g., qPCR, Western blot, or flow cytometry) to confirm CCR1 levels. Rationale: Receptor expression levels can drift with continuous passaging. Higher receptor density often requires higher antagonist concentrations to achieve the same level of inhibition, shifting the IC₅₀ to the right.
Agonist Concentration
Solution: Use an agonist concentration at or near its EC₈₀ for antagonist Schild analysis. Rationale: The measured IC₅₀ of a competitive antagonist is dependent on the concentration of the agonist used. Using an excessively high agonist concentration will require more antagonist for inhibition, leading to an inflated IC₅₀ value.
Assay Buffer Composition
Solution: Check for the presence of proteins like BSA in your assay buffer. Rationale: J-113863, like many hydrophobic small molecules, can bind to proteins in the buffer. This non-specific binding reduces the free concentration of the antagonist available to interact with the receptor, resulting in a loss of potency.
Biased Signaling
Solution: Use multiple assay readouts (e.g., G-protein activation, β-arrestin recruitment, chemotaxis). Rationale: J-113863 may act as a biased ligand, meaning it can differentially affect various signaling pathways downstream of the receptor.[6] An IC₅₀ from a β-arrestin assay may not match one from a calcium flux assay.
Category 2: In Vivo Study Variability
Problem: Inconsistent efficacy or high variability between animals in a treatment group.
Potential Cause
Recommended Solution & Rationale
Poor Formulation/Bioavailability
Solution: Develop a stable and homogenous formulation. For intraperitoneal (IP) or oral (PO) dosing, a suspension in a vehicle like 10% DMSO in corn oil may be required.[5] Conduct pilot pharmacokinetic (PK) studies to correlate dose and formulation with plasma exposure. Rationale: If the compound precipitates in the vehicle or is poorly absorbed, the actual systemic exposure will be low and highly variable between animals, directly impacting efficacy.[9]
Inaccurate Dosing
Solution: Ensure accurate animal body weights are used for dose calculations on the day of dosing. Use calibrated pipettes and positive displacement syringes for viscous formulations. Rationale: Small errors in dosing volume can lead to significant differences in the mg/kg dose, especially in small animals like mice. This is a primary source of avoidable error.[10]
Disease Model Progression
Solution: Ensure animals are randomized into treatment groups based on body weight and/or baseline disease score. Initiate treatment at a consistent and well-defined point in the disease course. Rationale: The therapeutic window for an anti-inflammatory agent can be narrow. Treating animals at different stages of disease progression will lead to highly variable outcomes.[11]
Animal Stress & Husbandry
Solution: Acclimate animals properly before the study begins. Maintain consistent light/dark cycles, temperature, and cage density. Minimize handling stress. Rationale: Stress can significantly impact immune function and disease pathology, introducing a major confounding variable that can mask the true effect of the therapeutic agent.
III. Validated Experimental Protocols
Reproducibility starts with a robust, well-documented protocol. The following methods are provided as a validated starting point.
Protocol 1: In Vitro Macrophage Chemotaxis Assay
This protocol details a common functional assay to measure the inhibitory effect of J-113863 on macrophage migration.
Cell Preparation : Culture a murine macrophage cell line (e.g., J774A.1) according to standard procedures.[12] On the day of the assay, harvest cells and resuspend in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
Compound Preparation : Prepare a 10 mM stock of J-113863 in 100% DMSO. Perform serial dilutions in assay medium to create 2X final concentrations (e.g., 200 nM for a 100 nM final concentration).
Assay Setup :
Add 600 µL of assay medium containing the chemoattractant (e.g., 50 ng/mL CCL3) to the lower chamber of a 24-well transwell plate (5 µm pore size).
In a separate plate, mix 100 µL of the cell suspension with 100 µL of the 2X J-113863 dilutions (or vehicle control) and incubate for 30 minutes at 37°C.
Add 200 µL of the treated cell suspension to the upper transwell insert.
Incubation : Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
Quantification :
Remove the transwell inserts.
Add a cell viability/quantification reagent (e.g., CellTiter-Glo®) to the lower chamber.
Read luminescence on a plate reader.
Data Analysis : Normalize data to vehicle controls (0% inhibition) and no-chemoattractant controls (100% inhibition). Plot the dose-response curve and calculate the IC₅₀ using non-linear regression.
Protocol 2: Workflow for Validating a New Batch of J-113863
Ensuring lot-to-lot consistency is paramount for long-term study reproducibility.
IV. Mechanistic & Pathway Visualization
Understanding the context in which J-113863 acts is key to forming hypotheses and interpreting results.
V. References
Ansari, N., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology. [Link]
Gbaguidi, B., et al. (2016). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Journal of Biological Chemistry. [Link]
Shaikh, F., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology. [Link]
Zhang, J., & Li, Y. (2024). Inflammatory Role of CCR1 in the Central Nervous System. Cellular and Molecular Neurobiology. [Link]
Khroyan, T. V., et al. (2015). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. ACS Chemical Neuroscience. [Link]
Assay Guidance Manual - In Vivo Assay Guidelines. NCBI Bookshelf. [Link]
Zhu, F., & Wang, P. (2013). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
de Felice, M., et al. (2024). Pharmacological blockage of NOP receptors decreases ventral tegmental area dopamine neuronal activity through GABAB receptor-mediated mechanism. Neuropsychopharmacology. [Link]
Aroonsiri, P., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. [Link]
Ciccocioppo, R., et al. (2019). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. International Journal of Molecular Sciences. [Link]
Martorana, A., et al. (1998). Prevention and treatment of experimental autoimmune encephalomyelitis by CNI-1493, a macrophage-deactivating agent. The Journal of Immunology. [Link]
Jin, H., et al. (2018). Recent progress in assays for GPCR drug discovery. Frontiers of Medicine. [Link]
General Guidelines for In Vivo Bioequivalence Studies. Ministry of Health, Jordan. [Link]
Aroonsiri, P., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]
Sun, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. [Link]
Technical Support Center: J-113863 Pharmacokinetics & Bioavailability
Welcome to the technical support guide for J-113863, a potent and selective CCR1 antagonist.[1][2] This document is intended for researchers, scientists, and drug development professionals. J-113863 is a valuable tool fo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for J-113863, a potent and selective CCR1 antagonist.[1][2] This document is intended for researchers, scientists, and drug development professionals. J-113863 is a valuable tool for investigating the role of CCR1 in various physiological and pathological processes.[2][3] However, its physicochemical properties present distinct challenges in achieving consistent and optimal exposure in preclinical models. This guide provides troubleshooting protocols and answers to frequently asked questions to help you navigate these complexities and ensure the integrity of your experimental data.
The primary challenges in working with J-113863 stem from its low aqueous solubility and potential for rapid metabolism, which can lead to variable oral bioavailability and difficulty in maintaining therapeutic concentrations. This guide will address these issues systematically.
Low and inconsistent oral bioavailability is a frequent hurdle in preclinical studies with lipophilic compounds like J-113863. This section breaks down the common causes and provides step-by-step experimental solutions.
Problem 1: Inconsistent plasma concentrations following oral gavage.
J-113863 is soluble in DMSO and ethanol but has limited solubility in aqueous media.[2][3] An inadequate vehicle can lead to precipitation of the compound in the gastrointestinal tract, resulting in poor and erratic absorption.
Solution: Optimize the Dosing Formulation.
The goal is to maintain the compound in a solubilized state for a sufficient period to allow for absorption across the intestinal wall. Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4][5][6][7]
Recommended Starting Formulations for Preclinical Studies:
Formulation Type
Composition
Rationale & Best Use Case
Suspension
0.5% Carboxymethylcellulose (CMC) + 0.25% Tween 80 in water
Simple to prepare; suitable for initial screening. Tween 80 acts as a wetting agent to prevent aggregation.[8]
Co-solvent System
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
PEG300 and DMSO act as co-solvents to increase solubility. Suitable for achieving higher dose concentrations.[1]
Cyclodextrin
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline
Cyclodextrins form inclusion complexes, creating a hydrophilic exterior to improve aqueous solubility.[6][8]
Step-by-Step Protocol: Preparing a Co-solvent Formulation
Stock Solution: Prepare a concentrated stock solution of J-113863 in 100% DMSO (e.g., 25 mg/mL).[1]
Vehicle Preparation: In a sterile tube, combine the vehicle components in the correct ratio. For the co-solvent system above, first mix the PEG300 and DMSO.
Final Formulation: Slowly add the J-113863 stock solution to the vehicle while vortexing to ensure rapid and complete mixing. Add the Tween-80 and finally the saline.
Observation: The final formulation should be a clear solution. If precipitation occurs, the drug concentration may be too high for that specific vehicle.
Problem 2: Low bioavailability despite using an optimized oral formulation.
Primary Suspects: High First-Pass Metabolism or Efflux Transporter Activity.
If the compound is well-solubilized but still shows poor systemic exposure after oral dosing, the next factors to investigate are metabolic stability and potential interactions with efflux transporters like P-glycoprotein (P-gp) in the gut wall.
Solution A: Assess In Vitro Metabolic Stability.
An in vitro metabolic stability assay using liver microsomes can provide a rapid assessment of the compound's susceptibility to metabolism by cytochrome P450 enzymes, a primary driver of first-pass metabolism.[9]
Incubation: Pre-warm a solution of liver microsomes (e.g., from mouse, rat, or human) and J-113863 in a phosphate buffer at 37°C.
Initiate Reaction: Add NADPH to start the enzymatic reaction.
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile (this also precipitates the proteins).
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of J-113863 using LC-MS/MS.
Calculation: Plot the natural log of the percentage of J-113863 remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).
P-gp is an efflux transporter highly expressed in the intestine that can actively pump drugs back into the gut lumen, limiting their absorption.[10] The Caco-2 cell permeability assay is the gold standard for investigating this.[11][12][][14]
Workflow for Assessing P-gp Mediated Efflux:
An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[15]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of J-113863?A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions, up to 100 mM.[2][3] Ethanol can also be used for concentrations up to 50 mM.[2][3] For in vivo studies, ensure the final concentration of DMSO in the dosing vehicle is low (typically <10%) to avoid toxicity.
Q2: My LC-MS/MS assay for J-113863 in plasma shows high variability. What could be the cause?A2: High variability in bioanalytical assays can stem from several factors:
Matrix Effects: Components in the plasma can suppress or enhance the ionization of your analyte. A simple protein precipitation sample preparation may not be sufficient.[16] Consider using solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples.
Analyte Instability: J-113863 could be unstable in the plasma matrix at room temperature or during freeze-thaw cycles. Perform stability tests by spiking the compound into plasma and incubating it under different conditions before analysis.
Internal Standard Issues: Ensure you are using a suitable internal standard (ideally a stable isotope-labeled version of J-113863) to account for variations in sample processing and instrument response.
Q3: How do I design a basic pharmacokinetic study for J-113863 in mice?A3: A typical preclinical PK study design involves several key elements:[17][18]
Dosing: Administer J-113863 via the intended route (e.g., oral gavage) and an intravenous (IV) route in parallel groups of animals. The IV dose provides data on clearance and volume of distribution, which is necessary to calculate absolute bioavailability.
Dose Selection: A dose of 3-10 mg/kg has been used in efficacy studies.[1][19]
Sampling: Collect sparse blood samples (e.g., 25-50 µL) from a consistent site (e.g., tail vein) at multiple time points post-dose. Typical time points might be: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Analysis: Quantify the concentration of J-113863 in each plasma sample using a validated LC-MS/MS method.[20][21][22]
Modeling: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life, and bioavailability (F%).
Workflow for a Preclinical Pharmacokinetic Study:
By systematically addressing formulation, metabolism, and transport, researchers can overcome the inherent pharmacokinetic challenges of J-113863 and generate reliable data to advance their scientific investigations.
References
Cheng, X., Gentry, J., & Lim, T. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(1), 71-6. Available from: [Link]
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
Unchained Labs. (2024). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Available from: [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available from: [Link]
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-13. Available from: [Link]
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]
Shishu, G. D. G. (2010). Drug delivery strategies for poorly water-soluble drugs. International Journal of Pharma and Bio Sciences, 1(3). Available from: [Link]
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
Shaffer, T. M., et al. (2024). [11C]Fentanyl: Radiosynthesis and Preclinical PET Imaging for Its Pharmacokinetics. Molecules, 29(5), 1081. Available from: [Link]
Tocris Bioscience. (n.d.). J 113863 (2595) by Tocris, Part of Bio-Techne. Available from: [Link]
Lötsch, J. (2005). Pharmacokinetic-pharmacodynamic modeling of opioids. Journal of Pain and Symptom Management, 29(5 Suppl), S90-S103. Available from: [Link]
Rowland, M., & Shah, D. K. (2012). Integrating preclinical data into early clinical development. Journal of Pharmacy and Pharmacology, 64(9), 1269-1281. Available from: [Link]
Pasternak, G. W. (2012). Preclinical pharmacology and opioid combinations. Pain Medicine, 13 Suppl 1, S4-S11. Available from: [Link]
Pruskowski, J., & Arnold, R. M. (2015). OPIOID PHARMACOKINETICS. Fast Facts and Concepts #307. Available from: [Link]
Arora, S., et al. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 27(21), 7545. Available from: [Link]
Ansari, N., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245. Available from: [Link]
Zimmerman, C. N., & Sharer, J. D. (2019). Analytical Methods for Quantitative Plasma Carnitine Determination. Current Protocols in Human Genetics, 102(1), e85. Available from: [Link]
O'Reilly, M., et al. (2021). Current analytical strategies for C-reactive protein quantification in blood. Analyst, 146(1), 79-93. Available from: [Link]
Wang, Y., et al. (2024). Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Journal of Analytical Methods in Chemistry. Available from: [Link]
Dagenais, C., et al. (2003). P-Glycoprotein attenuates brain uptake of substrates after nasal instillation. Pharmaceutical Research, 20(8), 1246-1251. Available from: [Link]
Al-Asmari, A. I., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. ACS Omega. Available from: [Link]
Yuzbashev, T. V., et al. (2016). Metabolic evolution and (13) C flux analysis of a succinate dehydrogenase deficient strain of Yarrowia lipolytica. Biotechnology and Bioengineering, 113(11), 2425-2432. Available from: [Link]
Amo-Aparicio, J., et al. (2023). Metabolic reprogramming of the inflammatory response in the nervous system: the crossover between inflammation and metabolism. Neural Regeneration Research, 18(10), 2154-2161. Available from: [Link]
O'Neill, L. A., & Hardie, D. G. (2013). Metabolism of inflammation limited by AMPK and pseudo-starvation. Nature, 493(7432), 346-55. Available from: [Link]
unexpected signaling effects of J 113863 on CCR2 and CCR5
Navigating the Unexpected: A Troubleshooting Guide to J-113863's Signaling Effects on CCR2 and CCR5 Prepared by the Senior Application Scientist Team Welcome to the technical support center for J-113863. This guide is de...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the Unexpected: A Troubleshooting Guide to J-113863's Signaling Effects on CCR2 and CCR5
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for J-113863. This guide is designed for researchers, scientists, and drug development professionals who are investigating the properties of J-113863 and may have encountered unexpected signaling outcomes related to the chemokine receptors CCR2 and CCR5. While J-113863 is well-characterized as a potent antagonist of CCR1 and human CCR3, its interactions with other closely related receptors are more complex and can lead to seemingly contradictory results.[1]
This document provides in-depth, troubleshooting-oriented FAQs and validated experimental protocols to help you rationalize these observations and design robust experiments. Our approach is grounded in the principles of G protein-coupled receptor (GPCR) pharmacology, with a focus on the concept of biased agonism .
Frequently Asked Questions & Troubleshooting
Question 1: I am observing agonistic activity with J-113863 on my CCR2 and CCR5 expressing cells. I thought it was an antagonist. Is this an artifact?
Answer: This is not an artifact but a documented off-target effect. While J-113863 is a potent and selective antagonist at CCR1, it has been shown to bind with lower affinity to CCR2 and CCR5.[2][3] Crucially, its functional effect at these receptors is not simple antagonism.
Causality Explained: The Concept of Biased Agonism
The unexpected agonism of J-113863 is a classic example of biased agonism (also known as functional selectivity).[4] A ligand is considered "biased" when it preferentially activates one signaling pathway over another downstream of the same receptor. In contrast to the native chemokine ligand (e.g., CCL2 for CCR2), which may activate a full spectrum of pathways (G protein coupling, β-arrestin recruitment, etc.), a biased agonist like J-113863 stabilizes a unique receptor conformation that initiates a selective subset of these signals.[2][3]
At CCR2 and CCR5: J-113863 and its enantiomer, UCB35625, have been shown to fully or partially activate Gαi and Gαo protein isoforms.[2][3]
Pathway Selectivity: Unlike native chemokines, these compounds do not appear to activate the Gα12 pathway.[2]
This means that depending on the specific downstream signaling pathway your assay is designed to measure, J-113863 can appear as an antagonist, a partial agonist, or even a full agonist.
Question 2: My chemotaxis assay results are contradictory. J-113863 seems to promote migration of CCR2-expressing cells but inhibits migration in my CCR5 cell line. Why?
Answer: This paradoxical observation is a key finding that highlights the profound biased nature of J-113863. Your results are consistent with published data.
The cellular response of chemotaxis is a complex process integrating multiple signaling inputs. The specific G protein and β-arrestin pathways activated by a ligand dictate the ultimate migratory outcome.
For CCR2: J-113863 acts as an agonist , inducing chemotaxis of CCR2-expressing cells.[2]
For CCR5: In stark contrast, J-113863 acts as an antagonist for chemokine-induced migration of CCR5-expressing cells.[2][3]
This differential effect underscores that the "agonist" or "antagonist" label for J-113863 is insufficient without specifying the receptor and the functional readout.
Troubleshooting Your Chemotaxis Assay
If you are observing high variability or unexpected results, follow this protocol to ensure your system is validated.
Experimental Protocol: Validating Chemotaxis using a Transwell System
Cell Preparation:
Culture your cells (e.g., L1.2 or THP-1 cells stably expressing CCR2 or CCR5) to mid-log phase.
Harvest cells and wash twice with serum-free RPMI 1640 supplemented with 10 mM HEPES and 0.1% BSA (assay buffer).
Resuspend cells in assay buffer at a final concentration of 1 x 10^6 cells/mL.
Assay Plate Preparation:
Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane (e.g., Corning Transwell).
In the lower chamber, add 150 µL of assay buffer containing your chemoattractants.
Positive Controls: A dose-response of the cognate ligand (e.g., 0.1-100 nM CCL2 for CCR2; 0.1-100 nM CCL4 for CCR5).
Test Compound (J-113863): A dose-response of J-113863 (typically 10 nM - 30 µM).
Antagonism Test (for CCR5): A fixed, optimal concentration of CCL4 + a dose-response of J-113863.
Negative Control: Assay buffer alone.
Carefully place the top chamber insert into the wells.
Cell Migration:
Add 50 µL of the cell suspension (50,000 cells) to the top chamber.
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (optimize incubation time for your cell type).
Quantification:
Carefully remove the top chamber. Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
Quantify migrated cells in the bottom chamber using a cell-quantification reagent (e.g., CellTiter-Glo®) and read luminescence on a plate reader.
Alternatively, fix and stain the migrated cells on the underside of the membrane with DAPI or crystal violet and image using a microscope.
Data Analysis:
Normalize the data by subtracting the signal from the negative control wells.
Plot the dose-response curves and calculate EC50 (for agonism) or IC50 (for antagonism) values.
Question 3: I am trying to measure β-arrestin 2 recruitment in response to J-113863. I see a clear signal with my CCR2 cells but a very weak or non-existent signal with my CCR5 cells. Is my CCR5 cell line faulty?
Answer: It is unlikely your cell line is faulty, provided it responds correctly to its cognate chemokine (e.g., CCL4). This observation is another manifestation of J-113863's biased signaling.
β-arrestin recruitment is a key signaling pathway for many GPCRs, often associated with receptor desensitization and internalization, but also with G protein-independent signaling.
J-113863 at CCR2: Induces robust recruitment of β-arrestin 2, with kinetics and potency similar to that observed for G protein activation.[2]
J-113863 at CCR5: Induces only a very weak recruitment of β-arrestin 2 compared to the native ligand CCL4.[2]
The Enantiomer UCB35625: Interestingly, the enantiomer of J-113863, UCB35625, does not promote β-arrestin 2 recruitment to either receptor, despite activating G proteins.[2]
This demonstrates that the conformations stabilized by J-113863 at CCR2 and CCR5 are different, leading to differential engagement with the β-arrestin machinery.
Caption: A logical workflow for troubleshooting unexpected GPCR signaling results.
Question 4: How can I design an experiment to definitively characterize the biased signaling profile of J-113863 on CCR2 and CCR5?
Answer: A comprehensive characterization requires measuring multiple signaling outputs from the same receptor in a controlled cellular background. We recommend a panel of assays that probe different branches of the signaling cascade.
This assay provides a proximal measure of G protein activation and is less susceptible to downstream signal amplification artifacts.
Membrane Preparation:
Grow cells expressing CCR2 or CCR5 to high density.
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.
Centrifuge at low speed (500 x g) to remove nuclei, then centrifuge the supernatant at high speed (40,000 x g) to pellet membranes.
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (BCA or Bradford assay).
Assay Setup (96-well format):
To each well, add:
50 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4) containing 10 µg of membrane protein and 5 µ g/well saponin.
25 µL of GDP (10 µM final concentration).
25 µL of your test compound (J-113863 dose-response) or reference agonist (CCL2/CCL4).
Incubate for 15 minutes at 30°C.
Initiate Reaction:
Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM).
Incubate for 30-60 minutes at 30°C with gentle shaking.
Termination and Detection:
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Millipore MultiScreen).
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
Plot the specific binding (Total binding - Non-specific binding) against the ligand concentration to generate saturation or competition curves.
Visualizing the Signaling Pathways
Understanding the canonical and biased pathways is crucial for interpreting your data.
Diagram: Canonical CCR2 & CCR5 Signaling
Caption: Canonical signaling pathways activated by native chemokines at CCR2 and CCR5.
Diagram: J-113863 Biased Signaling
Caption: Biased signaling profile of J-113863, highlighting pathway-selective activation.
References
Gbahou, F., et al. (2017). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Journal of Biological Chemistry. [Link]
Mechanism of action of interleukin-13 antagonist (IL-13E13K) in cells expressing various types of IL-4R. PubMed. [Link]
CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow. MDPI. [Link]
Biased agonism of G protein-coupled receptors as a novel strategy for osteoarthritis therapy. e-Century Publishing Corporation. [Link]
Naya, A., et al. (2001). J-113863. Drugs of the Future.
Al-Shabany, A. M., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology. [Link]
Gbahou, F., et al. (2017). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. PubMed. [Link]
Li, X., et al. (2021). Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting. Wiley Online Library. [Link]
Szretter, K. J., et al. (2009). CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA. Virology. [Link]
Gerlach, I., & Holzer, J. (2012). Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview. Pharmaceuticals. [Link]
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers. [Link]
Steen, A., et al. (2020). Biased Agonism at Chemokine Receptors. Frontiers in Immunology. [Link]
Chang, A. L., et al. (2021). Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? Frontiers in Immunology. [Link]
The combined CXCR1/CXCR2 antagonist CXCL8(3-74)K11R/G31P blocks neutrophil infiltration, pyrexia, and pulmonary vascular pathology in endotoxemic animals. PubMed. [Link]
CCR5 Signaling in Macrophages. QIAGEN GeneGlobe. [Link]
Targeting the CCL2–CCR2 signaling pathway: potential implications of statins beyond cardiovascular diseases. Oxford Academic. [Link]
LaPorte, J. K., et al. (2015). Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways. Immunity. [Link]
Anti-neuroinflammatory Effects of Active Compound SPA1413 via Suppression of the MAPK and JAK/STAT Signaling Pathways. PubMed. [Link]
Jones, B. (2024). Partial or biased agonism to improve GLP-1 receptor agonist properties. YouTube. [Link]
Computational and experimental approaches to probe GPCR activation and signaling. SpringerLink. [Link]
Oppermann, M. (2004). Chemokine receptor CCR5: insights into structure, function, and regulation. PubMed. [Link]
Gao, Z., et al. (2010). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
Dahl, M. E., et al. (2008). A novel CCR5-specific pharmacodynamic assay in whole blood using phosphoflow cytometry highlights different ligand-dependent responses but similar properties of antagonists in CD8+ and CD4+ T lymphocytes. Journal of Pharmacology and Experimental Therapeutics. [Link]
Bonaventura, J., et al. (2017). Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain. Current Molecular Pharmacology. [Link]
A Researcher's Guide: Navigating CCR1 Blockade with J-113863 and Knockout Mouse Models
I have gathered significant information from the searches. I found a study that directly compares the effects of J-113863 and CCR1 knockout mice in a collagen-induced arthritis (CIA) model, which is crucial for the core...
Author: BenchChem Technical Support Team. Date: February 2026
I have gathered significant information from the searches. I found a study that directly compares the effects of J-113863 and CCR1 knockout mice in a collagen-induced arthritis (CIA) model, which is crucial for the core of this guide. This study highlights a key difference: while both approaches ameliorate arthritis, J-113863's effect on TNF-alpha production appears to be CCR1-independent, as it also reduces TNF-alpha in CCR1 knockout mice. This is a critical point of comparison.
I have also found detailed protocols for inducing CIA and Experimental Autoimmune Encephalomyelitis (EAE) in mice, which will be invaluable for the "Experimental Protocols" section. Information on genotyping CCR1 knockout mice is also available.
Furthermore, I have collected information on the CCR1 signaling pathway, which will help in creating the necessary diagrams. I have details on the ligands that bind to CCR1 and the downstream pathways that are activated.
However, I still need to find more studies that directly compare J-113863 and CCR1 knockout mice in other disease models, particularly in EAE, to provide a broader comparison. While I have information on the use of J-113863 in EAE, a head-to-head comparison with the knockout model in the same study would be ideal. I also need to consolidate the information on the specific advantages and disadvantages of each model based on the findings.
I will proceed with structuring the guide and populating it with the information I have. I will create the introductory sections, the detailed descriptions of each model, and the comparison table. I will also draft the experimental protocols and the CCR1 signaling pathway diagram based on the information gathered.
Given the crucial comparative data I've found and the detailed protocols, I can now proceed to the next steps of synthesizing this information into the final guide. I will focus on highlighting the nuances of interpreting data from each model, especially in light of the unexpected findings with J-113863's effect on TNF-alpha.
I will now proceed with generating the content based on the information I have gathered.
For researchers in immunology and drug development, the C-C chemokine receptor 1 (CCR1) presents a compelling target for therapeutic intervention in a host of inflammatory diseases. This receptor, primarily expressed on hematopoietic cells, plays a pivotal role in mediating leukocyte recruitment to sites of inflammation. Two powerful tools at the forefront of investigating CCR1's function are the pharmacological antagonist J-113863 and genetically engineered CCR1 knockout (KO) mouse models. This guide provides an in-depth, objective comparison of these two approaches, grounded in experimental data, to empower researchers in selecting the most appropriate model for their scientific inquiries.
The Central Role of CCR1 in Inflammatory Cascades
CCR1, a G protein-coupled receptor, binds to a variety of chemokines, including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[1] This interaction triggers a cascade of intracellular signaling events, leading to leukocyte chemotaxis, activation, and the perpetuation of inflammatory responses.[2][3] Given its central role in immune cell trafficking, dysregulation of the CCR1 signaling pathway has been implicated in the pathogenesis of numerous inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, and transplant rejection.[4]
Visualizing the CCR1 Signaling Pathway
To comprehend the mechanisms of action for both J-113863 and CCR1 knockout models, it is essential to visualize the CCR1 signaling pathway. Upon ligand binding, CCR1 activates intracellular G-proteins, leading to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[3] These pathways are critical for cell survival, proliferation, and migration.
Caption: Experimental workflow for CIA induction and treatment.
Step-by-Step Methodology:
Primary Immunization (Day 0):
Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (100 µL).
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
Booster Immunization (Day 21):
Prepare an emulsion of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (100 µL).
Administer 100 µL of the emulsion intradermally at a site different from the primary injection.
Treatment (Starting from Day 21):
Administer J-113863 (e.g., 10 mg/kg) or vehicle control to the mice daily via intraperitoneal injection.
Arthritis Assessment:
From day 21 onwards, visually score the paws daily for signs of arthritis (redness, swelling) on a scale of 0-4 per paw.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is a widely used model for multiple sclerosis. This protocol outlines the induction of EAE in SJL/J mice.
Prepare an emulsion of PLP 139-151 (100 µg) in CFA.
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
Administer pertussis toxin (200 ng) intraperitoneally on day 0 and day 2 post-immunization.
[5]2. Treatment:
For therapeutic studies, begin administration of J-113863 (e.g., 10 mg/kg, i.p.) at the onset of clinical signs (typically around day 10-14).
[6]3. Clinical Scoring:
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: hind and forelimb paralysis, 5: moribund).
Choosing the Right Model: A Decision Framework
Consideration
J-113863 (Pharmacological Antagonist)
CCR1 Knockout Mouse
Recommendation
Temporal Control
High: Allows for acute and reversible blockade.
Low: Constitutive, lifelong deletion.
For studying the role of CCR1 in specific phases of a disease, J-113863 is superior.
Specificity
Moderate: Potential for off-target effects (e.g., on TNF-α and human CCR3). [7][8]
High: Specific ablation of the CCR1 gene.
For unequivocally defining the role of CCR1, the knockout model is preferred, but compensatory mechanisms must be considered.
Compensatory Mechanisms
Less likely to induce long-term compensatory changes.
High potential for developmental compensation.
The interpretation of knockout data must account for potential adaptations to the lifelong absence of the receptor.
Translational Relevance
Higher: Mimics the action of a therapeutic drug.
Lower: Genetic deletion is not a therapeutic strategy.
J-113863 is more directly relevant for preclinical drug efficacy studies.
Experimental Complexity
Relatively simple: Involves drug administration.
More complex: Requires breeding, genotyping, and maintenance of a mouse colony.
For rapid screening and proof-of-concept studies, J-113863 is more practical.
Conclusion: A Synergistic Approach
Both J-113863 and CCR1 knockout mouse models are invaluable tools for dissecting the role of CCR1 in health and disease. They are not mutually exclusive; in fact, their combined use provides a more complete and nuanced understanding. The CCR1 knockout mouse is the gold standard for validating the on-target effects of CCR1 blockade, while J-113863 offers the flexibility of temporal control and greater translational relevance for drug development.
The unexpected finding that J-113863 can modulate TNF-α production independently of CCR1 underscores the importance of a multi-faceted experimental approach. Researchers should be mindful of the inherent strengths and limitations of each model and design their studies to leverage the unique insights each can provide. By carefully considering the scientific question at hand and the information presented in this guide, researchers can confidently select and utilize these powerful tools to advance our understanding of CCR1 biology and develop novel therapies for inflammatory diseases.
References
The Jackson Laboratory. (2019). 032932 - CCR1 KO Strain Details. Retrieved from [Link]
Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
Amat, M., Riol-Blanco, L., Gómez, L., L-G, C., C-L, M., P-V, F., R-M, M., & M-C, R. (2006). Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo. British journal of pharmacology, 149(6), 666–675.
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
Wikipedia. (2023, December 2). CCR1. Retrieved from [Link]
Amat, M., Riol-Blanco, L., Gómez, L., de la Torre, Y., C-L, M., P-V, F., R-M, M., & M-C, R. (2006). Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo. British Journal of Pharmacology, 149(6), 666-675.
GeneCards. (n.d.). CCR1 Gene.
Ansari, J., Jameie, F., Rezaei, M., & Jadidi-Niaragh, F. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245.
Fife, B. T., Huffnagle, G. B., Kuziel, W. A., & Karpus, W. J. (2000). CC chemokine receptor 2 is critical for induction of experimental autoimmune encephalomyelitis. The Journal of experimental medicine, 192(6), 899–905.
Kramp, B., Megens, R. T., Sarabi, A., Koenen, R. R., von Hundelshausen, P., & Weber, C. (2013). Exchange of extracellular domains of CCR1 and CCR5 reveals confined functions in CCL5-mediated cell recruitment. PloS one, 8(8), e72412.
Taconic Biosciences. (n.d.). Ccr1 Knockout. Retrieved from [Link]
Wikipedia. (2023, December 2). CCR1. Retrieved from [Link]
Tian, Q., Yan, Z., Guo, Y., Chen, Z., & Li, M. (2024). Inflammatory Role of CCR1 in the Central Nervous System.
ResearchGate. (n.d.). Binding and activation of CCR1 by CCL2, CCL7 and triple-swap chimeras. Retrieved from [Link]
ResearchGate. (n.d.). Design and expression of the chimeric chemokine receptors. Retrieved from [Link]
Bio-Techne. (n.d.). What are CCR1 agonists and how do they work?. Retrieved from [Link]
Kim, S., & Zuo, G. W. (2009). Protocol for Genotyping Knockout Mice.
Washington University in St. Louis. (n.d.). Universal Mouse Genotyping Protocol. Retrieved from [Link]
Miller, S. D., & Karpus, W. J. (2007). Experimental autoimmune encephalomyelitis in the mouse. Current protocols in immunology, Chapter 15, Unit 15.1.
Brown, A. M., & O'Connor, R. A. (2018). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. Journal of visualized experiments : JoVE, (136), 57575.
The Jackson Laboratory. (2019). 032932 - CCR1 KO Strain Details. Retrieved from [Link]
West Virginia University Institutional Animal Care and Use Committee. (2023). WVU IACUC Model Guidance Sheet: Experimental Autoimmune Encephalitis (EAE).
National Institutes of Health. (2023). Genotyping Protocols for Genetically Engineered Mice. Retrieved from [Link]
Sunnemark, D., Eltayeb, S., Wallström, E., Appelsved, L., Malmberg, A., Lassmann, H., Ericsson-Dahlstrand, A., Piehl, F., & Olsson, T. (2005). Differential Expression of the Chemokine Receptors CX3CR1 and CCR1 by Microglia and Macrophages in Myelin-Oligodendrocyte-Glycoprotein-Induced Experimental Autoimmune Encephalomyelitis.
Al-Sbiei, A., Al-Thani, M., Al-Ghanim, K., & Al-Maadheed, M. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. World journal of methodology, 14(5), e100.
Harrington, E. P., Cheadle, L., Tao, A., T-P, D., D-F, D., & F, C. (2023). MHC class I and MHC class II reporter mice enable analysis of immune oligodendroglia in mouse models of multiple sclerosis. eLife, 12, e82938.
Gregory, J. M., C-F, J., G-B, A., H, S., & B, S. (2021). Transcriptome analysis of the NR1H3 mouse model of multiple sclerosis reveals a pro-inflammatory phenotype with dysregulation of lipid metabolism and immune response genes. bioRxiv.
A Senior Application Scientist's Guide to Preclinical Efficacy: A Case Study of the CCR1 Antagonist J-113863 and a Comparative Look at the NOP Receptor System
This guide provides an in-depth analysis of the preclinical validation of the small molecule inhibitor, J-113863. Initially, we address a common point of confusion in the field regarding its molecular target, clarifying...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the preclinical validation of the small molecule inhibitor, J-113863. Initially, we address a common point of confusion in the field regarding its molecular target, clarifying its role as a potent C-C chemokine receptor 1 (CCR1) antagonist, not a nociceptin/orphanin FQ (NOP) receptor antagonist. We then delve into the robust preclinical data supporting the efficacy of J-113863 in validated models of autoimmune and inflammatory diseases.
Recognizing the significant interest in the NOP receptor system as a therapeutic target, this guide dedicates a separate, comprehensive section to the preclinical validation of true NOP receptor antagonists. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of both J-113863's mechanism and therapeutic potential, and that of the distinct NOP receptor antagonist class.
Part 1: J-113863 - A Potent CCR1 Antagonist for Inflammatory Disease Models
Mechanism of Action: Correcting the Record
J-113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor that is highly expressed on various leukocytes, including monocytes, macrophages, and T cells. Its primary role is to mediate the migration of these inflammatory cells to sites of inflammation in response to chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES). By blocking this receptor, J-113863 effectively inhibits the recruitment of inflammatory cells, thereby reducing the downstream pathological consequences in inflammatory and autoimmune diseases.[1]
It is crucial to distinguish J-113863 from compounds targeting the nociceptin/orphanin FQ (NOP) receptor. The NOP receptor is a member of the opioid receptor family and is involved in a completely different set of physiological processes, including pain modulation, anxiety, and reward pathways.[2][3] The misattribution of J-113863 to the NOP system is a significant point of confusion that this guide aims to rectify.
Signaling Pathway of CCR1 and the Inhibitory Action of J-113863
The binding of chemokines like CCL3 and CCL5 to CCR1 on leukocytes initiates a signaling cascade that leads to chemotaxis. This process is central to the inflammatory response. J-113863 acts as a competitive antagonist, preventing this signaling from occurring.
Caption: Mechanism of J-113863 as a CCR1 antagonist.
Preclinical Efficacy of J-113863 in Autoimmune Models
The therapeutic potential of J-113863 has been demonstrated in well-established preclinical models of multiple sclerosis and rheumatoid arthritis.
EAE is the most commonly used animal model for human multiple sclerosis, characterized by T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS). The infiltration of pathogenic T cells and other leukocytes into the CNS is a critical step in disease progression, a process largely mediated by chemokine receptors like CCR1.[4]
In a study using the PLP139-151-induced EAE model in SJL/J mice, daily treatment with J-113863 (10 mg/kg) from day 14 to 25 post-induction significantly attenuated the severity of clinical scores. The treatment led to a favorable shift in the cytokine balance, with a decrease in pro-inflammatory cytokines (GM-CSF, IL-6) and an increase in anti-inflammatory cytokines (IL-10, IL-27) in both the spleen and brain tissue. This demonstrates that CCR1 blockade with J-113863 can effectively modulate the peripheral immune response and reduce neuroinflammation.
Parameter
Vehicle Control (EAE)
J-113863 (10 mg/kg) in EAE
Significance
Reference
Peak Clinical Score
~3.5
~1.5
p < 0.01
CD4+GM-CSF+ Spleen Cells (%)
Increased
Significantly Decreased
p < 0.01
CD4+IL-10+ Spleen Cells (%)
Decreased
Significantly Increased
p < 0.01
Brain IL-6 mRNA Expression
Upregulated
Significantly Downregulated
p < 0.01
Brain IL-10 mRNA Expression
Downregulated
Significantly Upregulated
p < 0.01
Table 1: Summary of J-113863 Efficacy in the EAE Mouse Model.
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease, including synovitis, pannus formation, and erosion of cartilage and bone.[5] The migration of monocytes and macrophages into the synovium is a key driver of inflammation and joint destruction, and CCR1 is highly expressed on these cells.[1]
In a DBA-1 mouse model of CIA, treatment with J-113863 (3-10 mg/kg, i.p.) significantly improved paw inflammation and joint damage.[6] Histological analysis confirmed a dramatic reduction in cellular infiltration into the joints of treated animals. This provides strong evidence for the role of CCR1 in the pathogenesis of inflammatory arthritis and the therapeutic potential of its antagonism.
Table 2: Summary of J-113863 Efficacy in the CIA Mouse Model.
Comparison with Alternative Therapeutic Strategies
Current treatments for multiple sclerosis and rheumatoid arthritis largely revolve around broad immunosuppression or targeting specific cytokines like TNF-α. While effective, these approaches can have significant side effects. CCR1 antagonism with J-113863 represents a more targeted approach, aiming to prevent the migration of key inflammatory cells to the site of pathology without causing systemic immunosuppression.[1][7] This offers a potentially safer and more specific therapeutic strategy. However, it's worth noting that some early clinical trials of other CCR1 antagonists in these diseases have yielded disappointing results, possibly due to the complexity and redundancy of the chemokine system.[7]
Experimental Protocol: Induction and Assessment of EAE
This protocol provides a standardized workflow for inducing EAE in SJL/J mice and assessing the efficacy of a therapeutic agent like J-113863.
Anesthetize mice and administer a subcutaneous injection of the emulsion at two sites on the flank.
Administer PTX intravenously or intraperitoneally on day 0 and day 2.
Clinical Scoring:
Begin daily monitoring of mice for clinical signs of EAE starting from day 7.
Score mice on a scale of 0-5:
0: No clinical signs
1: Limp tail
2: Hind limb weakness
3: Hind limb paralysis
4: Hind and forelimb paralysis
5: Moribund or dead
Treatment Administration:
Randomize mice into treatment groups (e.g., Vehicle, J-113863 10 mg/kg).
Begin daily intraperitoneal injections on day 14 (or as per study design) and continue until the end of the experiment (e.g., day 25).
Endpoint Analysis (Day 25):
Euthanize mice and collect spleen and brain tissue.
Isolate splenocytes for flow cytometry analysis of T-cell populations and cytokine expression.
Process brain tissue for histology (e.g., H&E staining for inflammation, Luxol Fast Blue for demyelination) and molecular analysis (e.g., RT-PCR for cytokine mRNA).
Caption: Experimental workflow for a preclinical EAE study.
Part 2: The Nociceptin/Orphanin FQ (NOP) Receptor System: A Distinct Therapeutic Avenue
While J-113863 is not a NOP receptor antagonist, the NOP system itself is a highly promising area for drug development, with potential applications in pain, mood disorders, and addiction.[3][8] This section will provide a comparative overview of the preclinical validation of true NOP receptor antagonists.
The NOP Receptor System: A Primer
The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), form a unique branch of the opioid system.[3] Unlike classical opioid receptors, activation of the NOP receptor can have complex, context-dependent effects on pain and behavior. Blockade of the NOP receptor, however, has shown more consistent therapeutic potential in preclinical models.[2][9]
Validated NOP Receptor Antagonists for Preclinical Research
Several selective NOP receptor antagonists have been developed and are widely used as research tools. These include:
J-113397: One of the first selective, non-peptide NOP antagonists.[2]
SB-612111: A potent and selective NOP antagonist with good in vivo activity.[10][11]
Preclinical Efficacy of NOP Receptor Antagonists
The role of the NOP system in pain is complex. While NOP receptor agonists can produce spinal analgesia, NOP receptor antagonists have shown efficacy in preventing stress-induced hyperalgesia and can reverse tolerance to morphine.[9][10] For instance, SB-612111 has been shown to prevent the pronociceptive actions of N/OFQ in the brain.[10] This suggests that NOP antagonists could be valuable in treating certain chronic pain states, particularly those with a stress-related component.
There is a clear distinction in the role of the NOP system in anxiety versus depression.
Anxiety: NOP receptor agonists generally produce anxiolytic-like effects.[3][12]
Depression: NOP receptor antagonists have demonstrated robust antidepressant-like effects in preclinical models such as the forced swim test and tail suspension test.[11] SB-612111, for example, reduces immobility time in these models, an effect that is absent in NOP receptor knockout mice, confirming its on-target mechanism.[11]
The NOP system is a key modulator of reward pathways. Both NOP agonists and antagonists have shown potential in reducing alcohol consumption in animal models.[8][13] NOP antagonists, in particular, may reduce the motivation to seek drugs of abuse. This makes the NOP receptor a promising target for the development of novel anti-addiction therapies.
Table 3: Comparative Preclinical Effects of NOP Receptor Modulation.
Conclusion
This guide clarifies that J-113863 is a CCR1 antagonist with demonstrated efficacy in preclinical models of multiple sclerosis and rheumatoid arthritis, positioning it as a targeted anti-inflammatory agent. We have provided the experimental framework to validate these findings and compared this mechanism to broader immunomodulatory strategies.
Furthermore, we have distinctly separated this analysis from the therapeutic potential of the NOP receptor system. True NOP receptor antagonists, such as SB-612111 and J-113397, represent a different class of compounds with compelling preclinical data in the areas of depression, stress-related pain, and addiction.
By presenting these two areas of research side-by-side, we aim to provide clarity for researchers and accelerate the development of novel therapeutics based on their correct molecular targets and validated preclinical efficacy.
References
The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC. (n.d.). PubMed Central. [Link]
De-Miguel, F. F., & V. M. Holers. (2008). Pre-Clinical Rheumatoid Arthritis: Identification, Evaluation and Future Directions for Investigation. PMC. [Link]
Guerrini, R., et al. (2021). Novel Mixed NOP/Opioid Receptor Peptide Agonists. Journal of Medicinal Chemistry. [Link]
Johnson & Johnson. (2026, January 13). Johnson & Johnson elevates leadership in depression with new data at 2026 American College of Neuropsychopharmacology Annual Meeting. Johnson & Johnson. [Link]
Norris, J. M., & V. M. Holers. (2021). Preclinical Rheumatoid Arthritis and Rheumatoid Arthritis Prevention. PMC. [Link]
Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews. [Link]
Ciccocioppo, R., et al. (2019). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. MDPI. [Link]
Sari, H., et al. (2021). Optimizing SUV Analysis: A Multicenter Study on Preclinical FDG-PET/CT Highlights the Impact of Standardization. PMC. [Link]
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. PubMed. [Link]
Gavioli, E. C., & G. Calo. (2018). NOP Ligands for the Treatment of Anxiety and Mood Disorders. PubMed. [Link]
Cheng, J. F., & R. Jack. (2008). CCR1 antagonists. PubMed. [Link]
Cippitelli, A., & R. Ciccocioppo. (2016). NOP-related mechanisms in substance use disorders. PMC. [Link]
Marti, M., et al. (2007). The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway. The Journal of Neuroscience. [Link]
Awwad, H. O., et al. (2019). The Nociceptin/Orphanin FQ Receptor Antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury. PubMed Central. [Link]
(PDF) Challenging the significance of SUV-based parameters in a large-scale retrospective study on lung lesions. (2021). ResearchGate. [Link]
Abreu, J. R. F., et al. (2010). A Rac1 Inhibitory Peptide Suppresses Antibody Production and Paw Swelling in the Murine Collagen-Induced Arthritis Model of Rheumatoid Arthritis. Arthritis Research & Therapy. [Link]
Al-Kouba, J., et al. (2024). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. MDPI. [Link]
Hsieh, C. H., et al. (2020). Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model. PubMed. [Link]
Asth, L., et al. (2021). Effects of Stress Exposure to Pain Perception in Pre-Clinical Studies: Focus on the Nociceptin/Orphanin FQ–NOP Receptor System. MDPI. [Link]
A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. (2024). ResearchGate. [Link]
Towner, R. A., et al. (2021). ELTD1 as a biomarker for multiple sclerosis: Pre-clinical molecular-targeted studies in a mouse experimental autoimmune encephalomyelitis model. PubMed. [Link]
Gladue, R. P., et al. (2010). CCR1 Antagonists: What Have We Learned From Clinical Trials. Current Topics in Medicinal Chemistry. [Link]
Soluble CD13 induces inflammatory arthritis by activating the bradykinin receptor B1. (n.d.). Nature. [Link]
The use of animal models in rheumatoid arthritis research. (2013). PMC. [Link]
Asth, L., et al. (2021). Effects of Stress Exposure to Pain Perception in Pre-Clinical Studies: Focus on the Nociceptin/Orphanin FQ–NOP Receptor System. MDPI. [Link]
D'Arrigo, C., et al. (2024). Efficacy and safety of BTK inhibitors in Richter's transformation: a systematic review of clinical evidence. Frontiers. [Link]
Zaratin, P., et al. (2004). Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist SB-612111...: In Vivo Studies. The Journal of Pharmacology and Experimental Therapeutics. [Link]
de Klerk, E., et al. (2015). Possibilities for preventive treatment in rheumatoid arthritis? Lessons from experimental animal models of arthritis: a systematic literature review and meta-analysis. Annals of the Rheumatic Diseases. [Link]
Post, A., et al. (2015). A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models. PMC. [Link]
Toll, L., et al. (2016). Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. Journal of Medicinal Chemistry. [Link]
The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications. (2011). Current Topics in Medicinal Chemistry. [Link]
Central and Peripheral Nervous System Changes as Markers of Disease Progression in Multiple Sclerosis. (2018). ClinicalTrials.gov. [Link]
Zöllner, C., et al. (2019). Nociceptin/Orphanin FQ receptor expression in primary human umbilical vein endothelial cells is not regulated by exposure to breast cancer cell media or angiogenic stimuli. PMC. [Link]
Zhou, C., et al. (2024). Preclinical investigations and a first-in-human phase 1a trial of JS007, a novel anti-CTLA-4 antibody, in patients with advanced solid tumors. Experimental Hematology & Oncology. [Link]
Alvarez, E., et al. (2022). The Brave New World of Early Treatment of Multiple Sclerosis: Using the Molecular Biomarkers CXCL13 and Neurofilament Light to Optimize Immunotherapy. MDPI. [Link]
McDonald, J., et al. (2019). A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells. PubMed Central. [Link]
Angelis, L., et al. (2023). Common Pathophysiological Molecular Mechanisms Shared Between the Pathogenesis of Obesity and Multiple Sclerosis and the Effects of Various Antioxidant Compounds as Complementary Therapy for Multiple Sclerosis: A Comprehensive Review. Preprints.org. [Link]
Inflammatory Role of CCR1 in the Central Nervous System. (2024). PubMed. [Link]
(PDF) Su1818 – Preclinical Efficacy and Safety of Nx-13: A Novel Nlrx1-Targeting Immunometabolic Therapeutic for Crohn's Disease and Ulcerative Colitis. (2019). ResearchGate. [Link]
A Researcher's Guide to J 113863: Navigating its Use as a Negative Control for CCR1-Independent Effects
In the intricate world of chemokine signaling, the C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis and multiple sclerosi...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of chemokine signaling, the C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1][2] The development and use of specific antagonists are paramount to dissecting its biological functions and validating its therapeutic potential. J 113863 is a widely recognized potent antagonist of CCR1.[3] However, its utility in research, particularly as a negative control to isolate CCR1-independent phenomena, requires a nuanced understanding of its pharmacological profile. This guide provides a critical evaluation of J 113863 for this purpose, comparing it with alternative strategies and offering detailed protocols for its rigorous scientific application.
The Pharmacological Profile of J 113863: Beyond CCR1
J 113863 is a potent antagonist for both human and mouse CCR1, with IC50 values in the low nanomolar range.[3] This high affinity makes it an effective tool for inhibiting CCR1-mediated signaling. However, the central tenet of a negative control is its specificity. An ideal negative control should be inert to all other potential targets within the experimental system. A closer look at the data reveals that J 113863 does not meet this ideal standard, a critical consideration for experimental design.
Key Off-Target Activities:
Human CCR3 Antagonism: J 113863 is also a very potent antagonist of the human CCR3 receptor, with an IC50 value of 0.58 nM, comparable to its affinity for human CCR1.[3] This is a significant confounding factor in any human cell-based system, as any observed effects could be due to the inhibition of either CCR1 or CCR3. Interestingly, its affinity for mouse CCR3 is significantly weaker (IC50 of 460 nM), suggesting a species-specific selectivity profile.[3]
CCR2 and CCR5 Partial Agonism: Contrary to its antagonist role at CCR1/CCR3, research has shown that J 113863 and its enantiomer can function as partial agonists at CCR2 and CCR5, albeit with lower affinity.[4] This means that instead of blocking these receptors, J 113863 can actually induce signaling, including G-protein activation and, in the case of CCR2, cell migration.[4]
Selectivity Against Other Receptors: J 113863 is reported to be inactive against CCR4 and CCR5 (in terms of antagonism), as well as the LTB4 or TNF-α receptors, which provides some measure of its specificity.[3]
This pharmacological profile dictates that J 113863 cannot be universally applied as a negative control for all CCR1-independent effects. Its use must be tailored to the specific biological context, with careful consideration of the potential off-target receptors expressed in the system under investigation.
Logical Framework for Using a Pharmacological Control
The diagram below illustrates the intended use of a specific antagonist versus the complications arising from off-target effects.
Caption: Experimental workflow for validating CCR1-dependence.
Conclusion and Best Practices
While J 113863 is a powerful tool for inhibiting CCR1, its significant off-target activities, particularly against human CCR3 and as a partial agonist for CCR2/CCR5, preclude its use as a straightforward negative control for CCR1-independent effects in uncharacterized systems. [4]To ensure scientific rigor, researchers must adopt a validation-based mindset.
Key Takeaways:
Know Your System: Profile your cells or tissues for the expression of CCR1, CCR2, CCR3, and CCR5 before using J 113863.
Prioritize Genetic Controls: Whenever feasible, use siRNA, shRNA, or CRISPR-mediated knockout of CCR1 as the definitive negative control.
Use J 113863 as a Complementary Tool: In a well-characterized system lacking key off-target receptors, J 113863 can serve as a valuable orthogonal method to confirm genetic findings.
Validate All Reagents: Perform dose-response curves and specificity assays (like the one described above) to confirm the activity and selectivity of your specific batch of J 113863 and its corresponding ligands.
References
ScienceDaily. 'Off target' metabolic effects of anti-inflammatory drugs used for autoimmune disorders needs better treatment strategy. [Link]
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245. [Link]
Kupari, J., et al. (2022). CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells. Nucleic Acids Research, 50(11), 6465–6483. [Link]
Front Line Genomics. (2020). Study finds chemokine receptor inhibition can overcome immune hyperactivation in COVID-19 patients. [Link]
Ahmad, S. F., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology, 144, 76–87. [Link]
Ghadil, A., et al. (2016). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. ACS Chemical Biology, 11(7), 1856–1864. [Link]
Dorgham, K., et al. (2009). An engineered CX3CR1 antagonist endowed with anti-inflammatory activity. Journal of Leukocyte Biology, 86(4), 903–911. [Link]
Tarasova, N. I., et al. (2023). Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation. Frontiers in Immunology, 14, 1221443. [Link]
Van Hout, A., et al. (2022). A Set of Experimentally Validated Decoys for the Human CC Chemokine Receptor 7 (CCR7) Obtained by Virtual Screening. Frontiers in Pharmacology, 13, 831627. [Link]
ResearchGate. (2024). Inflammatory Role of CCR1 in the Central Nervous System. [Link]
Viola, A., & Luster, A. D. (2008). Chemokines and their receptors: drug targets in immunity and inflammation. Annual Review of Pharmacology and Toxicology, 48, 171–197. [Link]
Karger Publishers. (2024). Inflammatory Role of CCR1 in the Central Nervous System. [Link]
Cruz-Adalia, A., et al. (2012). Selective Loss of Chemokine Receptor Expression on Leukocytes after Cell Isolation. PLoS ONE, 7(3), e31297. [Link]
MDPI. (2022). Novel Findings on CCR1 Receptor in CNS Disorders: A Pathogenic Marker Useful in Controlling Neuroimmune and Neuroinflammatory Mechanisms in Parkinson's Disease. [Link]
Irwin, M. R., & Cole, S. W. (2011). To assess, to control, to exclude: Effects of biobehavioral factors on circulating inflammatory markers. Brain, Behavior, and Immunity, 25(6), 1079–1088. [Link]
A Comparative Guide to the Cross-Validation of J 113863 Activity in Different Cell Types
In the landscape of drug discovery and development, the rigorous characterization of a compound's activity across various biological contexts is paramount. This guide provides an in-depth comparative analysis of J 113863...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the rigorous characterization of a compound's activity across various biological contexts is paramount. This guide provides an in-depth comparative analysis of J 113863, a potent small molecule antagonist, detailing its activity profile in diverse cell types. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a cohesive narrative grounded in experimental data and mechanistic insights. Here, we dissect the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for understanding the cross-validation of J 113863's biological effects.
Introduction to J 113863: Mechanism and Therapeutic Potential
J 113863 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] Chemokine receptors are G protein-coupled receptors (GPCRs) that mediate the migration of immune cells to sites of inflammation.[2][3] CCR1 is predominantly expressed on various leukocytes, including monocytes, macrophages, T cells, and neutrophils, and its activation by chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) plays a crucial role in the pathogenesis of inflammatory and autoimmune diseases.[2][3][4]
J 113863 exhibits high affinity for human and mouse CCR1, with reported IC50 values of 0.9 nM and 5.8 nM, respectively.[1] Notably, it also displays high-affinity antagonism for the human C-C chemokine receptor 3 (CCR3) with an IC50 of 0.58 nM, while showing significantly weaker activity against the mouse CCR3 receptor (IC50 of 460 nM).[1] It is important to distinguish J 113863 from compounds with similar nomenclature, such as J-113397, which is a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor.[5][6] J 113863 shows no significant activity at the NOP receptor, underscoring the importance of precise compound identification in pharmacological studies.
The therapeutic potential of J 113863 lies in its ability to modulate inflammatory responses. By blocking the CCR1 signaling pathway, it can inhibit the recruitment of inflammatory cells to tissues, thereby ameliorating disease pathology. This has been demonstrated in preclinical models of rheumatoid arthritis and multiple sclerosis, where J 113863 treatment led to reduced inflammation and tissue damage.[7][8]
CCR1 Signaling Pathway
The binding of chemokines to CCR1 initiates a signaling cascade that is central to its pro-inflammatory functions. This pathway, as illustrated below, involves the activation of heterotrimeric G proteins, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and ultimately, cell migration and activation.
Figure 1: Simplified CCR1 Signaling Pathway.
Comparative Analysis of J 113863 Activity Across Different Cell Types
A crucial aspect of preclinical drug development is to understand how a compound's activity varies in different cellular contexts. This "cross-validation" provides insights into the compound's spectrum of efficacy and potential off-target effects. While a single, comprehensive head-to-head study of J 113863 in a wide array of cell lines is not available in the public domain, we can synthesize data from multiple studies to build a comparative picture.
For this guide, we will compare the activity of J 113863 with BX-471 , another well-characterized, potent, and selective CCR1 antagonist.[9][10] This comparison will be based on their performance in key cell-based assays that reflect the primary functions of CCR1.
Potent dual antagonist of human CCR1 and CCR3. Shows species-selectivity for CCR3. May exhibit biased agonism at CCR2 and CCR5 at higher concentrations.[11]
Orally active and highly selective for CCR1 over other chemokine receptors.[9]
Inhibition of Chemotaxis
Chemotaxis, or directed cell migration in response to a chemical gradient, is a hallmark of chemokine receptor function. The ability of J 113863 to inhibit the migration of various immune cells towards CCR1 ligands is a primary measure of its antagonistic activity.
Experimental Evidence:
Monocytes and Lymphocytes: Studies have shown that J 113863 effectively inhibits the chemotaxis of human monocytic cell lines (e.g., THP-1) and primary human monocytes and lymphocytes towards CCR1 ligands like CCL3 and CCL5.[1]
Spleen Cells: In a mouse model of experimental autoimmune encephalomyelitis (EAE), treatment with J 113863 led to a significant reduction in the infiltration of inflammatory cells into the central nervous system, which is indicative of its ability to block chemotaxis in vivo.[7][8] Specifically, it decreased the populations of CD4+GM-CSF+ and CD4+IL-6+ cells in the spleen.[7]
Comparison with BX-471:
BX-471 has also been extensively shown to inhibit the chemotaxis of human lymphocytes and monocytes in response to CCR1 ligands.[12] Both compounds demonstrate potent inhibition of chemotaxis in CCR1-expressing cells, making them valuable tools for studying the role of CCR1 in inflammatory cell recruitment.
Inhibition of Calcium Mobilization
Upon ligand binding, CCR1, being a Gαi-coupled receptor, triggers a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This calcium flux is a key second messenger in the signaling cascade leading to cellular activation.
Experimental Evidence:
While specific data on J 113863's effect on calcium mobilization in different primary cell types is less detailed in publicly available literature, its antagonistic nature at CCR1 implies that it would block ligand-induced calcium signaling. A study on the enantiomer of J 113863, UCB35625, and J 113863 itself in cells expressing CCR1 and CCR3 showed that both compounds fully inhibited the activation of these receptors as measured by calcium mobilization.[11]
Comparison with BX-471:
BX-471 has been demonstrated to be a functional antagonist of both human and mouse CCR1 by inhibiting agonist-induced calcium mobilization in HEK 293 cells expressing these receptors.[13] It inhibited Ca²⁺ transients induced by MIP-1α/CCL3 with IC50 values of 5.8 ± 1 nM and 198 ± 7 nM for human and mouse CCR1, respectively.[13]
Modulation of Cytokine Secretion
CCR1 activation can influence the production and secretion of various pro- and anti-inflammatory cytokines by immune cells. Assessing the effect of J 113863 on cytokine profiles provides a deeper understanding of its immunomodulatory properties.
Experimental Evidence:
Spleen Cells: In the EAE mouse model, J 113863 treatment not only reduced the number of pro-inflammatory CD4+GM-CSF+ and CD4+IL-6+ cells but also increased the populations of anti-inflammatory CD4+IL-27+ and CD4+IL-10+ cells in the spleen.[7] It also had a suppressive effect on the mRNA and protein expression levels of GM-CSF and IL-6 in the brain tissue.[7]
Th9/Th22 Cells: Another study in an EAE model showed that J 113863 treatment decreased the percentage of pathogenic Th9 (CD4+IL-9+) and Th22 (CD3+IL-22+) cells in the spleen.[8]
Comparison with BX-471:
While the direct effects of BX-471 on a wide range of cytokine profiles in different cell types are less extensively documented in single publications, its ability to reduce inflammatory cell infiltration in various disease models suggests an overall anti-inflammatory effect, which is inherently linked to the modulation of cytokine networks.
Experimental Protocols for Cross-Validation
To facilitate the independent verification and extension of the findings discussed, this section provides detailed, step-by-step protocols for key cell-based assays.
Chemotaxis Assay (Modified Boyden Chamber)
This assay quantitatively measures the directed migration of cells towards a chemoattractant.
Figure 2: Workflow for a Chemotaxis Assay.
Protocol:
Cell Preparation:
Culture your cell type of interest (e.g., THP-1 monocytes, primary human T cells) to the mid-log phase.
Harvest the cells and wash them twice with serum-free RPMI 1640 medium.
Resuspend the cells in serum-free RPMI 1640 containing 0.1% BSA at a final concentration of 1 x 10⁶ cells/mL.
Reagent Preparation:
Prepare a stock solution of J 113863 or the comparator compound in DMSO.
Prepare serial dilutions of the CCR1 ligand (e.g., CCL3) and the antagonist in serum-free RPMI 1640 with 0.1% BSA. The final DMSO concentration should be kept below 0.1%.
Assay Setup:
Add 27 µL of the chemoattractant solution (with or without the antagonist) to the lower wells of a 48-well microchemotaxis chamber.[14]
Carefully place a polycarbonate membrane (e.g., 5 µm pore size for lymphocytes, 8 µm for monocytes) over the lower wells.[14]
Add 50 µL of the cell suspension to the upper wells.[14]
Incubation:
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell type.
Analysis:
After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.
Fix the membrane in methanol and stain the migrated cells on the bottom surface with a suitable stain (e.g., Giemsa or DAPI).
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
Calculate the chemotactic index as the fold increase in cell migration in response to the chemoattractant compared to the medium control.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Protocol:
Cell Preparation:
Plate the cells (adherent or suspension) in a 96-well black-walled, clear-bottom plate and culture overnight.
On the day of the assay, remove the culture medium.
Dye Loading:
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.
Wash the cells gently with the assay buffer to remove excess dye.
Assay Execution:
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
Record the baseline fluorescence for a short period.
Add the antagonist (J 113863 or comparator) at various concentrations and incubate for a predetermined time.
Add the CCR1 agonist (e.g., CCL5) and immediately start recording the fluorescence signal over time.
Data Analysis:
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Calculate the peak fluorescence response for each well.
Plot the dose-response curves for the antagonist's inhibition of the agonist-induced calcium flux to determine the IC50 value.
Cytokine Secretion Assay (ELISA)
This assay quantifies the amount of a specific cytokine secreted by cells into the culture supernatant.
Protocol:
Cell Culture and Treatment:
Seed the cells (e.g., primary splenocytes, PBMCs) in a 24-well plate at an appropriate density.
Pre-treat the cells with different concentrations of J 113863 or the comparator compound for 1-2 hours.
Stimulate the cells with a suitable stimulus (e.g., LPS for monocytes, anti-CD3/CD28 for T cells) for 24-48 hours.
Supernatant Collection:
After incubation, centrifuge the plate to pellet the cells.
Carefully collect the culture supernatant without disturbing the cell pellet.
ELISA Procedure:
Perform a sandwich ELISA for the cytokine of interest (e.g., IL-6, TNF-α, IL-10) according to the manufacturer's instructions.
Briefly, coat a 96-well plate with a capture antibody.
Block the plate to prevent non-specific binding.
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.
Add a detection antibody conjugated to an enzyme (e.g., HRP).
Add a substrate that is converted by the enzyme to produce a colored product.
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine.
Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.
Analyze the effect of the antagonist on cytokine secretion.
Conclusion and Future Directions
The cross-validation of J 113863's activity reveals its consistent and potent antagonism of CCR1-mediated functions in a variety of immune cell types. Its ability to inhibit chemotaxis, a key driver of inflammation, and modulate cytokine production highlights its therapeutic potential for inflammatory and autoimmune diseases. The comparative analysis with BX-471 underscores the common features of potent CCR1 antagonists while also pointing to subtle differences in their broader pharmacological profiles, such as J 113863's activity at human CCR3.
Future investigations should aim for a more systematic cross-validation of J 113863 in a wider panel of primary human cell types, including different T cell subsets, macrophages polarized to M1 and M2 phenotypes, and neutrophils. Furthermore, exploring the concept of biased agonism of J 113863 at other chemokine receptors could unveil novel pharmacological properties and potential for therapeutic applications beyond CCR1 antagonism. The detailed protocols provided in this guide offer a robust framework for conducting such studies, ensuring data integrity and reproducibility.
References
NOP Receptor Signaling Cascades - PubMed. (2019). Retrieved from [Link]
Nociceptin receptor - Wikipedia. (n.d.). Retrieved from [Link]
Summary of NOP receptor signaling. Figure cartoons the basic NOP... - ResearchGate. (n.d.). Retrieved from [Link]
Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed Central. (2015). Retrieved from [Link]
Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - MDPI. (2022, January 18). Retrieved from [Link]
The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PubMed Central. (2012). Retrieved from [Link]
Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC - NIH. (2015). Retrieved from [Link]
法律、隐私和Cookie 声明| Tocris 生物科学,Tocris/J 113863/2595/1/1 mg. (n.d.). Retrieved from [Link]
What are CCR1 agonists and how do they work?. (2024, June 25). Retrieved from [Link]
UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed. (2005). Retrieved from [Link]
CCR1 (chemokine (C-C motif) receptor 1). (2010, April 1). Retrieved from [Link]
The CCR1 antagonist, BX 471, inhibits chemotaxis of human lymphocytes... - ResearchGate. (n.d.). Retrieved from [Link]
UFP-101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC. (2005). Retrieved from [Link]
(PDF) Inflammatory Role of CCR1 in the Central Nervous System - ResearchGate. (2024, August 8). Retrieved from [Link]
A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation. (2004). Retrieved from [Link]
UFP-101, a Peptide Antagonist Selective for the Nociceptin (cid:1) Orphanin FQ Receptor. (n.d.). Retrieved from [Link]
BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed. (2003). Retrieved from [Link]
CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis - PubMed. (2022, July 9). Retrieved from [Link]
Calcium assay to simultaneously monitor vehicle- and drug-treated... - ResearchGate. (n.d.). Retrieved from [Link]
CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed. (2022, February 24). Retrieved from [Link]
Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC - NIH. (2016, August 1). Retrieved from [Link]
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - NIH. (2022, February 10). Retrieved from [Link]
Ca2+ Mobilization Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
Multi-parametric phenotypic THP-1 cell differentiation and cytokine secretion assay for evaluation of anti-inflammatory compound - Molecular Devices. (n.d.). Retrieved from [Link]
Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC - NIH. (2008). Retrieved from [Link]
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. (2010). Retrieved from [Link]
Workflow for the cytokine secretion assay combined with flow cytometry... - ResearchGate. (n.d.). Retrieved from [Link]
Calcium mobilization assay performed in HEK293 cells expressing the... - ResearchGate. (n.d.). Retrieved from [Link]
Cytokine Response Assays - Charles River Laboratories. (n.d.). Retrieved from [Link]
Cytokine-Induced Neutrophil Chemotaxis Assay - ResearchGate. (2025, August 6). Retrieved from [Link]
Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC - PubMed Central. (2018). Retrieved from [Link]
A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - NIH. (2013, March 14). Retrieved from [Link]
A Comparative Guide to CCR1 Inhibition: The Small Molecule J 113863 Versus Anti-CCR1 Antibody Therapy
For Researchers, Scientists, and Drug Development Professionals The C-C chemokine receptor type 1 (CCR1) has emerged as a significant therapeutic target for a host of inflammatory and autoimmune diseases.[1] Its primary...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 1 (CCR1) has emerged as a significant therapeutic target for a host of inflammatory and autoimmune diseases.[1] Its primary role is to mediate the migration of leukocytes, such as monocytes and macrophages, to sites of inflammation, a process central to the pathogenesis of conditions like rheumatoid arthritis, multiple sclerosis, and inflammatory kidney disease.[2][3] Consequently, blocking the CCR1 signaling pathway is a compelling strategy for anti-inflammatory therapy.[1]
This guide provides an in-depth comparison of two principal modalities for CCR1 inhibition: J 113863, a potent small molecule antagonist, and therapeutic anti-CCR1 monoclonal antibodies. We will explore their distinct mechanisms of action, compare their performance based on preclinical data, and provide detailed experimental protocols for their evaluation.
Section 1: Mechanisms of Antagonism: A Tale of Two Modalities
The fundamental difference between J 113863 and an anti-CCR1 antibody lies in their molecular nature and how they interact with the receptor.
J 113863: The Small Molecule Competitor
J 113863 is a non-peptide, small molecule antagonist that functions by directly competing with endogenous chemokine ligands like CCL3 (MIP-1α) and CCL5 (RANTES).[4][5] Due to its small size, it can penetrate the ligand-binding pocket of the CCR1 receptor, a G protein-coupled receptor (GPCR), physically preventing the binding of chemokines.[6] This blockade inhibits the conformational changes necessary for receptor activation and downstream signaling, effectively halting the chemotactic response.[5][6] J 113863 is a potent antagonist with IC50 values of 0.9 nM for human CCR1 and 5.8 nM for mouse CCR1.[5]
Anti-CCR1 Antibodies: The Specific Steric Blocker
In contrast, anti-CCR1 antibodies are large glycoprotein biologics. Instead of competing for the exact binding pocket, they typically bind to a specific epitope on the extracellular domains of the CCR1 receptor.[7][8] This binding can inhibit receptor function in several ways:
Steric Hindrance: The sheer size of the antibody can physically block ligands from accessing their binding site.[7]
Conformational Locking: The antibody may lock the receptor in an inactive state, preventing the conformational shift required for signaling.
Receptor Internalization: Antibody binding can sometimes trigger the cell to internalize the receptor, removing it from the cell surface and rendering it unable to respond to chemokines.[9]
Monoclonal antibodies are known for their high specificity, which can reduce the likelihood of off-target effects compared to small molecules.[8]
Diagram: Comparative Mechanisms of CCR1 Inhibition
Caption: Mechanisms of CCR1 blockade by J 113863 and an anti-CCR1 antibody.
Section 2: Comparative Performance and Characteristics
The choice between a small molecule and an antibody is dictated by numerous factors, from pharmacokinetics to efficacy in specific disease models.
Feature
J 113863 (Small Molecule)
Anti-CCR1 Antibody (Biologic)
Molecule Type
Non-peptide small molecule
Glycoprotein (Monoclonal Antibody)
Binding Affinity
Potent, with IC50 values of 0.9 nM (human) and 5.8 nM (mouse).[5]
High, typically in the low nanomolar range.
Specificity
Potent antagonist for human CCR3 (IC50 0.58 nM), but weak for mouse CCR3 (IC50 460 nM). Inactive against CCR2, CCR4, and CCR5.[5][10]
Generally highly specific to a single epitope on CCR1, minimizing off-target receptor binding.[8]
Administration
Typically oral or intraperitoneal injection in preclinical models.[5]
Intravenous or subcutaneous injection.
Half-life
Shorter, requiring more frequent dosing (e.g., daily).[11]
Longer, allowing for less frequent dosing (e.g., weekly or bi-weekly).[12]
Immunogenicity
Low risk.
Potential to elicit an anti-drug antibody (ADA) response.
Key Advantages
Oral bioavailability, ease of manufacturing, lower cost.
High specificity, long half-life, potentially fewer off-target effects.
Key Disadvantages
Potential for off-target effects (e.g., on human CCR3), shorter half-life.[5][10]
Higher manufacturing cost, potential for immunogenicity, parenteral administration required.
Efficacy in Preclinical Models:
Rheumatoid Arthritis: In murine collagen-induced arthritis (CIA) models, J 113863 treatment improved paw inflammation, reduced joint damage, and significantly decreased inflammatory cell infiltration into the joints.[4][13][14] Similarly, neutralizing antibodies to CCR1 have been shown to inhibit osteoclast formation, a key process in the bone destruction seen in arthritis.[15]
Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, J 113863 treatment suppressed pro-inflammatory responses and promoted anti-inflammatory mediators.[11] It decreased populations of pathogenic CD4+GM-CSF+ and CD4+IL-6+ cells while increasing regulatory CD4+IL-27+ and CD4+IL-10+ cells in the spleen and brain tissue.[11] While clinical trials with the CCR1 antagonist BX471 in relapsing/remitting MS did not meet the primary endpoint, the role of CCR1 in different stages of MS continues to be investigated.[16][17]
Kidney Disease: In mouse models of inflammatory kidney disease, the CCR1 antagonist BX471 markedly reduced macrophage and T cell infiltration, leading to reduced tubular injury and interstitial fibrosis.[2]
Section 3: Essential Experimental Protocols
Evaluating the efficacy of CCR1 inhibitors requires robust in vitro and in vivo assays. Here are foundational protocols for assessing compound performance.
This assay quantitatively measures the ability of an inhibitor to block the directed migration of cells toward a CCR1 ligand.
Principle: Cells are placed in the top chamber of a Transwell insert, separated by a porous membrane from a chemoattractant (e.g., CCL3) in the bottom chamber. The inhibitor is added to the top chamber with the cells. The number of cells that migrate through the membrane toward the chemoattractant is quantified to determine the inhibitor's efficacy.[18]
Step-by-Step Methodology:
Cell Preparation: Culture a CCR1-expressing cell line (e.g., human monocytic THP-1 cells) to optimal density.[18] Harvest and resuspend the cells in serum-free assay medium at a concentration of 1x10^6 cells/mL.
Inhibitor Preparation: Prepare a serial dilution of J 113863 or the anti-CCR1 antibody in the assay medium.
Assay Setup:
Add 600 µL of assay medium containing a predetermined optimal concentration of CCL3 (e.g., 50 ng/mL) to the lower wells of a 24-well plate.
In a separate tube, mix equal volumes of the cell suspension and the inhibitor solution (or vehicle control). Incubate for 30 minutes at 37°C.
Add 100 µL of the cell/inhibitor mixture to the upper chamber of a Transwell insert (e.g., 5 µm pore size).
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
Cell Quantification:
Carefully remove the Transwell inserts. Remove non-migrated cells from the top side of the membrane with a cotton swab.
Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or Crystal Violet).
Count the number of migrated cells in several fields of view using a microscope.
Data Analysis: Calculate the percentage inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control.[18] Determine the IC50 value.
Diagram: Chemotaxis Assay Workflow
Caption: Workflow for a standard in vitro chemotaxis assay.
This protocol outlines a standard preclinical model to assess the therapeutic potential of CCR1 inhibitors in an autoimmune arthritis context.[14][19][20]
Principle: Arthritis is induced in susceptible mice (e.g., DBA/1) by immunization with type II collagen. This leads to an autoimmune response characterized by joint inflammation, swelling, and cartilage destruction, mimicking human rheumatoid arthritis. The test compound is administered therapeutically after disease onset to evaluate its ability to reduce these symptoms.[21]
Step-by-Step Methodology:
Disease Induction:
On Day 0, immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
On Day 21, administer a booster immunization with 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).
Monitoring and Grouping:
Begin monitoring mice daily for signs of arthritis (redness, swelling of paws) starting around Day 24.
Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
When mice develop a clinical score of ≥2, randomize them into treatment groups (e.g., Vehicle, J 113863, Anti-CCR1 Ab).
Therapeutic Treatment:
J 113863: Administer daily via oral gavage or intraperitoneal injection (e.g., 3-10 mg/kg).[5]
Anti-CCR1 Antibody: Administer via intraperitoneal or intravenous injection at a predetermined dose and schedule (e.g., twice weekly).
Vehicle Control: Administer the corresponding vehicle on the same schedule.
Endpoint Analysis (e.g., Day 35-42):
Clinical Scores: Continue daily monitoring and scoring of arthritis severity.
Paw Thickness: Measure paw swelling using digital calipers.
Histopathology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
Biomarker Analysis: Collect serum to measure levels of inflammatory cytokines or anti-collagen antibodies.
Data Analysis: Compare clinical scores, paw thickness, and histological scores between treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).
Diagram: In Vivo CIA Model Workflow
Caption: Therapeutic workflow for the Collagen-Induced Arthritis (CIA) model.
Section 4: Conclusion and Future Perspectives
Both the small molecule antagonist J 113863 and anti-CCR1 antibodies have demonstrated significant efficacy in preclinical models of inflammation by effectively blocking leukocyte migration.
J 113863 represents a classic small molecule approach, offering the potential for oral administration but requiring careful evaluation for off-target effects, particularly on other chemokine receptors like human CCR3.[5]
Anti-CCR1 antibodies provide a highly specific alternative with favorable pharmacokinetics, though at a higher cost and with the inherent risk of immunogenicity.
The ultimate choice of therapeutic modality depends on the specific disease context, the desired dosing regimen, and the acceptable safety profile. For chronic conditions like rheumatoid arthritis, a long-acting antibody may be preferable, while acute inflammatory conditions might be better suited for a short-acting oral small molecule. Future research should focus on direct, head-to-head comparisons in various disease models and the development of next-generation inhibitors, such as biased antagonists that can selectively modulate downstream signaling pathways, to further refine the therapeutic targeting of CCR1.[8][22]
References
Anders, H. J., et al. (2004). Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury. Journal of the American Society of Nephrology. Retrieved from [Link]
Tian, Q., et al. (2024). Inflammatory Role of CCR1 in the Central Nervous System. Cells. Retrieved from [Link]
Tian, Q., et al. (2024). Inflammatory Role of CCR1 in the Central Nervous System. Karger Publishers. Retrieved from [Link]
Amat, M., et al. (2006). Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo. British Journal of Pharmacology. Retrieved from [Link]
Gerard, C., et al. (2001). Chemokine Receptor 1 Knockout Abrogates Natural Killer Cell Recruitment and Impairs Type-1 Cytokines in Lymphoid Tissue during Pulmonary Granuloma Formation. The American Journal of Pathology. Retrieved from [Link]
Tian, Q., et al. (2024). Inflammatory Role of CCR1 in the Central Nervous System. ResearchGate. Retrieved from [Link]
Amat, M., et al. (2006). Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo. National Institutes of Health. Retrieved from [Link]
Nanki, T., et al. (2020). Chemokines and chemokine receptors as promising targets in rheumatoid arthritis. Frontiers in Immunology. Retrieved from [Link]
Zanwar, P., et al. (2022). Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity. Blood Advances. Retrieved from [Link]
Mullins, J. I. (n.d.). Chemokine Receptor Expression Assay by Flow Cytometry. Mullins Molecular Retrovirology Lab. Retrieved from [Link]
Newman, W., et al. (2006). Anti-CCR1 antibodies and methods of use thereof. Google Patents.
ResearchGate. (n.d.). Equilibrium competition binding assay on CCR1. Retrieved from [Link]
Ansari, M. A., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology. Retrieved from [Link]
Lee, Y., et al. (2023). Epitope analysis of an anti-mouse CCR1 monoclonal antibody S15040E using flow cytometry. Biochemistry and Biophysics Reports. Retrieved from [Link]
Lee, Y., et al. (2023). Epitope Analysis of an Anti-Mouse CCR1 Monoclonal Antibody S15040E Using Flow Cytometry. Preprints.org. Retrieved from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CCR1. Retrieved from [Link]
Lakshmi, J. N., et al. (2024). A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Anderson, A. E., et al. (2021). Preclinical models of arthritis for studying immunotherapy and immune tolerance. Annals of the Rheumatic Diseases. Retrieved from [Link]
Dairaghi, D. J., et al. (2011). The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization. Journal of Biological Chemistry. Retrieved from [Link]
Hartung, H. P., et al. (2005). Blockade of chemokine signaling in patients with multiple sclerosis. Neurology. Retrieved from [Link]
Vallet, S., et al. (2010). Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma. Frontiers in Immunology. Retrieved from [Link]
BioWorld. (2024). Anti-CX3CR1 antibody prevents disease severity in multiple sclerosis model. Retrieved from [Link]
Trebst, C., et al. (2004). Expression of Chemokine Receptors CCR1 and CCR5 Reflects Differential Activation of Mononuclear Phagocytes in Pattern II and Pattern III Multiple Sclerosis Lesions. Journal of Neuropathology & Experimental Neurology. Retrieved from [Link]
Robert, R., et al. (2017). Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice. JCI Insight. Retrieved from [Link]
Asquith, D. L., et al. (2013). A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages. PLoS ONE. Retrieved from [Link]
Charles River Laboratories. (n.d.). Immuno-Oncology T Cell-Mediated Chemotaxis Assay. Retrieved from [Link]
Anderson, A. E., et al. (2021). Preclinical models of arthritis for studying immunotherapy and immune tolerance. Annals of the Rheumatic Diseases. Retrieved from [Link]
Horuk, R. (2009). CCR1 Antagonists: What Have We Learned From Clinical Trials. Current Opinion in Drug Discovery & Development. Retrieved from [Link]
Kaneko, M. K., et al. (2023). Establishment of a Novel Anti-Mouse CCR1 Monoclonal Antibody C1Mab-6. Preprints.org. Retrieved from [Link]
Assessing the Specificity of J-113863 in Modulating Inflammatory Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for assessing the specificity...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for assessing the specificity of the anti-inflammatory agent J-113863. While J-113863 is a well-documented antagonist of the chemokine receptor CCR1, this guide will also present a hypothetical framework for evaluating its potential interaction with the nociceptin/orphanin FQ (NOP) receptor, a key player in immunomodulation. By juxtaposing its activity at known targets with a rigorous, albeit speculative, investigation into a novel pathway, we can construct a robust specificity profile.
The Known Landscape: J-113863 as a Chemokine Receptor Antagonist
J-113863 is recognized as a potent and selective antagonist for the C-C chemokine receptor 1 (CCR1), with reported IC50 values of 0.9 nM for human and 5.8 nM for mouse CCR1 receptors.[1] It also exhibits high affinity for the human CCR3 receptor (IC50 of 0.58 nM), though it is significantly less potent at the mouse CCR3 receptor (IC50 of 460 nM).[1] Notably, J-113863 shows low or no activity against CCR2, CCR4, and CCR5.[1][2] Its anti-inflammatory effects have been demonstrated in various preclinical models, including collagen-induced arthritis in mice, where it improves paw inflammation and reduces joint damage.[1] Furthermore, studies in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, have shown that J-113863 can ameliorate disease severity by modulating pro- and anti-inflammatory cytokine profiles.[3][4][5]
A Hypothetical Target: The Nociceptin/Orphanin FQ (NOP) Receptor in Inflammation
The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), constitute a non-opioid branch of the opioid system.[6][7] This system is increasingly implicated in the modulation of inflammatory and immune responses.[8] Immune cells express both N/OFQ and the NOP receptor, and activation of this pathway can influence leukocyte migration, cytokine production, and lymphocyte proliferation.[8] Blockade of NOP receptor signaling has been suggested as a potential therapeutic strategy for inflammatory diseases.[8] Given the complex interplay of signaling pathways in inflammation, investigating potential off-target effects or novel mechanisms of anti-inflammatory compounds is crucial for a complete understanding of their therapeutic potential and possible side effects.
Experimental Framework for Specificity Assessment
To rigorously assess the specificity of J-113863, a multi-tiered approach is essential, encompassing both in vitro and in vivo studies. This framework will first focus on confirming its selectivity against its known chemokine receptor targets and then extend to a hypothetical evaluation against the NOP receptor.
In Vitro Specificity Profiling
Objective: To determine the binding affinity and functional antagonism of J-113863 at CCR1, other relevant chemokine receptors, and the NOP receptor.
Comparator Compounds:
For CCR1: A well-characterized CCR1 antagonist (e.g., BX 471).
For NOP Receptor: A selective NOP receptor antagonist (e.g., UFP-101 or SB-612111).[9][10]
Negative Control: A structurally unrelated compound with no known activity at the receptors of interest.
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Protocol:
Cell Culture: Utilize cell lines stably expressing high levels of the human or mouse receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with CCR1 or NOP receptor cDNA).
Membrane Preparation: Prepare cell membranes from the cultured cells.
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-MIP-1α for CCR1, [³H]-Nociceptin for NOP receptor) and varying concentrations of J-113863 or comparator compounds.
Incubation: Allow the binding to reach equilibrium.
Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
These assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation.
Calcium Mobilization Assay: G-protein coupled receptors like CCR1 and NOP signal through changes in intracellular calcium levels.
Protocol:
Cell Loading: Load the receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
Baseline Measurement: Measure the baseline fluorescence.
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of J-113863 or comparator compounds.
Agonist Stimulation: Stimulate the cells with a known agonist (e.g., MIP-1α for CCR1, N/OFQ for NOP receptor) at a concentration that elicits a submaximal response (EC80).
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
Data Analysis: Determine the IC50 of the antagonist in inhibiting the agonist-induced calcium mobilization.
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor.
Protocol:
Membrane Incubation: Incubate cell membranes expressing the receptor of interest with a fixed concentration of agonist (e.g., MIP-1α or N/OFQ), varying concentrations of J-113863 or comparator compounds, and [³⁵S]GTPγS.
Reaction Termination: After incubation, terminate the reaction and filter to separate bound [³⁵S]GTPγS.
Quantification: Measure the amount of bound [³⁵S]GTPγS.
Data Analysis: Determine the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
Data Presentation: In Vitro Specificity Profile of J-113863
Receptor Target
Radioligand Binding (Ki, nM)
Calcium Mobilization (IC50, nM)
[³⁵S]GTPγS Binding (IC50, nM)
Human CCR1
Expected Low Single Digit
Expected Low Single Digit
Expected Low Single Digit
Mouse CCR1
Expected Low Single Digit
Expected Low Single Digit
Expected Low Single Digit
Human CCR3
Expected Low Single Digit
Expected Low Single Digit
Expected Low Single Digit
Mouse CCR3
Expected High Double/Triple Digit
Expected High Double/Triple Digit
Expected High Double/Triple Digit
Human CCR2
>1000
>1000
>1000
Human CCR5
>1000
>1000
>1000
Human NOP
Hypothetical High/No Affinity
Hypothetical High/No Inhibition
Hypothetical High/No Inhibition
Human MOP
>1000
>1000
>1000
Human DOP
>1000
>1000
>1000
Human KOP
>1000
>1000
>1000
Data in italics represents expected outcomes based on literature and hypothetical scenarios.
In Vivo Models of Inflammation
Objective: To evaluate the in vivo efficacy of J-113863 in a relevant model of inflammation and to dissect the contribution of CCR1 versus a hypothetical NOP receptor blockade.
Animal Model: A well-established model of inflammation, such as lipopolysaccharide (LPS)-induced systemic inflammation or a more specific model like collagen-induced arthritis, should be used.[11]
Combination of J-113863 and Selective NOP Receptor Antagonist
Protocol:
Induction of Inflammation: Induce inflammation in the chosen animal model.
Drug Administration: Administer the test compounds at appropriate doses and routes.
Assessment of Inflammatory Parameters:
Clinical Scoring: In models like arthritis, monitor clinical signs such as paw swelling and joint mobility.
Cytokine Profiling: Measure levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in serum or inflamed tissue using ELISA or multiplex assays.
Histopathology: Collect inflamed tissues for histological analysis to assess immune cell infiltration and tissue damage.
Flow Cytometry: Analyze immune cell populations in blood, spleen, or inflamed tissues to assess the effects on leukocyte trafficking.
Data Analysis: Compare the effects of J-113863 with the selective antagonists to infer the primary mechanism of action.
Data Presentation: In Vivo Anti-inflammatory Efficacy
Treatment Group
Clinical Score (e.g., Arthritis Index)
TNF-α Levels (pg/mL)
IL-6 Levels (pg/mL)
Immune Cell Infiltration (Score)
Vehicle
High
High
High
High
J-113863
Significantly Reduced
Significantly Reduced
Significantly Reduced
Significantly Reduced
CCR1 Antagonist
Significantly Reduced
Significantly Reduced
Significantly Reduced
Significantly Reduced
NOP Antagonist
Hypothetical Moderate/No Reduction
Hypothetical Moderate/No Reduction
Hypothetical Moderate/No Reduction
Hypothetical Moderate/No Reduction
Data in italics represents hypothetical outcomes.
Visualizing the Pathways and Workflow
Caption: Signaling pathways in inflammation and points of intervention for J-113863.
Caption: Experimental workflow for assessing the specificity of an anti-inflammatory compound.
Conclusion: Building a Case for Specificity
The rigorous assessment of a compound's specificity is a cornerstone of modern drug development. For J-113863, its identity as a potent CCR1 antagonist provides a solid foundation for its anti-inflammatory properties. The experimental framework outlined in this guide provides a clear path to not only confirm its known mechanism of action but also to explore hypothetical interactions with other inflammatory modulators like the NOP receptor. By employing a combination of in vitro binding and functional assays alongside well-designed in vivo studies, researchers can build a comprehensive specificity profile. This, in turn, will enable a more complete understanding of its therapeutic potential and a more informed progression towards clinical application.
References
Gavioli, E. C., & Rae, G. A. (2015). Nociceptin/orphanin FQ-NOP receptor system in inflammatory and immune-mediated diseases. Vitamins and Hormones, 97, 235-263.
Serrano-Gomez, A., Thompson, J. P., & Lambert, D. G. (2011). Nociceptin/orphanin FQ in inflammation and sepsis. British Journal of Anaesthesia, 106(1), 6-12.
Lambert, D. G. (2011). Nociceptin/orphanin FQ in Inflammation and Sepsis. British journal of anaesthesia, 106(1), 6-12.
Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological reviews, 68(2), 419-457.
Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological reviews, 68(2), 419–457.
Springael, J. Y., et al. (2015). Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5. Molecular pharmacology, 88(3), 566–577.
Ansari, M., et al. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245.
Ansari, M., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Immunobiology, 227(4), 152226.
Spagnolo, B., et al. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. Molecules (Basel, Switzerland), 27(2), 506.
ResearchGate. (n.d.). In vitro pharmacological profile of NOP selective antagonists. Retrieved from [Link]
Tovar, R., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International journal of molecular sciences, 23(19), 11883.
Li, Y., et al. (2023). Inflammatory Role of CCR1 in the Central Nervous System. Cells, 12(16), 2058.
Wikipedia. (n.d.). Nociceptin receptor. Retrieved from [Link]
Malfacini, D., et al. (2017). In vitro pharmacological characterization of a novel unbiased NOP receptor-selective nonpeptide agonist AT-403. British journal of pharmacology, 174(19), 3339–3352.
Naya, A., et al. (2001). J-113863, a novel, potent, and selective nonpeptidyl antagonist for the human CCR1 chemokine receptor. Drugs of the Future, 26(2), 123.
Mann, A., et al. (2019). Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists. The Journal of biological chemistry, 294(44), 16262–16277.
Al-Hasani, R., & Bruchas, M. R. (2016). Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics. Current pharmaceutical design, 22(9), 1246–1253.
Zaveri, N. T. (2014). The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications. Current topics in medicinal chemistry, 14(1), 118–127.
Mann, A., et al. (2020). Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor. The Journal of pharmacology and experimental therapeutics, 374(3), 460–470.
Law, P. Y., & Loh, H. H. (2013). Pharmacological Profiles of Oligomerized μ-Opioid Receptors. Toxins, 5(11), 2110–2126.
Xiang, S. D., et al. (2012).
Hain, D., et al. (2022). CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells. Nucleic acids research, 50(11), e65.
Pinilla-Ibarz, J., et al. (2014). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. Current oncology reports, 16(1), 365.
Kessler, J. H., et al. (2003). Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides. Human immunology, 64(2), 245–255.
Corder, G., et al. (2018). Untangling the complexity of opioid receptor function. The FEBS journal, 285(22), 4160–4174.
James, T., et al. (2021). An Animal Model for Chronic Meningeal Inflammation and Inflammatory Demyelination of the Cerebral Cortex. Cells, 10(11), 3121.
Chevrier, S., et al. (2023).
ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved from [Link]
Wyss-Coray, T., & Mucke, L. (2002). Modelling neuroinflammatory phenotypes in vivo.
Kessler, J. H., et al. (2003). Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides. Human Immunology, 64(2), 245-255.
Rogers, T. J., & Peterson, P. K. (2020). Opioid Effects on the Central Nervous System and the Peripheral Immune System: Implications for Opioid Tolerance. The Ochsner journal, 20(4), 437–443.
Rogers, J., & Lue, L. F. (2001). Correlated Inflammatory Responses and Neurodegeneration in Peptide-Injected Animal Models of Alzheimer's Disease. Neurobiology of aging, 22(6), 887–894.
Rogers, T. J. (2012). Opioid Receptor Antagonist-Mediated Signaling in the Immune System. The Ochsner journal, 12(3), 224–230.
Eisenstein, T. K. (2019). The Role of Opioid Receptors in Immune System Function. Frontiers in immunology, 10, 2904.
A Head-to-Head Comparison of J-113397 and Other Small Molecule Antagonists of the Nociceptin/Orphanin FQ Peptide (NOP) Receptor
For researchers in neuropharmacology and drug development, the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, represents a compelling target for novel the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in neuropharmacology and drug development, the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, represents a compelling target for novel therapeutics. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor system has a distinct pharmacology that modulates a wide array of physiological processes, including pain, mood, reward, and motor control.[1][2] The development of selective small molecule antagonists for the NOP receptor has provided invaluable tools to dissect its function and has paved the way for potential treatments for conditions like depression and Parkinson's disease.[3][4]
This guide provides an in-depth, head-to-head comparison of J-113397, the first potent and selective non-peptidyl NOP receptor antagonist, with other key small molecule inhibitors: SB-612111, JTC-801, and the clinical candidate LY2940094.[1][5] We will delve into their comparative pharmacology, supported by experimental data, and provide detailed protocols for their evaluation.
The NOP Receptor Signaling Cascade: A Rationale for Antagonism
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[1] Upon activation by its endogenous ligand, N/OFQ, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[1][6][7] This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release.
NOP receptor antagonists competitively block the binding of N/OFQ, thereby preventing this inhibitory signaling. This mechanism is of therapeutic interest because the N/OFQ-NOP system is implicated in the pathophysiology of various disorders. For instance, by blocking NOP receptors, antagonists can enhance the release of monoamines like dopamine, suggesting a potential antidepressant effect and a role in motor control.[3][8]
Caption: Simplified NOP Receptor Signaling Pathway and Point of Antagonist Action.
Comparative Pharmacology: Potency and Selectivity
The therapeutic utility of a NOP receptor antagonist is largely defined by its potency (affinity for the NOP receptor) and its selectivity over the classical opioid receptors (μ, δ, κ) to avoid unwanted opioid-like side effects.
Potency: LY2940094 and SB-612111 exhibit the highest affinity for the NOP receptor, with sub-nanomolar Ki values. J-113397 follows with low nanomolar potency. JTC-801 is considerably less potent than the other compounds.
Selectivity: LY2940094 demonstrates exceptional selectivity, with over 4000-fold greater affinity for the NOP receptor compared to the classical opioid receptors.[10][11] J-113397 also shows high selectivity.[5][8] While potent at the NOP receptor, SB-612111 displays a lower selectivity margin, particularly against the mu-opioid receptor, compared to LY2940094 and J-113397.[9][12] This is a critical consideration, as off-target mu-opioid activity could introduce confounding effects in experimental models.
In Vitro Functional Activity: Confirming Antagonism
Binding affinity alone does not define a compound's action. Functional assays are essential to confirm antagonist activity and to ensure the absence of partial agonism. The two most common assays for NOP receptor function are the [³⁵S]GTPγS binding assay and the cAMP accumulation assay.
1. [³⁵S]GTPγS Binding Assay: This assay measures the first step in G protein activation. Agonist binding to a Gαi/o-coupled receptor facilitates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state can be quantified. A true antagonist will competitively inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding without stimulating binding on its own.[13][14]
2. cAMP Accumulation Assay: This assay measures a downstream consequence of Gαi/o activation. NOP receptor activation inhibits adenylyl cyclase, leading to a decrease in the production of cAMP from ATP. In the assay, adenylyl cyclase is typically stimulated with forskolin, and the ability of a NOP agonist to inhibit this stimulated cAMP production is measured. An antagonist will reverse the agonist-induced inhibition of cAMP accumulation.[3]
Functional Insights:
All four compounds have been functionally validated as NOP receptor antagonists. Critically, compounds like J-113397 have been shown to lack intrinsic agonist activity, a hallmark of a true neutral antagonist.[15] This is vital for interpreting in vivo results, as any observed effects can be confidently attributed to the blockade of endogenous N/OFQ tone rather than partial receptor activation.
In Vivo Preclinical Models: Therapeutic Potential
The true value of these antagonists is demonstrated in their ability to modulate physiology and behavior in preclinical animal models. A key area of investigation has been their potential as antidepressants.
Forced Swim Test (FST): The FST is a widely used behavioral assay to screen for antidepressant-like activity.[17] Rodents are placed in an inescapable cylinder of water; the time they spend immobile is measured. Antidepressant compounds characteristically reduce this immobility time.
J-113397: Systemic administration of J-113397 (20 mg/kg) significantly reduced immobility time in the mouse FST, an effect not observed in NOP receptor knockout mice, confirming its mechanism of action.[12]
LY2940094: This compound also demonstrated antidepressant-like effects in rodent models, which provided the preclinical basis for its advancement into clinical trials for Major Depressive Disorder (MDD).[10][12] The subsequent clinical study provided the first evidence in humans that blocking NOP receptor signaling could be a viable strategy for treating depression.[12]
SB-612111: Has also shown antidepressant-like effects in preclinical models.[12]
These consistent findings across multiple selective NOP antagonists strongly support the hypothesis that the NOP receptor system is a key regulator of mood and a promising target for novel antidepressants.
Experimental Methodologies
Reproducibility is the cornerstone of scientific advancement. Below are detailed, step-by-step protocols for the key in vitro assays discussed.
Caption: Workflow for In Vitro Characterization of NOP Receptor Antagonists.
Terminate the reaction by rapid filtration and wash as described above.
Quantify the amount of bound [³⁵S]GTPγS.
Analyze the data by performing a Schild regression on the rightward shift of the agonist dose-response curves caused by the antagonist to determine the pA₂ value. A competitive antagonist will produce a parallel rightward shift without reducing the maximal response.
Conclusion and Future Directions
The development of small molecule NOP receptor antagonists, beginning with J-113397, has been instrumental in elucidating the role of the N/OFQ system in the central nervous system. Head-to-head comparisons reveal a clear progression in drug discovery, culminating in compounds like LY2940094 with exceptional potency and selectivity.
J-113397 remains a cornerstone research tool due to its well-characterized profile as a potent, selective, and purely antagonistic molecule.[5][15]
SB-612111 offers high potency but requires careful interpretation of results due to its comparatively lower selectivity against the mu-opioid receptor.[9][12]
JTC-801 is a useful tool but is significantly less potent than other available antagonists.
LY2940094 represents the current pinnacle of NOP antagonist development, combining sub-nanomolar potency with outstanding selectivity, and has provided the first clinical proof-of-concept for this mechanism in treating depression.[10][12]
For researchers entering this field, the choice of antagonist should be guided by the specific experimental question. For studies requiring the highest possible selectivity to definitively isolate NOP receptor-mediated effects, LY2940094 is the superior choice. For general pharmacological studies, J-113397 remains an excellent and reliable tool. The consistent in vivo data, particularly in models of depression, underscore the significant therapeutic potential of NOP receptor antagonism, marking this as a vibrant and promising area for future drug development.
References
Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419–457. [Link]
Zaratin, P., Petrone, G., Sbacchi, M., et al. (2004). Modification of Nociception and Morphine Tolerance by the Selective Opiate Receptor-Like Orphan Receptor Antagonist (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8, 9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111). Journal of Pharmacology and Experimental Therapeutics, 308(2), 454-461. Data also available on ResearchGate. [Link]
Wikipedia contributors. (2023). Nociceptin receptor. In Wikipedia, The Free Encyclopedia. [Link]
Marti, M., Mela, F., Guerrini, R., et al. (2007). The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway. The Journal of Neuroscience, 27(6), 1297–1307. [Link]
Cisneros, V. J., G V, S., & C, R. (2014). Nociceptin receptor antagonist SB 612111 decreases high fat diet binge eating. Physiology & Behavior, 137, 85-92. [Link]
Al-Kouba, J., & Kelly, E. (2022). Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. Molecules, 27(3), 702. [Link]
Mann, A., & Zaveri, N. (2020). Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor. The Journal of Pharmacology and Experimental Therapeutics, 373(1), 121-131. [Link]
Guerrini, R., et al. (2021). Novel Mixed NOP/Opioid Receptor Peptide Agonists. Journal of Medicinal Chemistry, 64(11), 7528-7541. [Link]
Krzywosinska, K., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129038. [Link]
Ozaki, S., et al. (2000). In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist. European Journal of Pharmacology, 402(1-2), 45-53. [Link]
Witkin, J. M., et al. (2016). Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors. Pharmacology Research & Perspectives, 4(6), e00275. [Link]
Wikipedia contributors. (2023). J-113,397. In Wikipedia, The Free Encyclopedia. [Link]
Calo', G., et al. (1998). In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist. British Journal of Pharmacology, 125(2), 373-378. [Link]
Statnick, M. A., et al. (2016). A Novel Nociceptin Receptor Antagonist LY2940094 Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder. The Journal of Pharmacology and Experimental Therapeutics, 358(3), 458-467. [Link]
Zhang, Y., et al. (2024). LY2940094, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner. Neurotherapeutics, 21(5), e00424. [Link]
Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
ResearchGate. (n.d.). Summary of NOP receptor signaling. [Image]. Retrieved from [Link]
Khroyan, T. V., et al. (2007). Activities of mixed NOP and μ-opioid receptor ligands. British Journal of Pharmacology, 151(7), 1000–1009. [Link]
Cippitelli, A., et al. (2016). A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models. Neuropsychopharmacology, 41(12), 2899–2908. [Link]
Awwad, H. O., et al. (2023). The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury. Frontiers in Systems Neuroscience, 17, 1244473. [Link]
Zaveri, N. T. (2016). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. ACS Chemical Neuroscience, 7(3), 294–302. [Link]
ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Request PDF]. Retrieved from [Link]
Shang, Y., et al. (2020). In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. Biochemical Pharmacology, 174, 113825. [Link]
Marti, M., et al. (2007). The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway. The Journal of Neuroscience, 27(6), 1297-1307. [Link]
Neale, J. R., et al. (2007). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Journal of Biomolecular Screening, 12(3), 345-354. [Link]
Awwad, H. O., et al. (2023). The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury. Semantic Scholar. Retrieved from [Link]
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
ResearchGate. (n.d.). Key aspects of NOP receptor signalling. [Image]. Retrieved from [Link]
Kanehisa Laboratories. (2024). KEGG PATHWAY Database. Retrieved from [Link]
Guerrini, R., et al. (2010). [Dmt1]N/OFQ(1–13)-NH2: a potent nociceptin/orphanin FQ and opioid receptor universal agonist. British Journal of Pharmacology, 160(3), 695–706. [Link]
Confirming the On-Target Effects of J-113863 In Vivo: A Comparative Guide for Researchers
A Senior Application Scientist's Guide to Validating CCR1 Antagonism in Preclinical Models In the landscape of inflammatory disease research, the robust validation of a pharmacological tool's on-target effects is paramou...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Validating CCR1 Antagonism in Preclinical Models
In the landscape of inflammatory disease research, the robust validation of a pharmacological tool's on-target effects is paramount. This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on confirming the in vivo on-target effects of J-113863, a potent antagonist of the C-C chemokine receptor 1 (CCR1). Through a synthesis of experimental data and field-proven insights, we will explore the methodologies to rigorously validate its mechanism of action and compare its performance with alternative compounds.
A Critical Clarification: J-113863 is a CCR1 Antagonist
It is imperative to begin with a crucial point of clarification. While the compound J-113397 is a known nociceptin receptor (NOP) antagonist, J-113863 is a selective antagonist of the chemokine receptor CCR1 . This distinction is fundamental to its application in research, as its biological effects are mediated through the modulation of inflammatory responses driven by CCR1 signaling, not the opioid system.
The Central Role of CCR1 in Inflammation
The chemokine receptor CCR1 is a key player in the recruitment of leukocytes, particularly monocytes and macrophages, to sites of inflammation. Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) initiates a signaling cascade that promotes cell migration and the perpetuation of the inflammatory response. Consequently, antagonism of CCR1 is a therapeutic strategy of significant interest for a variety of autoimmune and inflammatory disorders.
Diagram of the CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling cascade and the inhibitory action of J-113863.
Gold Standard for On-Target Validation: The Knockout Mouse Model
The most definitive method to confirm that the in vivo effects of a pharmacological antagonist are mediated through its intended target is to administer the compound to a knockout animal model that lacks the receptor. A pivotal study by Amat et al. (2006) in the British Journal of Pharmacology provides a quintessential example of this approach for J-113863.[1]
Experimental Workflow: J-113863 in CCR1 Knockout Mice
Caption: Workflow for testing the on-target effects of J-113863 using CCR1 knockout mice.
The study revealed that while J-113863 reduced plasma TNF-α levels in lipopolysaccharide (LPS)-treated wild-type mice, it surprisingly also decreased TNF-α in CCR1 null mice.[1][2][3] This indicates that the effect of J-113863 on LPS-induced TNF-α production is independent of CCR1.[1][2][3] However, the study also demonstrated that in a collagen-induced arthritis (CIA) model, J-113863 significantly improved paw inflammation and joint damage and dramatically decreased cell infiltration into the joints, effects that are consistent with CCR1 antagonism.[1][2][3]
Comparative Efficacy of J-113863 in Preclinical Models of Inflammatory Disease
To objectively evaluate the performance of J-113863, we will compare its effects in two well-established murine models of human inflammatory diseases: collagen-induced arthritis (CIA), a model for rheumatoid arthritis, and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Collagen-Induced Arthritis (CIA)
In the CIA model, J-113863 has been shown to be highly effective. Treatment with J-113863 dose-dependently inhibited the clinical manifestation of the disease, as measured by the arthritic index.[2]
Table 1: Efficacy of J-113863 in the Collagen-Induced Arthritis (CIA) Mouse Model
In the EAE model, J-113863 has demonstrated significant therapeutic potential by attenuating the severity of clinical scores.[4] Treatment with J-113863 has been shown to correct the imbalance of pro- and anti-inflammatory cytokines.[1]
Table 2: Efficacy of J-113863 in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Comparison with an Alternative CCR1 Antagonist: BX471
To provide a comprehensive comparison, we will examine the performance of another well-characterized CCR1 antagonist, BX471. While direct head-to-head studies with J-113863 in the same models are limited, we can draw comparisons from available data.
BX471 has been shown to be a potent and functional antagonist of both human and mouse CCR1.[5] In a rat model of EAE, BX471 was effective in reducing disease severity.[5]
Table 3: Profile of the Alternative CCR1 Antagonist BX471
The available data suggests that both J-113863 and BX471 are effective in ameliorating disease in rodent models of inflammation, supporting the therapeutic potential of CCR1 antagonism.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a primary immunization via intradermal injection at the base of the tail.
Booster: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
Treatment: Begin daily intraperitoneal injections of J-113863 (3 or 10 mg/kg) or vehicle from the first day of clinical manifestation of arthritis and continue for 11 days.
Assessment: Monitor paw inflammation and clinical signs of arthritis daily. The arthritic index can be scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J Mice
Induction: Induce EAE by subcutaneous immunization with proteolipid protein (PLP) peptide (PLP 139-151) emulsified in CFA.
Treatment: From day 14 to day 25 post-induction, administer daily intraperitoneal injections of J-113863 (10 mg/kg) or saline.
Assessment: Evaluate the clinical score daily using a standardized 0-5 scale (0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
Conclusion: A Rigorous Approach to On-Target Validation
Confirming the on-target effects of a pharmacological agent in vivo is a cornerstone of preclinical research. The case of J-113863 demonstrates the critical importance of utilizing appropriate models, including knockout animals, to dissect the specific mechanisms of action. The evidence strongly supports that J-113863 effectively ameliorates inflammatory pathology in models of rheumatoid arthritis and multiple sclerosis through its antagonism of CCR1. This guide provides researchers with the foundational knowledge and experimental framework to confidently utilize and validate J-113863 as a valuable tool in the investigation of CCR1-mediated inflammatory diseases.
Amat, M., Benjamim, C. F., Williams, L. M., Prats, N., Terricabras, E., Beleta, J., Kunkel, S. L., & Godessart, N. (2006). Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo. British Journal of Pharmacology, 149(6), 666–675.
Amat, M., Benjamim, C. F., Williams, L. M., Prats, N., Terricabras, E., Beleta, J., Kunkel, S. L., & Godessart, N. (2006). Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo. PubMed.
Amat, M., Benjamim, C. F., Williams, L. M., Prats, N., Terricabras, E., Beleta, J., Kunkel, S. L., & Godessart, N. (2006). Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo. British Journal of Pharmacology, 149(6), 666-675.
Ansari, N., Al-Harbi, N. O., Al-Asmari, A. F., Al-Otaibi, M. M., Al-Ghamdi, S. S., Al-Massarani, S. M., & Shaikh, F. A. (2022). CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. Immunobiology, 227(5), 152245.
Ansari, N., et al. (2022). CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery. Molecular Immunology, 144, 127-137.
A Comprehensive Guide to the Safe Disposal of J 113863 for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory reagents. This guide provides a detailed protocol for the proper disposal of J...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory reagents. This guide provides a detailed protocol for the proper disposal of J 113863, a potent chemokine receptor antagonist. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering a causal framework for each procedural step, grounded in established safety principles and chemical knowledge.
Understanding the Hazard Profile of J 113863
J 113863, with the chemical formula C₃₀H₃₇Cl₂IN₂O₂, is a complex halogenated organic compound. While a specific, publicly available Safety Data Sheet (SDS) detailing its comprehensive toxicological and environmental hazards is not readily accessible, its chemical structure necessitates a cautious approach to its handling and disposal.
Structural Insights and Assumed Risks:
Halogenated Aromatic Moieties: The presence of dichlorinated xanthene and an iodide salt suggests that J 113863 should be treated as a halogenated organic waste. Such compounds can be persistent in the environment and may produce hazardous byproducts upon improper disposal or incineration.
Bioactive Nature: As a potent antagonist of chemokine receptors CCR1 and CCR3, J 113863 is designed to elicit a biological response.[1] While therapeutic in intent, uncontrolled release into the environment could have unintended ecological consequences. The precautionary principle dictates that it be handled as a potentially bioactive and hazardous compound.
Solubility in Organic Solvents: J 113863 is soluble in dimethyl sulfoxide (DMSO) and ethanol. This is a critical consideration for disposal, as the solvent used will influence the appropriate waste stream.
Data Summary Table: Physicochemical Properties of J 113863
Property
Value
Source
Molecular Formula
C₃₀H₃₇Cl₂IN₂O₂
Molecular Weight
655.44 g/mol
Solubility
Soluble to 100 mM in DMSO and 50 mM in ethanol
CAS Number
202796-41-6
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of J 113863, from the point of use to final waste collection. This workflow is designed to comply with general laboratory safety standards established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Step 1: Immediate Post-Procedure Segregation
The "Why": Proper segregation at the source is the cornerstone of safe laboratory waste management. It prevents unintentional and potentially hazardous chemical reactions and ensures that waste is directed to the correct disposal pathway.
Procedure:
Designated Waste Container: Immediately after use, any solutions containing J 113863, as well as any contaminated consumables (e.g., pipette tips, microfuge tubes), must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
Halogenated Waste Stream: Due to its chemical structure, J 113863 waste must be segregated into a "Halogenated Organic Waste" stream. Never mix halogenated and non-halogenated organic waste.
Solid vs. Liquid Waste:
Liquid Waste: Unused or spent solutions of J 113863 (in DMSO, ethanol, or other solvents) should be collected in a designated liquid waste container.
Solid Waste: Contaminated lab supplies (gloves, pipette tips, etc.) should be collected in a separate, clearly labeled solid waste container.
Step 2: Proper Labeling and Container Management
The "Why": Accurate and detailed labeling is a critical communication tool for all laboratory personnel and waste management handlers. It ensures that the hazards are understood and that the waste is handled appropriately throughout the disposal process.
Procedure:
Hazardous Waste Label: Affix a hazardous waste label to the container before the first addition of waste.
Complete Chemical Identification: Clearly write the full chemical name, "J 113863," and the solvent used (e.g., "Dimethyl Sulfoxide"). Avoid using abbreviations or chemical formulas.
Concentration: Indicate the approximate concentration of J 113863 in the waste solution.
Secure Closure: Ensure the container cap is securely fastened at all times, except when adding waste.
Step 3: Storage in a Satellite Accumulation Area (SAA)
The "Why": An SAA is a designated area for the short-term storage of hazardous waste at or near the point of generation. This practice minimizes the travel of hazardous materials within the laboratory and ensures that waste is stored in a controlled and safe environment.
Procedure:
Location: The designated SAA should be in a well-ventilated area, away from sources of ignition, and not in a location that would impede emergency egress.
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Segregation within SAA: If other waste types are stored in the same SAA, ensure that the J 113863 waste is segregated from incompatible materials.
Decontamination and Spill Management
The "Why": Accidental spills can occur, and a well-defined spill response plan is essential to mitigate exposure and environmental contamination.
Decontamination of Lab Surfaces:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling J 113863 and during any cleanup procedures.
Cleaning Solution: Use a 70% ethanol solution to wipe down any surfaces that may have come into contact with J 113863.
Waste Disposal: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
Spill Response:
Alert Personnel: Immediately alert others in the vicinity of the spill.
Evacuate (if necessary): For large or uncontained spills, evacuate the immediate area.
Containment: Use a chemical spill kit to absorb and contain the spill.
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Final Disposal Pathway
The "Why": The final disposal of J 113863 must be conducted by a licensed hazardous waste management company to ensure compliance with all federal, state, and local regulations.
Procedure:
Institutional Protocols: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EH&S) department.
Professional Disposal: Do not attempt to dispose of J 113863 through standard laboratory drains or as regular trash. The complex chemical nature of J 113863 requires specialized treatment, such as high-temperature incineration at a permitted facility, to ensure its complete destruction and to prevent the release of harmful substances into the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of J 113863.
Caption: A flowchart outlining the key steps for the safe disposal of J 113863.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of laboratory chemicals like J 113863 is a fundamental aspect of scientific integrity. By understanding the potential hazards based on its chemical structure and adhering to a rigorous, well-defined disposal protocol, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.
References
Naya, A., et al. (2001). Design, Synthesis, and Discovery of a Novel CCR1 Antagonist. Journal of Medicinal Chemistry, 44(9), 1429–1435.
U.S. Environmental Protection Agency. (2024). Hazardous Waste. This resource provides comprehensive information on hazardous waste regulations in the United States. [Link]
Occupational Safety and Health Administration. Laboratory Safety Guidance. This document outlines safety procedures for laboratory environments. [Link]
Navigating the Handling of J-113863: A Guide to Personal Protective Equipment and Disposal
For Immediate Use by Laboratory Professionals As a potent and selective antagonist for the chemokine receptors CCR1 and CCR3, J-113863 is a valuable tool in immunological and cancer research.[1] However, as a compound in...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Use by Laboratory Professionals
As a potent and selective antagonist for the chemokine receptors CCR1 and CCR3, J-113863 is a valuable tool in immunological and cancer research.[1] However, as a compound intended for research use only, comprehensive toxicological data for J-113863 is not yet fully established.[2] This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and disposal plans to ensure the safety of researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Assessment: The Rationale for a Cautious Approach
Given that J-113863 is a bioactive small molecule with high potency (IC50 values in the low nanomolar range for human CCR1 and CCR3 receptors), it must be handled with the assumption of potential toxicity.[1] The lack of a comprehensive Safety Data Sheet (SDS) necessitates treating J-113863 as a hazardous substance of unknown toxicity. Skin contact, inhalation of aerosols, and accidental ingestion are the primary routes of potential exposure. Therefore, a multi-layered PPE strategy is crucial.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling J-113863 in a laboratory setting.
PPE Component
Specifications
Rationale
Gloves
Nitrile, powder-free, double-gloved
Nitrile provides good chemical resistance. Double-gloving is a critical precaution when handling potent compounds, minimizing the risk of exposure in case of a tear or contamination of the outer glove.[3]
Eye Protection
Safety glasses with side shields or chemical splash goggles
Protects the eyes from splashes of solutions containing J-113863.
Lab Coat
Disposable, fluid-resistant, with tight-fitting cuffs
Prevents contamination of personal clothing and skin. Tight-fitting cuffs are essential to prevent exposure of the wrists.[3]
Respiratory Protection
N95 respirator or higher, depending on the procedure
Recommended when handling the solid form of J-113863 to prevent inhalation of fine particles. A higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered for procedures that may generate aerosols.[4]
Experimental Protocol: Donning and Doffing PPE
Proper donning and doffing of PPE are as critical as the selection of the equipment itself to prevent cross-contamination.
Donning Sequence:
Gown: Don the disposable gown, ensuring it is fully buttoned or tied.
Respiratory Protection: If required, don the N95 respirator, ensuring a proper fit seal.
Eye Protection: Put on safety glasses or goggles.
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate hazardous waste container.
Gown: Unfasten the gown and roll it down from the shoulders, turning it inside out. Dispose of it in the designated waste container.
Eye Protection: Remove eye protection from the back to the front.
Respiratory Protection: Remove the respirator without touching the front.
Inner Gloves: Remove the inner pair of gloves and dispose of them.
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Engineering Controls: The First Line of Defense
Whenever possible, J-113863 should be handled in a certified chemical fume hood to minimize the risk of inhalation exposure. For procedures involving the solid compound, a powder containment hood or a glove box is recommended to prevent the generation of airborne particles.
Disposal Plan: Managing J-113863 Waste
All materials that come into contact with J-113863 must be treated as hazardous waste and disposed of in accordance with institutional and local regulations. A clear distinction should be made between trace-contaminated and bulk-contaminated waste.[5]
Waste Category
Examples
Disposal Procedure
Trace-Contaminated
Used gloves, gowns, pipette tips, empty vials
Segregate into a clearly labeled hazardous waste container lined with a chemically resistant bag.
Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.
All J-113863 waste must be disposed of through a licensed hazardous waste disposal service.[6] Under no circumstances should it be disposed of in the regular trash or down the drain.
Emergency Procedures: Preparedness is Key
Skin Contact:
Immediately remove contaminated clothing.
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
Seek medical attention.
Eye Contact:
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Seek immediate medical attention.
Inhalation:
Move the affected person to fresh air.
If breathing is difficult, provide oxygen.
Seek medical attention.
Spill:
Evacuate the area and restrict access.
Wear appropriate PPE, including respiratory protection.
Absorb the spill with an inert material (e.g., vermiculite, sand).
Collect the absorbed material into a sealed, labeled hazardous waste container.
Decontaminate the spill area with a suitable cleaning agent.
Visualizing the Workflow
PPE Selection and Disposal Workflow
Caption: A workflow diagram illustrating the key steps for safe handling and disposal of J-113863.
References
Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. (2022). MDPI. Retrieved from [Link]
The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability. PubMed Central. Retrieved from [Link]
Nociceptin receptor. Wikipedia. Retrieved from [Link]
Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PubMed Central. Retrieved from [Link]
Nociceptin/Orphanin FQ Receptor Activation Attenuates Antinociception Induced by Mixed Nociceptin/Orphanin FQ/μ-Opioid Receptor Agonists. PubMed Central. Retrieved from [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). National Institute for Occupational Safety and Health. Retrieved from [Link]
Personal Protective Equipment. US EPA. Retrieved from [Link]
CCR1 antagonist J-113863 corrects the imbalance of pro- and anti-inflammatory cytokines in a SJL/J mouse model of relapsing-remitting multiple sclerosis. (2022). PubMed. Retrieved from [Link]
Personal Protective Equipment - Chemical and Biological Terrorism. NCBI Bookshelf. Retrieved from [Link]
Disposal of antineoplastic wastes at the National Institutes of Health. (1984). PubMed. Retrieved from [Link]
NIH Waste Disposal Guide 2022. National Institutes of Health. Retrieved from [Link]
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025). YouTube. Retrieved from [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Retrieved from [Link]
Guidelines on disposing of medical waste in the dialysis clinic. ResearchGate. Retrieved from [Link]